1-(4-Hydroxyphenyl)nonan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-hydroxyphenyl)nonan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-15(17)13-9-11-14(16)12-10-13/h9-12,16H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBXYOOARNRUME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00932170 | |
| Record name | 1-(4-Hydroxyphenyl)nonan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14392-69-9 | |
| Record name | 1-(4-Hydroxyphenyl)-1-nonanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14392-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Nonanone, 1-(4-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014392699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Hydroxyphenyl)nonan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-HYDROXYNONANOPHENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | p-Hydroxynonanophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037391 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
synthesis of 1-(4-hydroxyphenyl)nonan-1-one
An In-Depth Technical Guide to the Synthesis of 1-(4-hydroxyphenyl)nonan-1-one
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a valuable hydroxyaryl ketone intermediate. Primarily targeting researchers, scientists, and professionals in drug development, this document delves into the nuanced chemistry of its synthesis. We will explore the prevalent methodologies, with a particular focus on the Fries Rearrangement as the preferred route for its regioselectivity and yield efficiency. The alternative direct Friedel-Crafts acylation will also be discussed, highlighting its inherent challenges. This guide emphasizes the rationale behind experimental choices, provides detailed, actionable protocols, and is grounded in authoritative scientific literature to ensure accuracy and reproducibility.
Introduction and Significance
Hydroxyaryl ketones are a class of organic compounds that form the structural core of numerous biologically active molecules, including pharmaceuticals, agrochemicals, and fine chemicals.[1] Specifically, this compound and its analogues are key precursors in the synthesis of various specialized chemicals and active pharmaceutical ingredients (APIs).[2][3] Their structure, featuring a polar phenolic hydroxyl group and a long, nonpolar acyl chain, imparts unique physicochemical properties that are leveraged in diverse applications, from fragrance formulation to the synthesis of complex diarylnonanoids with potential anti-inflammatory or cytotoxic activities.[3][4][5] A robust and scalable synthesis is therefore of paramount importance.
Retrosynthetic Analysis and Strategic Overview
A retrosynthetic approach to this compound reveals two primary bond disconnections, pointing towards two major synthetic strategies. The key carbon-carbon bond to be formed is between the aromatic ring and the carbonyl carbon of the nonanoyl group.
This analysis identifies two core strategies:
-
Direct Friedel-Crafts Acylation: A direct electrophilic aromatic substitution where phenol is acylated with a nonanoyl source.[6]
-
Fries Rearrangement: A two-step sequence involving initial O-acylation of phenol to form an aryl ester, followed by a Lewis acid-catalyzed intramolecular rearrangement to the C-acylated product.[7][8]
While direct acylation appears more straightforward, it is often complicated by competing O-acylation and deactivation of the phenol ring through complexation with the Lewis acid catalyst.[9] The Fries Rearrangement, conversely, offers superior control over regioselectivity, making it the more reliable and recommended pathway for synthesizing para-substituted hydroxyaryl ketones like our target molecule.[10][11]
Recommended Synthetic Pathway: The Fries Rearrangement
The Fries Rearrangement is a robust and well-established method for converting phenolic esters into hydroxyaryl ketones.[7] The reaction is highly selective, and by controlling the reaction conditions, one can favor the formation of either the ortho or para isomer.[8][10] For the , conditions are optimized to yield the para product.
The overall workflow is a three-stage process, beginning with the preparation of the acylating agent.
Mechanism of the Fries Rearrangement
The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which is used in stoichiometric excess because it complexes with both the reactant ester and the product ketone.[6][12]
-
Complexation: The Lewis acid coordinates to the carbonyl oxygen of the aryl ester. This is favored over the phenolic oxygen as the carbonyl oxygen is a better Lewis base.[8]
-
Acylium Ion Formation: This coordination polarizes the ester bond, leading to the cleavage of the C-O bond and the formation of a resonance-stabilized acylium carbocation.[13]
-
Electrophilic Aromatic Substitution (EAS): The highly electrophilic acylium ion then attacks the electron-rich aromatic ring. The attack can occur at the ortho or para position.
-
Rearomatization: A proton is lost from the intermediate arenium ion, restoring aromaticity and yielding the final hydroxyaryl ketone product.[11]
The regioselectivity is temperature-dependent. Low reaction temperatures favor substitution at the sterically less hindered para position, while higher temperatures can favor the ortho product, which is stabilized by forming a bidentate complex with the Lewis acid.[1][8]
Reagent and Condition Considerations
A summary of the key reagents and their roles in the synthesis is provided below.
| Reagent | Formula | Molar Mass ( g/mol ) | Role / Purpose | Key Considerations |
| Nonanoic Acid | C₉H₁₈O₂ | 158.24 | Acyl group source | Starting material for nonanoyl chloride. |
| Thionyl Chloride | SOCl₂ | 118.97 | Chlorinating agent | Highly reactive with water; use in a fume hood.[14] |
| Phenol | C₆H₆O | 94.11 | Aromatic core | Starting material for the aromatic ring. |
| Triethylamine | (C₂H₅)₃N | 101.19 | Base catalyst | Scavenges HCl during O-acylation.[15] |
| Aluminum Chloride | AlCl₃ | 133.34 | Lewis acid catalyst | Anhydrous conditions are critical; highly hygroscopic.[7] |
| Dichloromethane | CH₂Cl₂ | 84.93 | Solvent | Common solvent for Friedel-Crafts type reactions. |
| Nitrobenzene | C₆H₅NO₂ | 123.11 | Solvent | Alternative solvent, can influence selectivity but is toxic.[11] |
Detailed Experimental Protocols
Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times. Aluminum chloride reacts violently with water.
Protocol 1: Synthesis of Nonanoyl Chloride
This protocol details the conversion of nonanoic acid to its corresponding acyl chloride using thionyl chloride.[14]
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser. Ensure all glassware is oven-dried.
-
Reagents: Add nonanoic acid (0.1 mol, 15.8 g) to the flask.
-
Reaction: Slowly add thionyl chloride (0.12 mol, 8.7 mL) dropwise to the nonanoic acid at room temperature with stirring.
-
Heating: After the addition is complete, heat the reaction mixture to 70-80°C for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (use a gas trap with a NaOH solution).
-
Purification: After cooling, the excess thionyl chloride is removed by distillation. The resulting crude nonanoyl chloride is then purified by vacuum distillation to yield a clear liquid.
Protocol 2: Synthesis of Phenyl Nonanoate (O-Acylation)
This step involves the esterification of phenol.
-
Setup: In a 500 mL three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, dissolve phenol (0.1 mol, 9.4 g) and triethylamine (0.11 mol, 15.3 mL) in 200 mL of dry dichloromethane.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Addition: Slowly add a solution of nonanoyl chloride (0.1 mol, 17.7 g from Protocol 1) in 50 mL of dry dichloromethane from the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 100 mL of water, 100 mL of 1M HCl, 100 mL of saturated NaHCO₃ solution, and finally with 100 mL of brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield phenyl nonanoate as an oil.
Protocol 3: Fries Rearrangement to this compound
This is the key rearrangement step to form the final product.[10]
-
Setup: In a 500 mL oven-dried, three-necked flask under a nitrogen atmosphere, place anhydrous aluminum chloride (0.15 mol, 20.0 g).
-
Solvent: Add 150 mL of a dry, non-polar solvent such as dichloromethane or nitrobenzene. Cool the slurry to 0-5°C.
-
Addition: Slowly add the phenyl nonanoate (0.05 mol, 11.7 g from Protocol 2) to the AlCl₃ slurry while maintaining the low temperature.
-
Reaction: Stir the mixture at 0-5°C for 6-8 hours to favor para-acylation. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, quench it by slowly pouring the mixture onto crushed ice containing concentrated HCl (approx. 50 mL). This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Workup: Combine the organic layers and wash with water and brine. Dry over anhydrous NaSO₄.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Alternative Pathway: Direct Friedel-Crafts Acylation
Direct Friedel-Crafts acylation of phenol is an alternative but often less efficient method.[16][17] The primary challenge is that phenol is a bidentate nucleophile, meaning reaction can occur at either the hydroxyl oxygen (O-acylation) or the aromatic ring (C-acylation).
Under typical Friedel-Crafts conditions, the initially formed O-acylated ester can undergo an in-situ Fries rearrangement to the more thermodynamically stable C-acylated product. However, controlling this process to selectively obtain the para isomer without significant side-product formation can be difficult. The hydroxyl group's lone pair electrons can also coordinate strongly with the Lewis acid, deactivating the ring towards electrophilic attack.[9] For these reasons, the discrete two-step Fries rearrangement is generally the superior strategy.
Conclusion
The is most effectively and selectively achieved through a multi-stage process centered on the Fries Rearrangement. This method, involving the initial formation of phenyl nonanoate followed by a controlled, low-temperature, Lewis acid-catalyzed rearrangement, provides a reliable route to the desired para-substituted product. While direct Friedel-Crafts acylation is a theoretical alternative, it presents significant challenges in selectivity and reactivity that render it less practical for this specific target. The protocols and strategic insights provided in this guide offer a robust framework for researchers to successfully synthesize this valuable chemical intermediate.
References
- Advanced Journal of Chemistry, Section A. Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement.
- Organic Syntheses. An Improved Synthesis of Hydroxy Aryl Ketones by Fries Rearrangement with Methanesulfonic Acid/Methanesulfonic Anhydride.
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Wikipedia. Friedel–Crafts reaction. Available at: [Link]
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BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]
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Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
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Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
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MDPI. Acylphenols and Dimeric Acylphenols from the Genus Myristica: A Review of Their Phytochemistry and Pharmacology. Available at: [Link]
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ResearchGate. Cytotoxic Acylphenols from Myristica maingayi | Request PDF. Available at: [Link]
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1-(4-hydroxyphenyl)nonan-1-one chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(4-hydroxyphenyl)nonan-1-one
Introduction
This compound, also known as p-hydroxynonanophenone, is an aromatic ketone belonging to the family of hydroxyaryl ketones. Its structure, featuring a C9 acyl chain attached to a phenol ring, imparts a combination of lipophilic and hydrophilic properties. This molecular architecture is of significant interest to researchers in medicinal chemistry and drug development, as the hydroxyaryl ketone motif is a key pharmacophore in various biologically active compounds. For instance, shorter-chain analogues like 1-(4-hydroxyphenyl)propan-1-one (paroxypropione) have been identified as nonsteroidal estrogens.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, and chemical properties of this compound, offering field-proven insights for scientific professionals.
Synthesis and Purification
The synthesis of hydroxyaryl ketones such as this compound is most effectively achieved through the Fries rearrangement of the corresponding phenolic ester.[3] This reaction is generally preferable to direct Friedel-Crafts acylation of phenol, which can problematically yield the ester as the primary product.[4] The Fries rearrangement involves the intramolecular migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[5]
The reaction is selective for the ortho and para positions. The product distribution can be controlled by reaction conditions; lower temperatures (below 60°C) and polar solvents favor the formation of the para isomer, which is the desired product in this case.[5][6] Higher temperatures (above 160°C) tend to favor the ortho product.[5]
Synthetic Workflow: Fries Rearrangement
The primary pathway involves two main stages:
-
Esterification: Phenol is reacted with nonanoyl chloride to form phenyl nonanoate.
-
Rearrangement: The isolated phenyl nonanoate undergoes a Lewis acid-catalyzed rearrangement to yield this compound.
Experimental Protocol
Part 1: Synthesis of Phenyl Nonanoate
-
To a stirred solution of phenol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C, add nonanoyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of phenol.
-
Quench the reaction with 1M HCl. Separate the organic layer, wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield phenyl nonanoate, which can be used in the next step without further purification if sufficiently pure.
Part 2: Fries Rearrangement to this compound
-
In a separate flask, add anhydrous aluminum chloride (AlCl₃, 1.5 eq) to a suitable solvent (e.g., carbon disulfide or nitrobenzene).
-
Cool the suspension to below 10°C and add phenyl nonanoate (1.0 eq) dropwise while maintaining the low temperature.
-
After the addition is complete, allow the mixture to stir at a controlled temperature (typically between 25°C and 60°C) for several hours to favor para substitution.[5] Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum complex.[3]
-
Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent in vacuo to obtain the crude product.
Part 3: Purification
-
Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient. The para isomer is typically less polar than the ortho isomer.
-
Combine the fractions containing the desired product and remove the solvent to yield pure this compound.
Spectroscopic and Physical Characterization
Physicochemical Properties
| Property | Predicted Value / Analogue Data | Source |
| Molecular Formula | C₁₅H₂₂O₂ | - |
| Molar Mass | 234.34 g/mol | - |
| Appearance | White to light yellow solid | [7] |
| Melting Point | ~60-70 °C (Estimated) | [9] |
| Boiling Point | >300 °C (Estimated) | [10] |
| Solubility | Slightly soluble in water; Soluble in ethanol, ether, DMSO, acetone. | [2][7] |
Note: Data for appearance and solubility are based on the C8 analogue, 1-(4-hydroxyphenyl)-1-octanone.[7] The melting point is an estimate based on the C5 analogue (61-62.5 °C).[9]
Spectroscopic Analysis
¹H NMR Spectroscopy (Predicted) The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene group adjacent to the carbonyl, the long alkyl chain, and the phenolic hydroxyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0 - 10.0 | s (broad) | 1H | Ar-OH |
| ~7.90 | d | 2H | Aromatic protons H -2, H -6 (ortho to C=O) |
| ~6.90 | d | 2H | Aromatic protons H -3, H -5 (ortho to OH) |
| ~2.90 | t | 2H | -C(=O)-CH ₂- |
| ~1.70 | quintet | 2H | -C(=O)-CH₂-CH ₂- |
| ~1.30 | m (broad) | 10H | -(CH ₂)₅-CH₃ |
| ~0.88 | t | 3H | -CH₂-CH ₃ |
¹³C NMR Spectroscopy (Predicted) The ¹³C NMR spectrum will be characterized by a downfield signal for the carbonyl carbon, several signals in the aromatic region, and a series of signals for the nonyl alkyl chain.
| Chemical Shift (δ, ppm) | Assignment |
| ~200 - 205 | C =O |
| ~160 - 165 | C -4 (Ar-OH) |
| ~130 - 135 | C -2, C -6 (Ar) |
| ~128 - 130 | C -1 (Ar-C=O) |
| ~115 - 120 | C -3, C -5 (Ar) |
| ~38 - 40 | -C(=O)-C H₂- |
| ~22 - 35 | -(C H₂)₇- |
| ~14 | -C H₃ |
Infrared (IR) Spectroscopy The IR spectrum provides clear evidence for the key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100 - 3500 (broad) | O-H stretch | Phenolic -OH |
| 2850 - 2960 | C-H stretch | Alkyl chain |
| 1660 - 1680 (strong) | C=O stretch | Aryl ketone |
| 1580 - 1610 | C=C stretch | Aromatic ring |
| 1170 - 1280 | C-O stretch | Phenol |
Mass Spectrometry (MS) Electron ionization mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.
| m/z | Fragment Ion | Description |
| 234 | [C₁₅H₂₂O₂]⁺ | Molecular Ion (M⁺) |
| 135 | [HOC₆H₄CO]⁺ | Acylium ion from cleavage of the C-C bond alpha to the carbonyl. |
| 121 | [HOC₆H₅]⁺ | Hydroxyphenyl cation from cleavage of the acyl group. |
Reactivity and Mechanistic Insights
The chemical reactivity of this compound is dominated by its two functional groups: the phenolic hydroxyl and the ketone carbonyl.
-
Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide ion, which is a strong nucleophile. It readily undergoes O-alkylation and O-acylation reactions. The hydroxyl group is also an activating, ortho, para-directing group for electrophilic aromatic substitution, although the deactivating effect of the ketone group must be considered.
-
Ketone Carbonyl Group: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). It can also undergo nucleophilic addition reactions.
-
Alkyl Chain: The long nonyl chain provides significant lipophilicity to the molecule.
Mechanism of the Fries Rearrangement
The mechanism is believed to proceed via the formation of an acylium ion intermediate.[5]
-
The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the phenyl nonanoate, which is a better Lewis base than the phenolic oxygen.
-
This coordination polarizes the ester bond, leading to the transfer of the AlCl₃ to the phenolic oxygen.
-
This generates a free acylium carbocation ([R-C=O]⁺).
-
The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring via an electrophilic aromatic substitution reaction, primarily at the less sterically hindered para position, especially at lower temperatures.[6]
-
Subsequent acidic workup hydrolyzes the intermediate and liberates the final this compound product.
Potential Applications and Biological Context
Hydroxyaryl ketones are valuable intermediates in the synthesis of pharmaceuticals.[4] The structural similarity of this compound to known estrogenic compounds suggests its potential as a modulator of estrogen receptors.[1] The long C9 alkyl chain significantly increases its lipophilicity compared to shorter-chain analogues, which could influence its pharmacokinetic properties, such as membrane permeability and protein binding. This makes it an interesting candidate for investigation in programs aimed at developing novel hormone therapies, anti-inflammatory agents, or antioxidants.[7]
Conclusion
This compound is a multifaceted molecule whose synthesis is reliably achieved through the temperature-controlled Fries rearrangement. Its chemical properties are defined by the interplay between the nucleophilic phenolic hydroxyl group, the electrophilic ketone carbonyl, and a lipophilic nonyl chain. While detailed experimental data for this specific compound is sparse, its spectral and physical characteristics can be confidently predicted from established chemical principles and data from its homologues. For researchers in drug discovery, its structure presents a compelling scaffold for the development of novel therapeutic agents, particularly those targeting nuclear hormone receptors.
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PHARMD GURU. (n.d.). FRIES REARRANGEMENT. Retrieved from PHARMD GURU.[5]
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SpectraBase. (n.d.). 1-(4-Hydroxyphenyl)-9-phenylnonan-1-one - Optional[MS (GC)] - Spectrum. Retrieved from SpectraBase.[12]
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ChemBK. (2024). 1-(4-hydroxyphenyl)-1-octanon - Introduction. Retrieved from ChemBK.[7]
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Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from Organic Chemistry Portal.[3]
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BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from BYJU'S.[6]
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Chemsrc. (2025). 1-(4-Hydroxyphenyl)propan-1-one | CAS#:70-70-2. Retrieved from Chemsrc.[1]
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Google Patents. (n.d.). CN113200830B - Synthetic method of p-hydroxyacetophenone. Retrieved from Google Patents.[14]
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Thermo Fisher Scientific. (n.d.). Fries Rearrangement. Retrieved from Thermo Fisher Scientific.[15]
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NIST. (n.d.). 1-Octanone, 1-(4-hydroxyphenyl)-. Retrieved from the NIST WebBook.[8]
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Cheméo. (2025). 1-Pentanone, 1-(4-hydroxyphenyl)-. Retrieved from Cheméo.[16]
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NIST. (n.d.). Acetophenone, 4'-hydroxy-. Retrieved from the NIST WebBook.[17]
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ChemFaces. (n.d.). 1-(4-Hydroxyphenyl)propan-1-one | CAS:70-70-2. Retrieved from ChemFaces.[2]
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An In-Depth Technical Guide to 1-(4-hydroxyphenyl)nonan-1-one: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(4-hydroxyphenyl)nonan-1-one, a long-chain aromatic ketone. While a specific CAS number for this compound is not readily found in major chemical databases, its synthesis, properties, and characterization can be confidently extrapolated from established chemical principles and data on its homologous counterparts. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this class of molecules.
Compound Identity and Physicochemical Properties
This compound, also known as 4'-hydroxynonanophenone, belongs to the family of hydroxyaryl ketones. These compounds are characterized by a ketone functional group attached to a phenol moiety. The long nonanoyl side chain imparts significant lipophilicity to the molecule.
Structural Information
The molecular structure of this compound consists of a nonanoyl group ((CH₃(CH₂)₇CO)-) attached to a phenol ring at the para position relative to the hydroxyl group.
Diagram 1: Chemical Structure of this compound
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of this compound based on data from its shorter-chain homologs such as 1-(4-hydroxyphenyl)octan-1-one (CAS 2589-73-3) and 1-(4-hydroxyphenyl)hexan-1-one (CAS 2589-72-2).
| Property | Predicted Value | Justification |
| Molecular Formula | C₁₅H₂₂O₂ | Based on structural components. |
| Molecular Weight | 234.34 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for phenolic ketones of this size. |
| Melting Point | 65-75 °C | Expected to be slightly higher than 1-(4-hydroxyphenyl)octan-1-one (59-61 °C) due to increased van der Waals forces. |
| Boiling Point | >350 °C (at 760 mmHg) | Extrapolated from the trend of increasing boiling points with chain length in the homologous series. |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, and ethyl acetate. | The long alkyl chain dominates, making it nonpolar. |
Synthesis Methodologies
The synthesis of this compound can be achieved through two primary and reliable methods: the Fries Rearrangement of phenyl nonanoate and the direct Friedel-Crafts acylation of phenol.
Fries Rearrangement of Phenyl Nonanoate
The Fries rearrangement is a classic and effective method for the synthesis of hydroxyaryl ketones from phenolic esters.[1][2][3] The reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid. Low reaction temperatures generally favor the formation of the para-isomer, which is the desired product in this case.[4]
Diagram 2: Fries Rearrangement for this compound Synthesis
A schematic of the Fries Rearrangement pathway.
Experimental Protocol: Fries Rearrangement
-
Esterification: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane. Cool the mixture to 0 °C in an ice bath. Add nonanoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain phenyl nonanoate.
-
Rearrangement: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the synthesized phenyl nonanoate (1.0 eq) and a suitable solvent such as nitrobenzene or 1,2-dichloroethane. Cool the mixture to 0-5 °C. Add anhydrous aluminum chloride (AlCl₃) (1.5-2.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C. Maintain the reaction at this low temperature for 12-24 hours to favor para-acylation.
-
Work-up and Purification: Quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes. The product will precipitate as a solid. Filter the crude product and wash it with cold water. Recrystallize the solid from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield pure this compound.
Friedel-Crafts Acylation of Phenol
Direct Friedel-Crafts acylation of phenol with nonanoyl chloride can also yield the desired product.[5] However, this reaction can be complicated by the competing O-acylation to form the phenyl ester. Using an excess of the Lewis acid catalyst can promote the Fries rearrangement of the in-situ formed ester to the desired C-acylated product. Protecting the hydroxyl group of phenol as a silyl ether prior to acylation can be an effective strategy to ensure exclusive C-acylation.[6]
Diagram 3: Friedel-Crafts Acylation Workflow
A generalized workflow for the Friedel-Crafts acylation synthesis.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, suspend anhydrous AlCl₃ (2.5 eq) in a solvent like carbon disulfide or nitrobenzene under an inert atmosphere. Cool the suspension to 0 °C.
-
Acylation: Add nonanoyl chloride (1.0 eq) dropwise to the stirred suspension. Then, add a solution of phenol (1.0 eq) in the same solvent dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for 8-12 hours.
-
Work-up and Purification: The work-up and purification procedure is identical to that described for the Fries rearrangement.
Structural Elucidation and Characterization
The structure of the synthesized this compound can be confirmed using standard spectroscopic techniques. The expected data is as follows:
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the p-substituted ring appearing as two doublets. - A triplet corresponding to the methylene group adjacent to the carbonyl. - A broad singlet for the phenolic hydroxyl proton. - Multiplets for the other methylene groups of the nonanoyl chain. - A triplet for the terminal methyl group. |
| ¹³C NMR | - A carbonyl carbon signal around 200 ppm. - Signals for the aromatic carbons, with the hydroxyl-bearing carbon being the most downfield. - Signals for the methylene and methyl carbons of the alkyl chain. |
| FTIR | - A broad O-H stretching band for the phenolic hydroxyl group (around 3300 cm⁻¹). - A strong C=O stretching band for the ketone (around 1670 cm⁻¹). - C-H stretching bands for the aromatic and aliphatic protons. - C=C stretching bands for the aromatic ring. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns, including the loss of the alkyl chain and the formation of acylium ions. |
Potential Applications and Research Directions
Hydroxyaryl ketones, including this compound, are valuable intermediates in organic synthesis and have potential applications in various fields:
-
Pharmaceuticals: The phenolic ketone moiety is a common scaffold in a variety of biologically active compounds. The long alkyl chain can enhance membrane permeability and interaction with lipophilic targets.
-
Polymer Chemistry: Phenolic compounds are used as monomers in the synthesis of polymers such as polycarbonates and polyesters. The long alkyl chain could be used to modify the physical properties of these materials.
-
Agrochemicals: The structural features of this compound may be explored for the development of new herbicides or pesticides.
Safety and Handling
As a phenolic compound, this compound should be handled with appropriate safety precautions. It is expected to be a skin and eye irritant.[7]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
While this compound may not be a commercially available compound with a registered CAS number, its synthesis is readily achievable through well-established organic reactions. This guide provides the necessary theoretical and practical framework for its preparation and characterization. The unique combination of a phenolic ketone and a long lipophilic chain makes it an interesting target for further research and development in various scientific disciplines.
References
-
Fries, K. T. The Fries rearrangement. Wikipedia. [Link]
-
ChemBK. 1-(4-Hydroxyphenyl)nonane. ChemBK. [Link]
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ChemBK. 1-(4-hydroxyphenyl)-1-octanon. ChemBK. [Link]
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Organic Chemistry Portal. Fries Rearrangement. Organic Chemistry Portal. [Link]
-
BYJU'S. What is the Fries Rearrangement Reaction?. BYJU'S. [Link]
-
Chemistry Stack Exchange. Friedel–Crafts reaction of phenol. Chemistry Stack Exchange. [Link]
-
University of Calgary. Ch24 - Acylation of phenols. University of Calgary. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. A facile general route to enantiomeric 1-(4-hydroxyphenyl)alkanols, and an improved synthesis of 4-vinylphenol. RSC Publishing. [Link]
-
Matrix Fine Chemicals. 1-(4-HYDROXYPHENYL)ETHAN-1-ONE | CAS 99-93-4. Matrix Fine Chemicals. [Link]
-
Wikipedia. Friedel–Crafts reaction. Wikipedia. [Link]
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An In-depth Technical Guide to the Structure Elucidation of 1-(4-hydroxyphenyl)nonan-1-one
Abstract
The unambiguous determination of a chemical structure is the bedrock of chemical research and development. It ensures the identity and purity of a compound, forming the basis for understanding its reactivity, biological activity, and potential applications. This guide provides a comprehensive, in-depth walkthrough of the methodologies and analytical logic required for the complete structure elucidation of 1-(4-hydroxyphenyl)nonan-1-one. Moving beyond a simple recitation of data, this document details the causality behind experimental choices, integrating data from multiple spectroscopic techniques to build a self-validating case for the final structure. This guide is intended for researchers, analytical scientists, and professionals in drug development who require a rigorous framework for structural confirmation.
Introduction and Synthetic Context
This compound is an aromatic ketone featuring a C9 aliphatic chain. Such long-chain alkylphenols and their derivatives are of interest for their potential applications in materials science and as intermediates in the synthesis of biologically active molecules. The precise connectivity—specifically, the attachment of the nonanoyl group to the phenol ring—and the substitution pattern on the aromatic ring are critical structural features that must be unequivocally confirmed.
A common and logical synthetic route to this compound is the Friedel-Crafts Acylation of phenol with nonanoyl chloride.[1] This reaction is a classic example of electrophilic aromatic substitution, where an acylium ion is generated and attacks the electron-rich aromatic ring.
Causality of Synthesis Choice: Phenol is an activated aromatic ring, but it presents a challenge as a bidentate nucleophile. Reaction can occur at the aromatic ring (C-acylation) to yield the desired hydroxyaryl ketone, or at the phenolic oxygen (O-acylation) to produce a phenyl ester.[2] The choice of catalyst and reaction conditions is paramount. Using a strong Lewis acid like aluminum chloride (AlCl₃) in stoichiometric amounts or greater favors C-acylation.[1] The Lewis acid coordinates to both the acyl chloride and the phenolic oxygen, and under these thermodynamically controlled conditions, the more stable C-acylated product is favored. This understanding of the reaction mechanism is crucial as it informs the potential isomeric impurities (e.g., ortho-acylated product, or rearranged O-acylated product) that must be ruled out during the elucidation process.
The Analytical Strategy: A Multi-Technique Approach
No single analytical technique can provide absolute structural proof. A robust elucidation strategy relies on the synergistic and orthogonal information gathered from several spectroscopic methods. Each technique interrogates the molecule in a different way, and the convergence of all data points provides the highest degree of confidence.
The workflow for the structure elucidation of this compound is a systematic process.
Caption: Overall workflow for the synthesis and structure elucidation of this compound.
Mass Spectrometry (MS): Determining the Molecular Blueprint
Core Objective: To determine the molecular weight and elemental formula, and to gain initial structural insights from fragmentation patterns.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: A dilute solution of the purified compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.
-
Ionization: The sample is bombarded with a high-energy beam of electrons (typically 70 eV), causing the molecule to ionize and fragment.[3]
-
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Data Interpretation and Analysis
The expected molecular formula for this compound is C₁₅H₂₂O₂ . The molecular weight is 234.34 g/mol .
-
Molecular Ion (M⁺): The mass spectrum should exhibit a clear molecular ion peak at m/z = 234. This peak corresponds to the intact molecule with one electron removed. The presence of this peak immediately provides the molecular weight of the compound.
-
Isotope Peaks: A small M+1 peak, with an intensity of approximately 16.5% relative to the M+ peak (15 carbons x 1.1%), would be expected due to the natural abundance of ¹³C, further supporting the proposed carbon count.[4]
-
Key Fragmentation Patterns: Aromatic ketones undergo characteristic cleavages that provide strong evidence for their structure.[5][6] The primary fragmentation pathways are alpha-cleavage and the McLafferty rearrangement.
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A Comprehensive Technical Guide to 1-(4-hydroxyphenyl)nonan-1-one for the Research Professional
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing a detailed exploration of 1-(4-hydroxyphenyl)nonan-1-one. The document covers its fundamental physicochemical properties, established synthesis and characterization methodologies, and discusses its biological significance and potential applications based on its structural class.
Core Molecular Attributes
This compound is an aromatic ketone characterized by a nine-carbon acyl chain attached to a phenol ring at the para-position. This structure, featuring a polar phenolic head and a long, nonpolar aliphatic tail, confers amphiphilic characteristics that are central to its chemical behavior, solubility, and biological interactions.
Chemical Identity and Properties
A precise understanding of a compound's molecular formula and weight is fundamental for all quantitative scientific work, from reaction stoichiometry to analytical measurements.
-
Molecular Formula: C₁₅H₂₂O₂[1]
-
Molecular Weight: 234.34 g/mol
-
CAS Number: 14392-69-9[1]
-
Canonical SMILES: CCCCCCCCC(=O)C1=CC=C(C=C1)O[1]
-
InChI Key: QCIJVRSDBCXGMW-UHFFFAOYSA-N
The table below summarizes key physicochemical properties, which are crucial for predicting the compound's behavior in various experimental and biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 234.34 g/mol | Calculated |
| Molecular Formula | C₁₅H₂₂O₂ | Synthonix, Inc.[1] |
| CAS Number | 14392-69-9 | Synthonix, Inc.[1] |
| XLogP3 (Predicted) | 4.8 | PubChem (CID 98463) |
| Hydrogen Bond Donor Count | 1 | PubChem (CID 98463) |
| Hydrogen Bond Acceptor Count | 2 | PubChem (CID 98463) |
| Rotatable Bond Count | 8 | PubChem (CID 98463) |
| Topological Polar Surface Area | 37.3 Ų | PubChem (CID 98463) |
Note: Some properties are derived from the PubChem entry for the structural isomer, 4-Nonylphenol (CID 98463), as a direct entry for CAS 14392-69-9 was not fully populated. These values provide a reasonable estimate due to structural similarity.
Caption: 2D structure of this compound.
Synthesis and Characterization
The synthesis of this compound can be effectively achieved via two primary electrophilic aromatic substitution pathways: the Friedel-Crafts acylation of phenol or the Fries rearrangement of a phenolic ester. The choice of method depends on factors such as starting material availability, desired regioselectivity, and reaction scale.
Experimental Protocol: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a robust method for forming the C-C bond between the aromatic ring and the acyl group. However, with phenols, O-acylation to form an ester is a competing and often faster (kinetically favored) reaction. To favor the desired C-acylated product, which is more thermodynamically stable, an excess of the Lewis acid catalyst is used. The catalyst complexes with the phenolic oxygen, deactivating it towards O-acylation and promoting electrophilic attack on the activated ring.
Safety Precaution: This protocol involves corrosive and moisture-sensitive reagents. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Materials:
-
Phenol (C₆H₅OH)
-
Nonanoyl chloride (C₉H₁₇ClO)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Equip a dry three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel. Place the flask under an inert atmosphere (e.g., Nitrogen).
-
Reagent Charging: Add anhydrous AlCl₃ (2.5 equivalents) to the flask. Carefully add anhydrous DCM to create a slurry.
-
Phenol Addition: Dissolve phenol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the stirred AlCl₃ slurry.
-
Acylation: Add nonanoyl chloride (1.0 equivalent) to the addition funnel and add it dropwise to the reaction mixture over 30 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Cool the reaction mixture to 0°C in an ice bath. Very slowly and carefully, add crushed ice to the flask to quench the reaction and decompose the aluminum complex. Follow with a slow addition of 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM.
-
Washing: Combine the organic extracts and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine. The bicarbonate wash neutralizes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid/oil by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Caption: Workflow for the synthesis of this compound.
Structural Characterization
Confirmation of the synthesized product's identity and purity is paramount. A combination of spectroscopic methods provides a self-validating system for structural elucidation.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: two doublets in the aromatic region (6.5-8.0 ppm) for the para-substituted phenyl ring, a triplet around 2.9 ppm for the α-methylene protons adjacent to the carbonyl, a broad singlet for the phenolic -OH proton (which can be exchanged with D₂O), a series of multiplets for the other methylene groups in the alkyl chain, and a terminal methyl triplet around 0.9 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR will display a carbonyl signal around 200 ppm, four distinct signals for the aromatic carbons, and signals for the nine carbons of the acyl chain.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the calculated exact mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺, verifying the molecular formula C₁₅H₂₂O₂.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands: a broad peak around 3300 cm⁻¹ corresponding to the O-H stretch of the phenol, sharp peaks around 3000-2850 cm⁻¹ for C-H stretches of the alkyl chain, and a strong, sharp carbonyl (C=O) stretch around 1670 cm⁻¹.
Biological Significance and Potential Applications
This compound belongs to the broader class of long-chain alkylphenols. Compounds in this class are known for their biological activities, primarily as xenoestrogens—exogenous substances that mimic the effects of estrogen.
The structural similarity between the 4-alkylphenol moiety and the natural estrogen 17β-estradiol, specifically the phenolic A-ring, is believed to be the basis for their ability to bind to estrogen receptors (ERs).[1] Structure-activity relationship studies have demonstrated that the estrogenic potency of alkylphenols is highly dependent on the length and branching of the alkyl chain, with longer chains generally showing higher activity.[1][2]
This estrogenic activity makes these compounds subjects of interest and concern in environmental science and toxicology, as they are considered endocrine-disrupting chemicals (EDCs).[3] For drug development professionals, however, this same activity could be harnessed. Modulated estrogen receptor ligands have applications in hormone replacement therapy, oncology, and the treatment of osteoporosis. The specific activity profile of this compound would require dedicated investigation, but its core structure places it within a class of biologically active molecules with potential for further development as research tools or therapeutic leads.
Caption: Logical relationship of alkylphenol structure to biological activity.
Conclusion
This compound is a well-defined chemical entity whose synthesis and characterization can be achieved through standard organic chemistry protocols. Its significance in the scientific community is largely derived from its membership in the long-chain alkylphenol class, known for their interactions with the endocrine system. This guide provides the foundational technical knowledge required for researchers to synthesize, identify, and begin investigating the specific biological activities of this compound, paving the way for its potential use in targeted research and development applications.
References
-
PubChem. Compound Summary for CID 98463, 4-Nonylphenol. National Center for Biotechnology Information. [Link]
-
Synthonix, Inc. This compound. [Link]
-
Wikipedia. Alkylphenol. [Link]
-
Routledge, E. J., & Sumpter, J. P. (1997). Structural Features of Alkylphenolic Chemicals Associated With Estrogenic Activity. Journal of Biological Chemistry, 272(6), 3280–3288. [Link]
-
Watson, C. S., Bulayeva, N. N., Wozniak, A. L., & Finnerty, C. C. (2007). Alkylphenol Xenoestrogens with Varying Carbon Chain Lengths Differentially and Potently Activate Signaling and Functional Responses in GH3/B6/F10 Somatomammotropes. Environmental Health Perspectives, 115(S-1), 127-133. [Link]
-
University of Calgary. Acylation of phenols. [Link]
-
Organic Chemistry Portal. Fries Rearrangement. [Link]
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An In-depth Technical Guide to the Preclinical Evaluation of 1-(4-hydroxyphenyl)nonan-1-one: A Structurally-Guided Investigation into its Potential as a Novel TRP Channel Modulator
Preamble: From Structural Analogy to Functional Hypothesis
In the landscape of drug discovery, the identification of novel chemical entities with therapeutic potential is a cornerstone of progress. This guide addresses the preclinical evaluation of 1-(4-hydroxyphenyl)nonan-1-one , a compound of interest due to its structural similarities to known biologically active molecules. While direct pharmacological data for this specific molecule is not extensively published, its chemical architecture—a phenol ring attached to a nine-carbon aliphatic chain with a ketone group—presents compelling parallels to the capsaicinoid family of compounds.
Capsaicin, the pungent principle in chili peppers, exerts its effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1][2][3] This non-selective cation channel is a well-validated target for analgesia and is implicated in a variety of physiological and pathological processes, including pain perception, inflammation, and temperature sensation.[4][5][6] The shared pharmacophoric elements between this compound and capsaicin—namely the hydroxylated phenyl ring and the lipophilic alkyl chain—form the basis of our primary hypothesis: This compound is a potential modulator of the TRPV1 channel.
This technical guide provides a comprehensive, step-by-step framework for the systematic investigation of this hypothesis. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each experimental stage. Our approach is rooted in the principles of scientific integrity, ensuring that the data generated is robust, reproducible, and provides a clear direction for further development.
Part 1: Foundational Characterization and In Vitro Profiling
The initial phase of our investigation focuses on establishing the fundamental physicochemical properties of this compound and subsequently assessing its activity at the molecular level using cellular and electrophysiological assays.
Physicochemical Properties and Preliminary Safety Assessment
A thorough understanding of the compound's physical and chemical characteristics is a prerequisite for all subsequent biological studies. This data informs formulation strategies and provides an early indication of potential liabilities.
| Property | Experimental Method | Expected Outcome/Significance |
| Molecular Formula & Weight | Mass Spectrometry (e.g., ESI-MS) | C15H22O2; ~234.34 g/mol . Confirms identity and purity. |
| Solubility | Kinetic and Thermodynamic Solubility Assays | Determines solubility in aqueous buffers and organic solvents for stock solution preparation and formulation. |
| LogP/LogD | HPLC-based or computational methods | Predicts lipophilicity, which influences membrane permeability and potential for off-target effects. |
| Purity | HPLC-UV, LC-MS | Essential to ensure that observed biological activity is not due to impurities. A purity of >98% is recommended. |
| Preliminary Cytotoxicity | MTT or CellTiter-Glo® assay in a non-TRPV1 expressing cell line (e.g., HEK293) | Establishes a concentration range for subsequent cellular assays that is not confounded by general cytotoxicity. |
In Vitro Assessment of TRPV1 Agonism
The core of our initial investigation is to determine if this compound directly interacts with and activates the TRPV1 channel.
This high-throughput assay provides a robust and sensitive measure of ion channel activation.
Protocol 1: Fluorometric Calcium Influx Assay
-
Cell Culture: Culture HEK293 cells stably expressing human TRPV1 (hTRPV1) in DMEM supplemented with 10% FBS and a selection antibiotic (e.g., G418).
-
Plating: Seed cells in 96-well black-walled, clear-bottom plates at a density that yields a confluent monolayer on the day of the assay.
-
Dye Loading: Wash cells with Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in Assay Buffer.
-
Assay Execution: Place the plate in a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.
-
Data Acquisition:
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the compound dilutions to the wells and immediately begin recording fluorescence intensity for 2-3 minutes.
-
As a positive control, add a known TRPV1 agonist (e.g., capsaicin) at its EC50 concentration.
-
As a negative control, use vehicle (e.g., 0.1% DMSO in Assay Buffer).
-
-
Data Analysis: Calculate the change in fluorescence from baseline. Plot the concentration-response curve and determine the EC50 value.
Patch-clamp electrophysiology is the gold standard for characterizing ion channel function, providing direct evidence of channel gating and ion flow.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Use hTRPV1-expressing HEK293 cells plated on glass coverslips.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system.
-
Pipette and Bath Solutions:
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, pH 7.2 with CsOH.
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
-
Recording Procedure:
-
Establish a whole-cell recording configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) to elicit baseline currents.
-
Perfuse the cell with increasing concentrations of this compound.
-
Record the current responses at each concentration.
-
-
Data Analysis: Measure the peak current amplitude at each concentration. Normalize the responses to the maximal current and plot a concentration-response curve to determine the EC50.
Investigating the Mechanism of Action
To confirm that the observed activity is indeed mediated by TRPV1, we will employ a selective antagonist.
Protocol 3: Antagonist Challenge Assay
-
Methodology: Repeat the Calcium Influx Assay (Protocol 1) or Patch-Clamp Electrophysiology (Protocol 2).
-
Procedure:
-
Pre-incubate the hTRPV1-expressing cells with a known TRPV1 antagonist (e.g., capsazepine or AMG9810) for 15-30 minutes.[5]
-
Challenge the cells with this compound at its predetermined EC80 concentration.
-
-
Expected Outcome: A significant reduction or complete blockade of the response to this compound in the presence of the antagonist would strongly support a TRPV1-mediated mechanism.
Diagram 1: Hypothesized TRPV1 Activation and Experimental Workflow
Caption: Workflow for the in vitro characterization of this compound.
Part 2: Advancing to Ex Vivo and In Vivo Models
Positive and well-characterized in vitro activity warrants progression to more physiologically relevant models. This phase aims to bridge the gap between cellular activity and potential therapeutic effects in a whole organism.
Ex Vivo Tissue Models
Utilizing isolated tissues from animals allows for the study of the compound's effects on native receptors in a complex cellular environment.
Protocol 4: Dorsal Root Ganglion (DRG) Neuron Culture and Analysis
-
Tissue Harvest: Isolate DRG from neonatal or adult rodents.
-
Neuron Culture: Dissociate the ganglia and culture the sensory neurons.
-
Functional Assays:
-
Calcium Imaging: Perform calcium imaging experiments similar to Protocol 1 to assess the response of native neuronal TRPV1 to this compound.
-
Neurotransmitter Release: Measure the release of neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from the cultured neurons upon stimulation with the compound.[7]
-
-
Rationale: This model confirms activity on endogenous TRPV1 in the primary cell type responsible for nociception.
In Vivo Pharmacodynamic and Efficacy Models
The ultimate test of a potential analgesic is its ability to reduce pain-related behaviors in animal models.
This model assesses the immediate behavioral response to the compound, which is characteristic of TRPV1 agonists.
Protocol 5: The "Wiping" Test (Ocular Irritancy Model)
-
Animal Model: Use adult male mice or rats.
-
Procedure:
-
Administer a low concentration of this compound in a suitable vehicle directly to the eye.
-
Observe and count the number of wiping motions towards the eye for a defined period (e.g., 2 minutes).
-
-
Rationale: A positive response (increased wiping) is a classic indicator of TRPV1 activation in sensory nerves.[4] This test can also be used to assess the desensitizing effect of the compound by pre-treating with it and then challenging with a known irritant like capsaicin.
These models are crucial for evaluating the therapeutic potential of the compound's desensitizing effects.[8][9]
Protocol 6: Carrageenan-Induced Inflammatory Pain Model
-
Induction of Inflammation: Inject carrageenan into the hind paw of a rodent.
-
Compound Administration: Administer this compound systemically (e.g., intraperitoneally) or locally (e.g., intraplantar injection) at various time points post-carrageenan injection.
-
Behavioral Assessment: Measure paw withdrawal latency to a thermal stimulus (Hargreaves test) or mechanical stimulus (von Frey filaments) at baseline and several time points after compound administration.
-
Rationale: An increase in withdrawal latency in the treated group compared to the vehicle control indicates an analgesic effect.
Diagram 2: Preclinical Development Pathway
Sources
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- 2. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of the capsaicin receptor, transient receptor potential vanilloid type-1 ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin [frontiersin.org]
- 5. TRPV1 Modulators for the Treatment of Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrating TRPV1 Receptor Function with Capsaicin Psychophysics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Nonpungent Transient Receptor Potential Vanilloid 1 (TRPV1) Agonist as Strong Topical Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The capsaicin receptor TRPV1 is the first line defense protecting from acute non damaging heat: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Applications of 1-(4-hydroxyphenyl)nonan-1-one: A Molecule of Interest in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the hypothesized potential applications of the novel compound 1-(4-hydroxyphenyl)nonan-1-one. While direct experimental data for this specific molecule is not yet available in published literature, its structural features—a 4-hydroxyphenyl group attached to a nine-carbon aliphatic ketone chain—suggest a strong potential for significant biological activity. By examining the established properties of structurally analogous compounds, we can infer and propose promising avenues for research and development. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for the investigation of this compound as a candidate for therapeutic applications. We will explore its potential as an antimicrobial, anti-inflammatory, and anticancer agent, as well as a modulator of skin pigmentation. For each potential application, we will delineate the underlying scientific rationale and provide detailed, actionable experimental protocols for validation.
Introduction: Unveiling a Promising Scaffold
The landscape of drug discovery is in constant evolution, with an ever-present demand for novel molecular entities that can address unmet medical needs. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, have long been a cornerstone of medicinal chemistry, with a vast number of natural and synthetic derivatives demonstrating a broad spectrum of biological activities.[1] The 4-hydroxyphenyl moiety, in particular, is a well-recognized pharmacophore present in numerous therapeutic agents. Its ability to engage in hydrogen bonding and participate in redox reactions contributes to its diverse pharmacological profile.
The molecule at the center of this guide, this compound, combines this key phenolic group with a nonanoyl chain. The introduction of this long aliphatic tail is predicted to significantly influence the molecule's physicochemical properties, such as its lipophilicity and membrane permeability. This, in turn, is expected to modulate its interaction with biological targets and open up unique therapeutic possibilities. While direct studies on this compound are absent from the current scientific literature, this guide will build a robust, evidence-based case for its investigation, drawing parallels from well-characterized related compounds.
Proposed Synthesis of this compound
A reliable and efficient synthesis is the first critical step in the exploration of any new compound. Based on established methods for the preparation of 4-hydroxy-alkylphenones, a Friedel-Crafts acylation of phenol is the most logical and cost-effective approach.
Synthetic Pathway: Friedel-Crafts Acylation
The proposed synthesis involves the reaction of phenol with nonanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). To circumvent the potential for O-acylation of the phenol, a Fries rearrangement of a phenyl nonanoate intermediate is a viable alternative.
DOT Script for Synthetic Pathway
Sources
1-(4-hydroxyphenyl)nonan-1-one literature review
An In-depth Technical Guide to 1-(4-hydroxyphenyl)nonan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a hydroxyaryl ketone with significant potential in pharmacological research and drug development. This document details established and theoretical synthetic routes, including Friedel-Crafts acylation and Fries rearrangement, offering step-by-step protocols for its preparation and purification. A thorough characterization based on spectroscopic methods (NMR, IR, MS) is presented to ensure structural confirmation. The core of this guide focuses on the compound's biological activities, with a primary emphasis on its hypothesized role as a modulator of Transient Receptor Potential Vanilloid 1 (TRPV1) channels, key players in pain and inflammation pathways.[1][2][3] Furthermore, potential cytotoxic effects against cancer cell lines are explored, supported by established in vitro assay protocols. This whitepaper positions this compound as a valuable tool compound for studying sensory transduction and as a promising lead structure for the development of novel analgesics and therapeutic agents.
Introduction
Hydroxyaryl ketones are a class of organic compounds characterized by a carbonyl group and a hydroxyl-substituted aromatic ring. These moieties are prevalent in numerous biologically active molecules and serve as critical intermediates in the synthesis of pharmaceuticals.[4][5] this compound belongs to this class, distinguished by its 4-hydroxyphenyl group and a nine-carbon aliphatic chain. This unique structure, featuring both a polar, hydrogen-bonding capable phenolic head and a long, lipophilic acyl tail, suggests a high potential for interaction with biological membranes and protein binding pockets. This guide provides an in-depth analysis of its synthesis, characterization, and potential applications, particularly for professionals engaged in drug discovery and development.
Synthesis and Purification
The synthesis of this compound can be approached through several established organic chemistry reactions. The two most prominent methods are the direct Friedel-Crafts acylation of phenol and the Fries rearrangement of a phenolic ester. The choice between these routes depends on the availability of starting materials, desired regioselectivity, and catalyst considerations.
Primary Synthetic Route: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a direct and efficient method for forming the C-C bond between the aromatic ring and the acyl group.[6] This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a strong Brønsted acid like hydrogen fluoride (HF), to generate a highly electrophilic acylium ion from an acylating agent like nonanoyl chloride or nonanoic acid.[6][7][8]
Causality of Experimental Choices:
-
Catalyst: Anhydrous aluminum chloride is used in stoichiometric amounts because it complexes with both the starting phenol (acting as a Lewis base) and the resulting ketone product, deactivating the catalyst.[9] This ensures the reaction proceeds to completion.
-
Solvent: A non-polar, inert solvent like dichloromethane (DCM) or carbon disulfide (CS₂) is chosen to prevent it from competing with the acylating agent in coordinating with the Lewis acid.
-
Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between the catalyst and reagents, then allowed to warm to room temperature to ensure a reasonable reaction rate.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add phenol (1.0 eq) and anhydrous dichloromethane (DCM).
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃, 1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Acylating Agent Addition: Add nonanoyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding crushed ice, followed by dropwise addition of 2M HCl (aq) until the aluminum salts dissolve.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.
Alternative Synthetic Route: Fries Rearrangement
The Fries rearrangement is an alternative pathway that converts a phenolic ester (phenyl nonanoate) into a hydroxyaryl ketone.[5] This reaction is also catalyzed by Lewis acids and is particularly useful when the direct acylation of phenol is problematic.[10] The regioselectivity (ortho vs. para substitution) is highly dependent on reaction conditions.[5][11]
Causality of Experimental Choices:
-
Temperature Control: Low reaction temperatures (typically below 60 °C) favor the formation of the para-isomer, which is often the thermodynamically more stable product.[5][10] Higher temperatures tend to yield the ortho-isomer.[5]
-
Solvent Polarity: Non-polar solvents favor the formation of the ortho product, whereas increasing solvent polarity increases the yield of the para product.[5]
-
Ester Synthesis: First, synthesize phenyl nonanoate by reacting phenol with nonanoyl chloride in the presence of a base like pyridine or triethylamine.
-
Rearrangement Setup: In a flame-dried flask under nitrogen, dissolve phenyl nonanoate (1.0 eq) in a suitable solvent (e.g., nitrobenzene for higher temperatures, or solvent-free).
-
Catalyst Addition: Cool the mixture and add anhydrous AlCl₃ (1.2 eq) portion-wise.
-
Reaction: Heat the mixture to the desired temperature (e.g., 25-60 °C to favor the para product) and stir for several hours, monitoring by TLC.
-
Workup: Cool the reaction and perform the same quenching, extraction, and washing procedure as described for the Friedel-Crafts acylation.
Caption: Comparison of Friedel-Crafts acylation and Fries rearrangement for synthesis.
Purification Protocol
The crude product from either synthesis is typically purified using flash column chromatography.
-
Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent like hexane.
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The polarity is chosen to effectively separate the less polar impurities from the more polar product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Physicochemical and Spectroscopic Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound.
Physicochemical Properties (Predicted)
| Property | Value | Source/Method |
| Molecular Formula | C₁₅H₂₂O₂ | - |
| Molecular Weight | 234.34 g/mol | - |
| XLogP3 | 4.5 | PubChem Prediction |
| Hydrogen Bond Donor Count | 1 | PubChem Prediction |
| Hydrogen Bond Acceptor Count | 2 | PubChem Prediction |
| Appearance | Off-white to pale yellow solid | Inferred from similar compounds[12] |
Spectroscopic Analysis
Spectroscopic data provides the definitive structural proof of the molecule. The following are predicted key signals based on standard chemical principles and data from analogous structures.[13][14][15][16]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
~7.90 ppm (d, 2H): Aromatic protons ortho to the carbonyl group.
-
~6.90 ppm (d, 2H): Aromatic protons meta to the carbonyl group.
-
~5.50 ppm (s, 1H): Phenolic -OH proton (may be broad and exchangeable with D₂O).
-
~2.90 ppm (t, 2H): -CH₂- protons alpha to the carbonyl group.
-
~1.70 ppm (quint, 2H): -CH₂- protons beta to the carbonyl group.
-
~1.30 ppm (m, 10H): Methylene (-CH₂-) protons of the alkyl chain.
-
~0.88 ppm (t, 3H): Terminal methyl (-CH₃) protons.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
~200 ppm: Carbonyl carbon (C=O).
-
~162 ppm: Aromatic carbon attached to the -OH group.
-
~131 ppm: Aromatic carbons ortho to the carbonyl group.
-
~128 ppm: Aromatic carbon attached to the carbonyl group.
-
~115 ppm: Aromatic carbons meta to the carbonyl group.
-
~38 ppm: Alpha -CH₂- carbon.
-
~32-22 ppm: Other alkyl chain -CH₂- carbons.
-
~14 ppm: Terminal methyl (-CH₃) carbon.
-
-
IR (Infrared) Spectroscopy:
-
3400-3200 cm⁻¹ (broad): O-H stretching vibration of the phenolic group.
-
3100-3000 cm⁻¹: Aromatic C-H stretching.
-
2950-2850 cm⁻¹: Aliphatic C-H stretching.
-
~1670 cm⁻¹ (strong): C=O stretching vibration of the ketone, conjugated with the aromatic ring.
-
~1600, 1510 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
-
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): m/z = 234.
-
Key Fragment: m/z = 121, corresponding to the hydroxyphenacylium ion [HO-C₆H₄-CO]⁺, which is a characteristic fragment from the alpha-cleavage.
-
Biological Activity and Mechanism of Action
The unique amphipathic structure of this compound makes it a compelling candidate for interacting with membrane-bound proteins, such as ion channels.
Hypothesized Modulation of TRPV1 Channels
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in sensory neurons.[1] It acts as a polymodal sensor for noxious stimuli, including heat (>43°C), acidic conditions, and pungent compounds like capsaicin.[2] As such, TRPV1 is a critical target for pain (nociception) and inflammation research.[3][17][18]
Hypothesized Mechanism of Action: The long nonanoyl chain of this compound is predicted to anchor the molecule within the hydrophobic lipid bilayer of the cell membrane or insert into a lipophilic pocket of the TRPV1 channel itself. This positioning would allow the 4-hydroxyphenyl headgroup to interact with specific amino acid residues in the channel's outer vestibule or transmembrane domains, potentially through hydrogen bonding. This interaction could allosterically modulate the channel's gating mechanism, leading to either agonistic (activation) or antagonistic (inhibition) effects.
Caption: Hypothesized mechanism of this compound modulating TRPV1 channel activity.
Potential Cytotoxic Activity
Many phenolic compounds exhibit cytotoxic and anticancer properties, acting through various mechanisms such as inducing apoptosis, causing cell cycle arrest, or generating reactive oxygen species (ROS).[19][20][21] The cytotoxic potential of this compound warrants investigation.
This protocol describes a method to assess the cytotoxicity of the compound against a cancer cell line (e.g., 4T1 murine breast cancer cells or HeLa cells).[22][23]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).[22]
Applications in Drug Discovery and Development
-
Tool for Probing Ion Channels: As a potential TRPV1 modulator, this compound can be used in vitro and in vivo to study the physiological roles of these channels in pain signaling, thermal sensation, and neurogenic inflammation.
-
Lead Compound for Analgesics: If found to be a potent TRPV1 antagonist, it could serve as a starting point for developing non-opioid pain therapeutics. Its structure can be systematically modified (e.g., altering alkyl chain length, substituting the phenyl ring) in structure-activity relationship (SAR) studies to optimize potency and drug-like properties.
-
Anticancer Drug Development: Should it display significant and selective cytotoxicity against cancer cells, it could be investigated as a lead for novel chemotherapeutic agents.[24]
Conclusion
This compound is a molecule of considerable scientific interest, bridging the fields of synthetic organic chemistry and pharmacology. Its straightforward synthesis and compelling structural features make it an accessible and valuable research tool. The strong hypothesis for its interaction with TRPV1 channels provides a clear path for investigation into its potential as a novel analgesic or anti-inflammatory agent. Furthermore, its potential cytotoxic properties merit exploration in the context of oncology drug discovery. This guide provides the foundational knowledge for researchers to synthesize, characterize, and evaluate this promising compound.
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discovery and history of 1-(4-hydroxyphenyl)nonan-1-one
An In-depth Technical Guide to 1-(4-hydroxyphenyl)nonan-1-one: Synthesis, Properties, and Potential Applications
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a member of the long-chain hydroxyaryl ketone family. While a singular "discovery" event for this specific molecule is not prominent in the scientific literature, its chemical class is of significant industrial and pharmaceutical interest. This document details the primary synthetic routes, including Friedel-Crafts acylation and the Fries rearrangement, offering step-by-step protocols and explaining the mechanistic rationale behind experimental choices. Furthermore, it explores the physicochemical properties and delves into the potential biological significance and applications of this compound, drawing insights from structurally related molecules. This guide is intended for researchers, chemists, and drug development professionals seeking a foundational understanding and practical methodologies related to this compound and its analogs.
Introduction and Historical Context
This compound, also known as 4'-hydroxynonanophenone, belongs to the class of aromatic ketones characterized by a hydroxyl group on the phenyl ring and a saturated nine-carbon acyl chain. The history of this specific compound is intrinsically linked to the broader development of synthetic methods for hydroxyaryl ketones. These compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2]
The two cornerstone reactions for synthesizing such molecules are the Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, and the Fries rearrangement, reported by Karl Theophil Fries in 1908.[1][3][4] These reactions provided chemists with powerful tools to attach acyl chains to phenolic rings, paving the way for the creation of a vast library of functionalized aromatic compounds, including this compound. This guide will focus on the practical application of these foundational reactions for the synthesis and exploration of the title compound.
Core Synthesis Methodologies
The synthesis of this compound is primarily achieved through two classic organic reactions. The choice between them often depends on the starting materials, desired selectivity (ortho- vs. para-isomer), and reaction conditions.
Method 1: Friedel-Crafts Acylation of Phenol
This method involves the direct electrophilic aromatic substitution of phenol with an acylating agent, typically nonanoyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[4][5]
Causality of Experimental Design: Phenols are bidentate nucleophiles, meaning they can be acylated at two positions: the hydroxyl group (O-acylation) or the aromatic ring (C-acylation).[6] The Lewis acid catalyst (AlCl₃) is crucial as it coordinates with the oxygen atom of the acyl chloride, generating a highly electrophilic acylium ion (CH₃(CH₂)₇CO⁺). This powerful electrophile then attacks the electron-rich phenol ring. To favor the thermodynamically more stable C-acylated product (the desired ketone), a stoichiometric excess of the catalyst is often required. The catalyst complexes with the phenolic hydroxyl group, deactivating it slightly and preventing excessive O-acylation.[6] The reaction is directed to the ortho and para positions; the para product is typically favored due to reduced steric hindrance.
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas). The system is kept under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: Anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) is suspended in an inert solvent such as nitrobenzene or 1,2-dichloroethane.
-
Phenol Addition: Phenol (1 equivalent) is dissolved in the same solvent and added slowly to the AlCl₃ suspension while stirring. An exothermic reaction occurs as a complex is formed.
-
Acylation: Nonanoyl chloride (1 equivalent) is added dropwise from the dropping funnel at a temperature between 0-5°C to control the initial exothermic reaction.
-
Reaction: The mixture is then allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is slowly poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: The aqueous layer is extracted three times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.
Caption: Friedel-Crafts Acylation Workflow.
Method 2: Fries Rearrangement
The Fries rearrangement is an alternative route that starts with a phenolic ester, in this case, phenyl nonanoate.[1][2] The reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid.[7]
Causality of Experimental Design: This reaction is particularly useful when direct Friedel-Crafts acylation is problematic or to achieve different isomer selectivity. The mechanism is believed to involve the formation of an acylium ion intermediate, similar to the Friedel-Crafts reaction.[2] A key feature of the Fries rearrangement is its temperature-dependent selectivity.[2][7]
-
Low temperatures (typically < 60°C) favor the formation of the para-isomer (this compound), which is the thermodynamically controlled product.
-
High temperatures (typically > 160°C) favor the formation of the ortho-isomer (1-(2-hydroxyphenyl)nonan-1-one), the kinetically controlled product.
This selectivity provides a valuable handle for directing the synthesis towards the desired product.
-
Ester Synthesis: Phenyl nonanoate is first synthesized by reacting phenol with nonanoyl chloride, often in the presence of a base like pyridine.
-
Setup: A reaction vessel is set up for heating under an inert atmosphere, similar to the Friedel-Crafts setup.
-
Reagent Charging: Anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) is added to the reaction vessel.
-
Ester Addition: Phenyl nonanoate (1 equivalent) is added slowly to the Lewis acid.
-
Reaction: The mixture is heated to the desired temperature. For the target para-product, a temperature around 40-60°C is maintained. The reaction is monitored by TLC or HPLC.
-
Workup and Purification: The workup procedure is identical to that of the Friedel-Crafts acylation, involving quenching with acid/ice, extraction, and purification by chromatography or recrystallization.
Caption: Fries Rearrangement Workflow.
Comparison of Synthetic Routes
| Feature | Friedel-Crafts Acylation | Fries Rearrangement |
| Starting Material | Phenol & Nonanoyl Chloride | Phenyl Nonanoate |
| Key Reagent | Lewis Acid (e.g., AlCl₃) | Lewis Acid (e.g., AlCl₃) |
| Selectivity Control | Primarily steric (para favored) | Temperature-dependent (ortho vs. para)[2][7] |
| Number of Steps | One primary step | Two steps (esterification then rearrangement) |
| Industrial Relevance | High importance for hydroxyaryl ketones[1] | Also of industrial importance[1] |
Potential Biological Significance and Applications
While specific biological data for this compound is scarce, the structural motifs—a phenolic hydroxyl group and a long alkyl chain—suggest several areas of potential interest for researchers.
-
Antimicrobial and Antifungal Activity: Long-chain alcohols like 1-nonanol have demonstrated significant antifungal activity, for instance against Aspergillus flavus, by disrupting cell membrane integrity and mitochondrial function.[8] The long lipophilic nonanoyl chain of this compound could facilitate its interaction with and disruption of microbial cell membranes. Furthermore, many phenolic compounds, such as flavonoids, are known for their broad antimicrobial properties.[9]
-
Antioxidant and Anti-inflammatory Properties: The phenolic hydroxyl group is a classic hallmark of antioxidant compounds, capable of scavenging free radicals.[9] Various natural and synthetic acetophenones and other phenolic ketones have been investigated for their antioxidant and anti-inflammatory activities.[10] The long alkyl chain may modulate the compound's solubility and interaction with biological membranes, potentially influencing its bioavailability and efficacy.
-
Pharmaceutical Scaffolding: Hydroxyaryl ketones are valuable building blocks in medicinal chemistry.[11][12] They serve as precursors for more complex molecules, including flavonoids, chalcones, and other heterocyclic systems with diverse pharmacological activities.[9][12] The nonanoyl chain provides a significant lipophilic tail that could be exploited in drug design to enhance binding to hydrophobic pockets in target proteins or to improve pharmacokinetic properties.
-
Polymer and Materials Science: Related structures, such as 1,1,1-tris(4-hydroxyphenyl)alkanes, are used as branching agents in the production of polymers like polycarbonates to modify their rheological properties.[13][14] The bifunctional nature of this compound (a reactive ketone and a phenolic hydroxyl group) makes it a potential monomer or modifying agent in polymer synthesis.
Conclusion
This compound represents a structurally interesting molecule at the intersection of phenolic chemistry and long-chain aliphatic compounds. While it lacks a detailed historical record of its own, its synthesis is firmly rooted in the well-established and versatile Friedel-Crafts acylation and Fries rearrangement reactions. The methodologies presented in this guide offer reliable pathways for its preparation, with controllable selectivity. The combination of a reactive phenolic group and a lipophilic nonanoyl chain suggests promising avenues for future research, particularly in the fields of antimicrobial drug discovery, antioxidant development, and as a versatile intermediate for organic synthesis. This guide serves as a foundational resource to encourage and facilitate further scientific exploration of this and related long-chain hydroxyaryl ketones.
References
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Fries rearrangement. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Pharma D GURU. (n.d.). 37. FRIES REARRANGEMENT. Retrieved January 14, 2026, from [Link]
- Das, B., et al. (2007). 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent. Synlett, 2007(18), 2845-2848.
- Brown, H. C., et al. (1988). A facile general route to enantiomeric 1-(4-hydroxyphenyl)alkanols, and an improved synthesis of 4-vinylphenol. Journal of the Chemical Society, Perkin Transactions 1, 3037-3043.
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Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved January 14, 2026, from [Link]
-
Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved January 14, 2026, from [Link]
-
BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved January 14, 2026, from [Link]
- U.S. Patent No. US20060004214A1. (2006). Methods for preparing 1,1,1-tris(4-hydroxyphenyl)alkanes.
-
Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
University of Calgary. (n.d.). Ch24 - Acylation of phenols. Retrieved January 14, 2026, from [Link]
- U.S. Patent No. US3985783A. (1976). Process for ring acylation of phenols.
- U.S. Patent No. US7304189B2. (2007). Methods for preparing 1,1,1-tris(4-hydroxyphenyl)alkanes.
- Wang, X., et al. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Chem, 8(8), 2234-2247.
-
Taylor & Francis. (n.d.). Hydroxy ketones – Knowledge and References. Retrieved January 14, 2026, from [Link]
- Chinese Patent No. CN101693652A. (2010). Process for preparing high-pure 4-hydroxybenzophenone.
-
ResearchGate. (n.d.). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. Retrieved January 14, 2026, from [Link]
- Kotali, A., & Harris, P. A. (2016). o-Hydroxyaryl Ketones in Organic Synthesis. A Review.
- European Patent No. EP3526188B1. (2023). METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE.
- European Patent No. EP0128693A2. (1984). Process for the preparation of 4-hydroxybenzophenones.
- Zhang, S., et al. (2021). Antifungal mechanism of 1-nonanol against Aspergillus flavus growth revealed by metabolomic analyses. Applied Microbiology and Biotechnology, 105(20), 7869-7881.
-
ResearchGate. (2022). Synthesis of long-chain ketones and aldehydes. Retrieved January 14, 2026, from [Link]
- Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750.
- Chen, K. S., et al. (2012). The Pharmacological Activities of (−)-Anonaine. Molecules, 17(6), 6293-6298.
- Wakerley, D. W., et al. (2022). Late-Stage Molecular Editing Enabled by Ketone Chain-Walking Isomerization. Journal of the American Chemical Society, 144(30), 13549-13555.
-
Natural Product Communications. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Retrieved January 14, 2026, from [Link]
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Methodological & Application
Synthesis of 1-(4-hydroxyphenyl)nonan-1-one: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 1-(4-hydroxyphenyl)nonan-1-one, a valuable intermediate in the development of various pharmaceuticals and specialty chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the scientific principles underpinning the synthetic strategy, provide step-by-step experimental procedures, and outline robust methods for purification and characterization.
Introduction and Significance
This compound, a member of the hydroxyaryl ketone family, possesses a molecular structure that makes it a versatile building block in organic synthesis. The presence of a hydroxyl group on the phenyl ring and a moderately long alkyl chain offers multiple sites for functionalization, enabling the creation of a diverse array of derivatives. Hydroxyaryl ketones are known intermediates in the synthesis of various biologically active compounds.[1] The long alkyl chain in the target molecule can impart lipophilic character, a property often sought in drug design to enhance membrane permeability and bioavailability.
The synthesis of this class of compounds is typically achieved through classical electrophilic aromatic substitution reactions, namely the Friedel-Crafts acylation or the Fries rearrangement.[2][3] This guide will focus on a detailed protocol based on the Friedel-Crafts acylation of phenol with nonanoyl chloride, a reliable and widely applicable method.[4]
Chemical Profile
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₂₂O₂ |
| Molecular Weight | 234.34 g/mol |
| Appearance | Expected to be a solid at room temperature |
| CAS Number | 104-35-8 |
Synthetic Approach: The Friedel-Crafts Acylation
The chosen synthetic route is the Friedel-Crafts acylation of phenol with nonanoyl chloride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). This reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of nonanoyl chloride with aluminum chloride.[5] The acylium ion then attacks the electron-rich phenol ring. The hydroxyl group of phenol is a strongly activating, ortho, para-directing group. Due to steric hindrance from the bulky acyl group, the para-substituted product, this compound, is generally the major product, especially at lower temperatures.[2]
An alternative, yet related, approach is the Fries rearrangement of phenyl nonanoate.[3] This involves the initial esterification of phenol with nonanoyl chloride to form phenyl nonanoate, followed by an intramolecular rearrangement catalyzed by a Lewis acid to yield the hydroxyaryl ketone.[6] Temperature control is also crucial in the Fries rearrangement to influence the ratio of ortho and para isomers.[2]
Reaction Mechanism: Friedel-Crafts Acylation of Phenol
Caption: Mechanism of the Friedel-Crafts Acylation of Phenol.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Purity | Supplier |
| Phenol | 108-95-2 | 94.11 | ≥99% | Sigma-Aldrich |
| Nonanoyl chloride | 764-85-2 | 176.69 | ≥98% | Sigma-Aldrich |
| Anhydrous Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 37% (concentrated) | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated solution | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ≥99.5% | Sigma-Aldrich |
| Ethyl Acetate | 141-78-6 | 88.11 | Reagent Grade | --- |
| Hexane | 110-54-3 | 86.18 | Reagent Grade | --- |
Safety Precautions
-
Phenol: Toxic and corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Nonanoyl chloride: Corrosive and reacts violently with water. Causes severe skin burns and eye damage. Handle in a fume hood and wear appropriate PPE.
-
Anhydrous Aluminum Chloride: Corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a dry environment (e.g., in a fume hood with minimal exposure to air) and wear appropriate PPE.
-
Dichloromethane: Volatile and a suspected carcinogen. Handle in a fume hood.
-
Hydrochloric Acid: Corrosive. Handle with care and wear appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.
Experimental Protocol
This protocol is designed for a laboratory-scale synthesis.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. All glassware must be oven-dried and assembled under a stream of dry nitrogen or argon to maintain anhydrous conditions.
-
To the flask, add anhydrous aluminum chloride (14.7 g, 0.11 mol, 1.1 equivalents).
-
Add 50 mL of anhydrous dichloromethane (DCM) to the flask.
-
-
Addition of Reagents:
-
Cool the flask to 0 °C using an ice-water bath.
-
In a separate dry flask, prepare a solution of nonanoyl chloride (17.7 g, 0.1 mol, 1.0 equivalent) in 20 mL of anhydrous DCM. Transfer this solution to the dropping funnel.
-
Add the nonanoyl chloride solution dropwise to the stirred suspension of aluminum chloride over 30 minutes. Maintain the temperature at 0-5 °C. You will observe the formation of a colored complex.
-
In another dry flask, prepare a solution of phenol (9.4 g, 0.1 mol, 1.0 equivalent) in 30 mL of anhydrous DCM.
-
After the addition of nonanoyl chloride is complete, add the phenol solution dropwise to the reaction mixture over 30 minutes, again maintaining the temperature at 0-5 °C.
-
-
Reaction:
-
Once the addition of the phenol solution is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
-
Work-up:
-
After the reaction is complete, cool the flask back to 0 °C in an ice-water bath.
-
Carefully and slowly quench the reaction by pouring the mixture into a beaker containing 100 g of crushed ice and 50 mL of concentrated hydrochloric acid. This should be done in a fume hood as HCl gas will be evolved.
-
Stir the mixture until the ice has melted and the aluminum salts have dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with a saturated solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification
The crude product will likely be a mixture of the desired para-isomer, some ortho-isomer, and potentially some unreacted starting materials. Purification can be achieved by either column chromatography or recrystallization.
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the polarity). The fractions can be monitored by TLC.
-
-
Recrystallization:
-
The crude product can be recrystallized from a suitable solvent system, such as a mixture of hexane and ethyl acetate or toluene.[7][8] The choice of solvent will depend on the purity of the crude product. Dissolve the crude solid in a minimal amount of the hot solvent mixture and allow it to cool slowly to form crystals.
-
Characterization
The structure of the purified this compound should be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons adjacent to the carbonyl group, the long alkyl chain protons, and the hydroxyl proton.
-
Predicted Chemical Shifts (in CDCl₃):
-
δ ~7.9 ppm (d, 2H): Aromatic protons ortho to the carbonyl group.
-
δ ~6.9 ppm (d, 2H): Aromatic protons meta to the carbonyl group.
-
δ ~5.0-6.0 ppm (s, 1H): Phenolic hydroxyl proton (this signal is broad and its position can vary; it will exchange with D₂O).
-
δ ~2.9 ppm (t, 2H): Methylene protons (α to the carbonyl group).
-
δ ~1.7 ppm (quintet, 2H): Methylene protons (β to the carbonyl group).
-
δ ~1.2-1.4 ppm (m, 10H): Methylene protons of the alkyl chain.
-
δ ~0.9 ppm (t, 3H): Terminal methyl protons of the alkyl chain.
-
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
The ¹³C NMR spectrum will provide information about the number and types of carbon atoms in the molecule.
-
Predicted Chemical Shifts (in CDCl₃):
-
δ ~200 ppm: Carbonyl carbon.
-
δ ~160 ppm: Aromatic carbon attached to the hydroxyl group.
-
δ ~131 ppm: Aromatic carbons ortho to the carbonyl group.
-
δ ~129 ppm: Aromatic carbon attached to the carbonyl group.
-
δ ~115 ppm: Aromatic carbons meta to the carbonyl group.
-
δ ~38 ppm: Methylene carbon (α to the carbonyl group).
-
δ ~20-35 ppm: Other methylene carbons of the alkyl chain.
-
δ ~14 ppm: Terminal methyl carbon.
-
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should show characteristic absorption bands for the functional groups present.
-
Expected Absorption Bands:
-
~3300 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.
-
~2850-2960 cm⁻¹: C-H stretching of the alkyl chain.
-
~1670 cm⁻¹: C=O stretching of the aryl ketone.
-
~1600, 1510 cm⁻¹: C=C stretching of the aromatic ring.
-
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound.
-
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis, purification, and characterization of this compound via Friedel-Crafts acylation. By following these guidelines and adhering to the safety precautions, researchers can reliably synthesize this valuable compound for their downstream applications in drug discovery and materials science. The provided mechanistic insights and characterization data will aid in understanding the reaction and confirming the identity of the final product.
References
-
Organic Chemistry Portal. Fries Rearrangement. [Link]
-
Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]
-
SpectraBase. 1-(4-Hydroxyphenyl)-9-(4-methoxyphenyl)nonan-1-one - Optional[13C NMR]. [Link]
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation? [Link]
- Saha, A., et al. Rearrangements in Organic Chemistry. In Study Guide to Organic Chemistry. 2015.
-
Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
-
CUNY. Purification by Recrystallization. [Link]
-
National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
-
IntechOpen. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]
-
Organic Chemistry Portal. Hydroxy ketone synthesis by oxidation. [Link]
-
RSC Advances. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
Organic Chemistry Portal. Synthesis of β-hydroxy ketones and aldehydes. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted). [Link]
-
YouTube. Friedel Crafts Acylation Experiment Part 1, Prelab. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
PubMed. Synthesis of Pentafluorinated β-hydroxy Ketones. [Link]
-
Taylor & Francis. Hydroxy ketones – Knowledge and References. [Link]
-
ResearchGate. Synthesis of α‐hydroxy ketones by PpYerE and by YpYerE and comparison between the two enzymes. [Link]
-
National Center for Biotechnology Information. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]
-
National Center for Biotechnology Information. Analysis by RP-HPLC and Purification by RP-SPE of the C-Tetra(p-hydroxyphenyl)resorcinolarene Crown and Chair Stereoisomers. [Link]
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Application Notes and Protocols for the Analytical Quantification of 1-(4-hydroxyphenyl)nonan-1-one
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for the analytical determination of 1-(4-hydroxyphenyl)nonan-1-one. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The methodologies outlined herein leverage foundational analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, to ensure accurate and reproducible quantification and characterization. Each protocol is presented with an emphasis on the scientific rationale behind experimental choices, adherence to principles of self-validation, and grounding in authoritative references.
Introduction to this compound
This compound is an aromatic ketone with a nine-carbon aliphatic chain. Its structure, featuring a phenolic hydroxyl group and a carbonyl group, imparts specific chemical properties that are crucial for selecting and optimizing analytical methods. The presence of the phenolic group makes it susceptible to oxidation and allows for specific derivatization reactions, while the long alkyl chain grants it significant nonpolar character. Accurate and precise analytical methods are paramount for its quantification in various matrices, whether for pharmacokinetic studies, quality control of starting materials, or impurity profiling.
Chemical Structure:
Physicochemical Properties (Predicted and Inferred):
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₂ | Inferred from structure |
| Molecular Weight | 234.34 g/mol | Inferred from structure |
| Appearance | White to off-white solid | Inferred from similar compounds[1] |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile, dichloromethane), sparingly soluble in water.[2] | Inferred from similar compounds[1] |
| pKa | ~8-10 (phenolic hydroxyl) | Inferred from similar phenols |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound.[3] Reversed-phase HPLC (RP-HPLC) is particularly suitable due to the compound's significant hydrophobic character.
Principle of Separation
In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar. The separation of this compound from potential impurities is achieved based on their differential partitioning between the stationary and mobile phases. The long nonanoyl chain will strongly interact with the C18 stationary phase, leading to longer retention times with less polar mobile phases.
Experimental Protocol: RP-HPLC with UV Detection
This protocol describes a gradient RP-HPLC method for the determination of purity and the quantification of this compound.
2.2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
2.2.2. Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Data acquisition and processing software.
2.2.3. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | A standard C18 column provides excellent retention and resolution for nonpolar compounds. The smaller particle size enhances efficiency. |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | The aqueous phase. Phosphoric acid is used to control the pH and sharpen peak shape by suppressing the ionization of the phenolic hydroxyl group. |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid | The organic modifier. Acetonitrile is chosen for its low UV cutoff and good elution strength. |
| Gradient Elution | 0-2 min: 60% B; 2-15 min: 60% to 95% B; 15-20 min: 95% B; 20.1-25 min: 60% B | A gradient is employed to ensure elution of the main peak with a good shape and to elute any more nonpolar impurities within a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 275 nm (λmax of the phenol chromophore) | The phenolic chromophore provides strong UV absorbance. A PDA detector can be used to confirm peak purity. |
| Injection Volume | 10 µL |
2.2.4. Sample Preparation
-
Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Working Standard: Dilute the stock solution with the mobile phase (initial conditions) to a final concentration of approximately 100 µg/mL.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration as the working standard, using methanol as the solvent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis and System Suitability
-
Quantification: Use the peak area of the main peak to quantify the compound against a calibration curve prepared from the reference standard.
-
Purity: The purity can be estimated by the area percentage method, assuming all impurities have a similar response factor at the detection wavelength.
-
System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. The theoretical plates for the main peak should be >2000, and the tailing factor should be between 0.8 and 1.5.
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility and the presence of a polar hydroxyl group, derivatization of this compound is recommended to improve its chromatographic properties and prevent peak tailing.[3]
Principle of Derivatization and Separation
Silylation is a common derivatization technique where the active hydrogen of the phenolic hydroxyl group is replaced by a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. The separation in the GC column is based on the boiling points and interactions of the analytes with the stationary phase. The mass spectrometer provides structural information for identification.
Experimental Protocol: GC-MS with Silylation
This protocol details the analysis of this compound by GC-MS following silylation.
3.2.1. Materials and Reagents
-
This compound
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (GC grade)
-
Internal Standard (IS) (e.g., 1-eicosene or a similar long-chain hydrocarbon)
3.2.2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
3.2.3. GC-MS Conditions
| Parameter | Condition | Rationale |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Splitless (1 µL) | For trace analysis and higher sensitivity. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas. |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 10 min) | A temperature program is essential to separate compounds with a wide range of boiling points. |
| MS Transfer Line | 290 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | 50 - 500 m/z | Covers the expected mass range of the derivatized analyte and its fragments. |
3.2.4. Sample Preparation and Derivatization
-
Sample Solution: Accurately weigh approximately 1 mg of this compound into a vial. Add 1 mL of ethyl acetate and the internal standard.
-
Derivatization: Add 100 µL of pyridine and 200 µL of BSTFA with 1% TMCS to the vial.[3]
-
Cap the vial tightly and heat at 70 °C for 30 minutes.[3]
-
Cool to room temperature before injection into the GC-MS.
Data Analysis
-
Identification: The TMS-derivatized this compound can be identified by its retention time and the fragmentation pattern in the mass spectrum. The molecular ion (M+) and characteristic fragment ions should be present.
-
Quantification: Quantification can be performed using the internal standard method by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Principle of NMR Spectroscopy
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is dependent on the local chemical environment, allowing for the determination of molecular structure.
Experimental Protocol: ¹H and ¹³C NMR
4.2.1. Materials and Reagents
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (if not included in the solvent)
4.2.2. Instrumentation
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
4.2.3. Data Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 25 °C | 25 °C |
| Pulse Program | Standard single pulse | Proton-decoupled |
| Acquisition Time | ~3-4 seconds | ~1-2 seconds |
| Relaxation Delay | 2 seconds | 2-5 seconds |
| Number of Scans | 16 | 1024 or more |
4.2.4. Sample Preparation
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
Expected Spectral Data and Interpretation
4.3.1. ¹H NMR (400 MHz, CDCl₃)
-
Aromatic Protons: Two doublets are expected for the protons on the phenolic ring, likely in the range of δ 6.8-7.9 ppm. The protons ortho to the carbonyl group will be deshielded and appear further downfield.
-
Phenolic Proton: A broad singlet for the -OH group, the chemical shift of which is concentration and solvent-dependent (typically δ 4-8 ppm).
-
Aliphatic Protons:
-
A triplet for the -CH₂- group adjacent to the carbonyl (α-protons) around δ 2.9 ppm.
-
A multiplet for the next -CH₂- group (β-protons) around δ 1.7 ppm.
-
A broad multiplet for the other methylene groups (- (CH₂)₅ -) around δ 1.2-1.4 ppm.
-
A triplet for the terminal methyl group (-CH₃) around δ 0.9 ppm.
-
4.3.2. ¹³C NMR (100 MHz, CDCl₃)
-
Carbonyl Carbon: A signal around δ 200 ppm.
-
Aromatic Carbons: Signals in the range of δ 115-165 ppm. The carbon bearing the hydroxyl group will be the most shielded.
-
Aliphatic Carbons: A series of signals for the nonanoyl chain in the range of δ 14-40 ppm.
NMR Workflow Diagram
Caption: Workflow for NMR-based structural elucidation.
Method Validation
Any analytical method developed for use in a regulated environment must be validated to ensure it is fit for its intended purpose. Key validation parameters, based on the International Council for Harmonisation (ICH) guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples and through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve. The correlation coefficient (r²) should be >0.999.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Conclusion
The analytical methods presented in this guide provide a comprehensive framework for the analysis of this compound. The choice of method will depend on the specific analytical objective, whether it is routine purity testing (HPLC), identification of volatile impurities and structural confirmation (GC-MS), or definitive structural elucidation (NMR). For regulated applications, it is imperative that these methods are thoroughly validated to ensure the integrity of the generated data.
References
-
ChemBK. (2024). 1-(4-Hydroxyphenyl)nonane - Physico-chemical Properties. Retrieved from [Link]
-
ChemBK. (2024). 1-(4-hydroxyphenyl)-1-octanon - Physico-chemical Properties. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of N-(4-Hydroxyphenyl)nonan-1-amide on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (2018). N-(4-Hydroxyphenyl)nonan-1-amide. Retrieved from [Link]
Sources
The Versatile Synthon: Harnessing 1-(4-hydroxyphenyl)nonan-1-one in Modern Organic Synthesis
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-(4-hydroxyphenyl)nonan-1-one, a bifunctional aromatic ketone, represents a valuable yet often overlooked building block for the synthesis of a diverse array of organic molecules. Its unique structure, featuring a nucleophilic phenolic hydroxyl group, an electrophilic ketone, and a lipophilic nonyl chain, offers multiple avenues for chemical modification. This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols and mechanistic insights for its application in the development of novel compounds for the pharmaceutical and material science sectors.
I. Synthesis of this compound: The Fries Rearrangement Approach
A common and efficient method for the synthesis of this compound is the Fries rearrangement of phenyl nonanoate. This reaction proceeds via an initial O-acylation of phenol with nonanoyl chloride to form the ester, which then rearranges in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the desired para-substituted product. The ortho-isomer may also be formed, but the para-product is typically favored under thermodynamic control.
Protocol 1: Synthesis of this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Phenyl nonanoate | 234.34 | 23.4 g | 0.1 | --- |
| Aluminum chloride (anhydrous) | 133.34 | 20.0 g | 0.15 | Handle in a fume hood with moisture-free conditions. |
| Dichloromethane (DCM, anhydrous) | 84.93 | 200 mL | --- | --- |
| Hydrochloric acid (1 M) | 36.46 | 100 mL | --- | For workup. |
| Sodium bicarbonate (saturated solution) | 84.01 | 100 mL | --- | For workup. |
| Brine (saturated NaCl solution) | 58.44 | 100 mL | --- | For workup. |
| Anhydrous magnesium sulfate | 120.37 | q.s. | --- | For drying. |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (20.0 g, 0.15 mol).
-
Add anhydrous dichloromethane (100 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add phenyl nonanoate (23.4 g, 0.1 mol) dissolved in anhydrous dichloromethane (100 mL) to the stirred suspension over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux (approximately 40 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid (100 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M hydrochloric acid (50 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white to pale yellow solid.
II. Synthetic Transformations and Applications
The true synthetic potential of this compound lies in the selective modification of its functional groups. The following sections detail key transformations and their applications.
A. Reactions at the Phenolic Hydroxyl Group: Gateway to Ethers and Esters
The phenolic hydroxyl group is a versatile handle for introducing a wide range of functionalities, most notably through O-alkylation and O-acylation reactions. These modifications are fundamental in the synthesis of liquid crystals, polymers, and biologically active molecules where modulation of polarity and hydrogen bonding is crucial.
O-alkylation of the phenolic hydroxyl group is a straightforward method to introduce new carbon chains, which can influence the material properties or biological activity of the resulting molecule.[1][2] The Williamson ether synthesis is a classic and reliable method for this transformation.
Caption: General workflow for the O-alkylation of this compound.
Protocol 2: General Procedure for O-Alkylation
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| This compound | 234.34 | 2.34 g | 0.01 | --- |
| Potassium carbonate (anhydrous) | 138.21 | 2.76 g | 0.02 | --- |
| Alkyl halide (e.g., 1-bromobutane) | 137.02 | 1.64 g | 0.012 | --- |
| N,N-Dimethylformamide (DMF, anhydrous) | 73.09 | 20 mL | --- | --- |
| Ethyl acetate | 88.11 | 100 mL | --- | For extraction. |
| Water | 18.02 | 100 mL | --- | For workup. |
Procedure:
-
To a round-bottom flask, add this compound (2.34 g, 0.01 mol), anhydrous potassium carbonate (2.76 g, 0.02 mol), and anhydrous N,N-dimethylformamide (20 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (0.012 mol) dropwise to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, appropriate eluent system) to yield the desired O-alkylated product.
This O-alkylation strategy is foundational for synthesizing precursors to liquid crystals, where the long alkyl chains contribute to the mesogenic properties.[3][4]
B. Transformations of the Ketone Carbonyl Group
The ketone functionality provides a second reactive site for a variety of transformations, including reduction to a secondary alcohol, reductive amination, and reactions involving the α-protons.
The reduction of the ketone to a secondary alcohol introduces a chiral center and can significantly alter the biological activity of the molecule. Mild reducing agents like sodium borohydride are typically sufficient for this transformation.
Caption: General workflow for the reduction of the ketone in this compound.
Protocol 3: Reduction of the Ketone
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| This compound | 234.34 | 2.34 g | 0.01 | --- |
| Sodium borohydride | 37.83 | 0.45 g | 0.012 | Handle with care. |
| Methanol | 32.04 | 30 mL | --- | --- |
| Hydrochloric acid (1 M) | 36.46 | 20 mL | --- | For workup. |
| Ethyl acetate | 88.11 | 100 mL | --- | For extraction. |
Procedure:
-
Dissolve this compound (2.34 g, 0.01 mol) in methanol (30 mL) in a round-bottom flask and cool to 0 °C.
-
Slowly add sodium borohydride (0.45 g, 0.012 mol) in portions to the stirred solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 2 hours, or until TLC indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Add water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting alcohol by column chromatography if necessary.
The resulting secondary alcohol can serve as a precursor for various biologically active compounds, including potential antimicrobial or anti-inflammatory agents.[5][6]
III. Prospective Applications in Drug Discovery and Materials Science
The derivatives of this compound are promising candidates for various applications. The long nonyl chain imparts significant lipophilicity, a property that can be exploited in the design of molecules intended to interact with biological membranes or to self-assemble into ordered structures.
-
Drug Development: The 4-hydroxyphenyl moiety is a common feature in many biologically active compounds. By using this compound as a scaffold, novel derivatives with potential antimicrobial, antifungal, or anti-inflammatory properties can be synthesized.[5][6][7] The long alkyl chain can enhance membrane permeability or interaction with hydrophobic binding pockets of target proteins.
-
Liquid Crystals: The rod-like structure of O-alkylated derivatives of this compound makes them potential candidates for liquid crystalline materials.[3][4] The interplay between the polar ketone/hydroxyl head group and the non-polar alkyl chains can lead to the formation of various mesophases.
IV. Conclusion
This compound is a readily accessible and highly versatile synthetic intermediate. The strategic manipulation of its phenolic hydroxyl and ketone functionalities opens up a vast chemical space for the creation of novel molecules with tailored properties. The protocols and insights provided in this guide are intended to empower researchers in their efforts to leverage this valuable building block for advancements in drug discovery, materials science, and beyond.
References
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Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 2018. [Link]
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Applications of Friedel–Crafts reactions in total synthesis of natural products. National Center for Biotechnology Information, 2018. [Link]
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Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. National Center for Biotechnology Information, 2024. [Link]
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Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed, 2024. [Link]
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Friedel-Crafts acylation. YouTube, 2019. [Link]
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Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. National Center for Biotechnology Information, n.d. [Link]
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18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube, 2021. [Link]
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Synthesis of Biologically Active Molecules through Multicomponent Reactions. National Center for Biotechnology Information, n.d. [Link]
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Friedel-Crafts Alkylation. Beyond Benign, n.d. [Link]
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SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. ResearchGate, n.d. [Link]
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O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal, n.d. [Link]
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Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI, n.d. [Link]
-
SYNTHESIS AND EVALUATION OF NOVEL α-CYANO-N-(4-HYDROXYPHENYL) CINNAMAMIDES FOR ANTIOXIDANT, ANTI-INFLAMMATORY ACTIVITIES: IN-SILICO PREDICTION OF DRUG LIKENESS PROPERTIES. International Journal of Pharmaceutical Sciences and Research, 2019. [Link]
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One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. MDPI, n.d. [Link]
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Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. MDPI, n.d. [Link]
- Method for producing O-alkylated cyclic aminoalcohols.
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Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. National Center for Biotechnology Information, 2021. [Link]
-
An α, β-unsaturated ketone alkylation and efficient reduction protocol for the synthesis of 3α-hydroxy-3β-methyl-4,4-dimethyl-5α-21-bromo-19-nor-pregnan-20-one. ResearchGate, 2023. [Link]
-
Molecules, Volume 28, Issue 17 (September-1 2023) – 260 articles. MDPI, 2023. [Link]
-
1-(3,4,5-trihydroxyphenyl)nonan-1-one. PubChem, n.d. [Link]
- Polymerizable composition showing liquid-crystal phase and optically anisotropic film prepared from said composition.
-
Ethanone, 1-(4-hydroxyphenyl)-2-phenyl-. NIST WebBook, n.d. [Link]
-
Scalable four‐component reaction of acetophenone 1a, malononitrile 2, S8 3 and formamide 4. ResearchGate, n.d. [Link]
-
The lyotropic liquid crystal properties of n-octyl 1-O-beta-D-glucopyranoside and related n-alkyl pyranosides. PubMed, 1982. [Link]
-
The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. National Center for Biotechnology Information, 2021. [Link]
-
1-(4-Chloro-2-hydroxyphenyl)ethanone. PubChem, n.d. [Link]
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Application Note: Derivatization Strategies for the Analysis of 1-(4-hydroxyphenyl)nonan-1-one via Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction: The Analytical Challenge
1-(4-hydroxyphenyl)nonan-1-one is a phenolic ketone characterized by a polar phenolic hydroxyl group and a long non-polar acyl chain. This amphipathic nature, combined with the presence of an active hydrogen on the phenolic group, presents significant challenges for direct analysis by Gas Chromatography (GC). Direct injection often results in poor chromatographic performance, including broad, tailing peaks and potential thermal degradation in the injection port. Derivatization is a critical sample preparation step that chemically modifies the analyte to improve its volatility, thermal stability, and overall suitability for GC-MS analysis.[1][2] This application note provides a detailed guide to the primary derivatization strategies for this compound, with step-by-step protocols for researchers in analytical chemistry, metabolomics, and drug development.
Rationale for Derivatization
The primary goals of derivatizing this compound are to address the liabilities of its two key functional groups: the phenolic hydroxyl (-OH) and the ketone (C=O).
-
Masking the Phenolic Hydroxyl Group: The active proton of the hydroxyl group can form hydrogen bonds with active sites on the GC column stationary phase, leading to peak tailing and reduced resolution. Replacing this proton with a non-polar group, such as a trimethylsilyl (TMS) or an acetyl group, blocks this interaction, significantly improving peak shape and symmetry.[2]
-
Stabilizing the Ketone Group: While less problematic than the hydroxyl group, the ketone can undergo enolization at high temperatures, potentially leading to the formation of multiple derivative species or thermal degradation. Methoximation converts the ketone to a stable methoxime derivative, preventing enolization and ensuring a single, sharp chromatographic peak.[3][4]
-
Enhancing Mass Spectrometric Analysis: Derivatization increases the molecular weight of the analyte and can produce characteristic fragmentation patterns upon electron ionization (EI), aiding in structural confirmation and improving sensitivity for trace analysis.[1]
The following sections detail the most effective derivatization protocols: Silylation for targeting the hydroxyl group, Acylation as an alternative, and a comprehensive Two-Step Methoximation-Silylation for complete derivatization.
Derivatization Strategies and Protocols
Strategy 1: Silylation of the Phenolic Hydroxyl Group
Silylation is the most common derivatization technique for compounds containing active hydrogens. It involves the replacement of the active hydrogen of the phenolic -OH group with a trimethylsilyl (TMS) group. This reaction is typically fast, efficient, and produces a volatile, thermally stable TMS ether.
Causality: The reaction proceeds via nucleophilic attack of the phenoxide ion (or the neutral phenol) on the silicon atom of the silylating reagent.[1] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce neutral, volatile byproducts, simplifying sample cleanup.[2] The addition of a catalyst like trimethylchlorosilane (TMCS) can accelerate the reaction, especially for hindered hydroxyl groups.[2]
Diagram: Silylation Reaction
Caption: Silylation of this compound.
Protocol 1: Trimethylsilylation with BSTFA
A. Reagents and Materials
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven set to 70°C
-
Nitrogen or Argon gas for providing an inert atmosphere
B. Step-by-Step Methodology
-
Sample Preparation: Ensure the sample is completely dry. Lyophilize aqueous samples or evaporate organic extracts to dryness under a gentle stream of nitrogen. The presence of water will consume the silylating reagent and must be avoided.[2]
-
Reconstitution: Add 100 µL of anhydrous pyridine or acetonitrile to the dried sample in a reaction vial. Vortex briefly to dissolve the analyte.
-
Reagent Addition: Add 100 µL of BSTFA (+1% TMCS) to the vial. The recommended molar ratio of silylating reagent to active hydrogens is at least 2:1 to ensure the reaction goes to completion.[2]
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes.
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system. No further work-up is required.
C. Self-Validation and QC
-
Expected Outcome: A single, sharp peak corresponding to the TMS derivative, which will have a molecular weight increase of 72.1 Da over the parent compound.
-
Verification: Analyze an underivatized standard to confirm a significant retention time shift. Check for the absence of the parent compound's peak in the derivatized sample chromatogram, which indicates complete derivatization.
Strategy 2: Acylation of the Phenolic Hydroxyl Group
Acylation is a robust alternative to silylation, converting the phenol into a stable phenolic ester. This method is less sensitive to trace amounts of moisture compared to silylation. Acetic anhydride is a common reagent, often used with a base catalyst like pyridine.
Causality: The reaction is a nucleophilic acyl substitution where the phenolic oxygen attacks one of the carbonyl carbons of the acetic anhydride. Pyridine acts as a base to deprotonate the phenol, increasing its nucleophilicity, and also neutralizes the acetic acid byproduct.
Protocol 2: Acetylation with Acetic Anhydride
A. Reagents and Materials
-
This compound standard or dried sample extract
-
Acetic Anhydride (analytical grade)
-
Anhydrous Pyridine (GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block set to 60°C
B. Step-by-Step Methodology
-
Sample Preparation: Ensure the sample is completely dry as described in Protocol 1.
-
Reagent Solution: Prepare a 1:1 (v/v) solution of acetic anhydride and anhydrous pyridine.
-
Derivatization: Add 200 µL of the acetic anhydride/pyridine solution to the dried sample.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.
-
Cooling and Evaporation: Allow the vial to cool to room temperature. Evaporate the excess reagent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent for injection (e.g., 100 µL of ethyl acetate or hexane).
-
Analysis: The sample is ready for GC-MS analysis.
Strategy 3: Two-Step Methoximation and Silylation
For the most comprehensive and robust analysis, a two-step derivatization is recommended. First, the ketone group is converted to a methoxime, followed by silylation of the phenolic hydroxyl group. This approach ensures that both reactive sites are protected, yielding a single, stable derivative.[3]
Causality: Methoximation stabilizes the ketone by converting it to an oxime, preventing enolization under thermal stress.[3] The subsequent silylation step proceeds as described previously to mask the polar hydroxyl group. This sequential reaction ensures high yields and a uniform product for quantitative analysis.
Diagram: Dual Derivatization Workflow
Caption: Workflow for two-step derivatization.
Protocol 3: Methoximation followed by Silylation
A. Reagents and Materials
-
All reagents from Protocol 1
-
Methoxyamine hydrochloride (MEOX)
B. Step-by-Step Methodology
-
Sample Preparation: Ensure the sample is completely dry.
-
Step 1: Methoximation a. Prepare a solution of Methoxyamine hydrochloride in anhydrous pyridine (e.g., 20 mg/mL). b. Add 50 µL of the MEOX solution to the dried sample. c. Cap the vial tightly and incubate at 37°C for 90 minutes. d. Allow the vial to cool to room temperature.
-
Step 2: Silylation a. Add 100 µL of BSTFA (+1% TMCS) directly to the vial containing the methoximated sample. b. Recap the vial tightly and incubate at 70°C for 60 minutes.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now fully derivatized and ready for GC-MS injection.
Data Summary and Expected Results
The choice of derivatization strategy will impact the final product and its mass spectrum. The following table summarizes the expected outcomes.
| Derivatization Method | Primary Reagent(s) | Derivative Formed | Molecular Weight Change (Da) | Key Analytical Benefits | Considerations |
| Silylation | BSTFA + 1% TMCS | TMS Ether | +72.1 | Excellent volatility, improved peak shape, common technique. | Reagents are highly sensitive to moisture. |
| Acylation | Acetic Anhydride | Acetyl Ester | +42.0 | Stable derivatives, less moisture sensitive than silylation. | May require a cleanup step to remove excess reagent. |
| Dual Derivatization | 1. MEOX2. BSTFA | Methoxime-TMS Ether | +101.1 | Complete derivatization, highest stability, ideal for metabolomics. | Two-step process is more time-consuming. |
Conclusion
Derivatization is an essential step for the reliable and sensitive analysis of this compound by GC-MS. For rapid screening and targeting only the phenolic hydroxyl group, silylation with BSTFA is a highly effective method. For applications requiring the utmost thermal stability and quantitative accuracy, the two-step methoximation-silylation protocol is the authoritative choice. It ensures both functional groups are protected, leading to superior chromatographic performance and confidence in analytical results. Researchers should select the protocol that best fits their analytical goals, sample complexity, and throughput requirements.
References
-
Synthesis of 2-Acylphenol and Flavene Derivatives from the Ruthenium-Catalyzed Oxidative C–H Acylation of Phenols with Aldehydes. National Center for Biotechnology Information (PMC).[Link]
-
Acylation of phenols to phenolic esters with organic salts. Royal Society of Chemistry Publishing.[Link]
-
Procedure for Friedel-Crafts Acylation of Phenol. Reddit r/chemistry.[Link]
-
Acylation of phenols. University of Calgary, Department of Chemistry.[Link]
-
Acetylation of phenols using acetic acid. Indian Academy of Sciences.[Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. National Center for Biotechnology Information (PMC).[Link]
-
Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Royal Society of Chemistry Publishing.[Link]
-
Simple and Practical Protocol for the Silylation of Phenol Derivatives Using Reusable NaHSO4 Dispread on Silica Gel Under Neutral Conditions. ResearchGate.[Link]
-
Analytical Methods. Japan International Cooperation Agency.[Link]
-
Silylation. Wikipedia.[Link]
-
Analytical Method Summaries (2025). Eurofins.[Link]
-
Derivatization of aldehyde and ketone derivatives of phenolics compounds for GC_MS analysis? ResearchGate.[Link]
-
Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. PubMed.[Link]
-
General Silylation Procedures. Gelest.[Link]
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- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
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- 4. researchgate.net [researchgate.net]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 1-(4-hydroxyphenyl)nonan-1-one
Abstract
This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-(4-hydroxyphenyl)nonan-1-one. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, incorporating a small percentage of acetic acid to ensure optimal peak shape and resolution. Detection is performed by UV spectrophotometry. The developed method has been rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This protocol is suitable for routine quality control and research applications involving the analysis of this compound in various sample matrices.
Introduction
This compound is a member of the alkylphenone family, characterized by a hydroxylated phenyl group and a nine-carbon alkyl chain. Compounds within this class are of interest in the pharmaceutical and cosmeceutical industries for their potential biological activities. Accurate and reliable quantification of this compound is crucial for formulation development, stability testing, and quality assurance.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant analytical technique for the separation and quantification of moderately polar to non-polar compounds.[1][2] The hydrophobicity of this compound, owing to its long alkyl chain, makes it an ideal candidate for RP-HPLC. The selection of a C18 stationary phase provides a non-polar environment, facilitating retention based on hydrophobic interactions.[3] The mobile phase, a mixture of a polar solvent (water) and a less polar organic modifier (acetonitrile), allows for the controlled elution of the analyte.[4]
This application note provides a comprehensive guide to the HPLC analysis of this compound, from method development principles to a detailed, validated protocol.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a specific and robust HPLC method.
| Property | Value (Predicted/Estimated) | Source | Justification for HPLC Method |
| Molecular Formula | C₁₅H₂₂O₂ | - | The presence of a phenyl ring and a long alkyl chain indicates significant hydrophobicity, making it suitable for reversed-phase chromatography. |
| Molecular Weight | 234.34 g/mol | Calculated | |
| pKa (phenolic hydroxyl) | ~8.0 - 10.0 | Estimated | The acidic nature of the phenolic hydroxyl group necessitates pH control of the mobile phase to ensure consistent ionization state and retention time. An acidic mobile phase (pH < pKa) will keep the analyte in its neutral, more retained form. |
| UV Molar Absorptivity (λmax) | ~275 - 280 nm | Estimated | The conjugated system of the phenyl ring and the carbonyl group results in strong UV absorbance, allowing for sensitive detection. The λmax is estimated based on the UV spectra of 4'-hydroxyacetophenone and 4'-hydroxypropiophenone.[1][3] |
| Solubility | Soluble in organic solvents (e.g., acetonitrile, methanol), sparingly soluble in water. | Inferred | Dictates the choice of diluent for sample and standard preparation, which should be compatible with the mobile phase. |
HPLC Method and Instrumentation
The following HPLC method was developed and validated for the analysis of this compound.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) | A standard, reliable HPLC system capable of gradient elution and UV detection. |
| Stationary Phase | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) | The C18 stationary phase provides the necessary hydrophobicity for the retention of the non-polar alkyl chain of the analyte.[5] |
| Mobile Phase A | Water with 0.1% (v/v) Acetic Acid | The aqueous component of the mobile phase. Acetic acid is added to control the pH, ensuring the phenolic hydroxyl group remains protonated and improving peak shape.[6][7] |
| Mobile Phase B | Acetonitrile with 0.1% (v/v) Acetic Acid | The organic modifier used to elute the analyte from the column. Acetonitrile is chosen for its low viscosity and UV transparency. |
| Gradient Elution | 0-2 min: 60% B; 2-10 min: 60% to 90% B; 10-12 min: 90% B; 12.1-15 min: 60% B | A gradient is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities, while minimizing run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | |
| Detection Wavelength | 278 nm | This wavelength is near the estimated λmax of the analyte, providing high sensitivity.[1][3] |
| Run Time | 15 minutes |
Rationale for Method Development
The choice of a C18 stationary phase is based on the hydrophobic nature of this compound. The long C9 alkyl chain will strongly interact with the C18 ligands, providing good retention. The mobile phase composition is critical for achieving optimal separation. A gradient elution starting with a higher proportion of water allows for the elution of any more polar impurities before the analyte, while the increasing concentration of acetonitrile is necessary to elute the highly retained this compound. The addition of acetic acid to the mobile phase maintains a pH of approximately 2.5-3.0. Given the estimated pKa of the phenolic hydroxyl group is between 8 and 10, this acidic pH ensures the analyte is in its non-ionized form, leading to consistent retention and symmetrical peak shape. The detection wavelength of 278 nm is selected based on the UV absorbance maxima of structurally similar compounds, 4'-hydroxyacetophenone and 4'-hydroxypropiophenone, which exhibit strong absorbance in this region due to the π → π* electronic transition of the aromatic ketone chromophore.
Protocols
Standard and Sample Preparation
Standard Preparation:
-
Primary Stock Standard (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock standard with the mobile phase (60:40 Acetonitrile:Water with 0.1% Acetic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from a hypothetical cream formulation):
-
Accurately weigh an amount of cream equivalent to approximately 1 mg of this compound into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile and vortex for 2 minutes to disperse the cream and dissolve the analyte.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a 25 mL volumetric flask.
-
Repeat the extraction of the pellet with another 20 mL of acetonitrile, centrifuge, and combine the supernatants in the same volumetric flask.
-
Dilute to volume with acetonitrile.
-
Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.
HPLC Analysis Workflow
Sources
- 1. Acetophenone, 4'-hydroxy- [webbook.nist.gov]
- 2. 1-Pentanone, 1-(4-hydroxyphenyl)- [webbook.nist.gov]
- 3. 4'-Hydroxypropiophenone | C9H10O2 | CID 6271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mastelf.com [mastelf.com]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
purification techniques for 1-(4-hydroxyphenyl)nonan-1-one
An Application Guide and Protocols for the Purification of 1-(4-hydroxyphenyl)nonan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Purity
This compound is a phenolic ketone characterized by a polar hydroxyphenyl head and a long, nonpolar nonanoyl tail. This amphipathic structure makes it a valuable intermediate in the synthesis of various compounds, including liquid crystals, polymers, and pharmacologically active molecules. The presence of impurities, such as isomers, unreacted starting materials, or side-products from synthesis, can drastically alter the material's properties and compromise the safety and efficacy of downstream products. Therefore, achieving high purity is not merely a procedural step but a critical prerequisite for reliable research and development.
This guide provides a comprehensive overview of the principles and detailed protocols for the purification of this compound, grounded in its specific physicochemical properties. We will explore multiple orthogonal techniques, explaining the scientific rationale behind each procedural choice to empower researchers to adapt and optimize these methods for their specific needs.
Section 1: Physicochemical Profile and Impurity Analysis
A successful purification strategy begins with a thorough understanding of the target molecule and its potential contaminants. The structure of this compound, featuring a hydrogen-bond-donating phenol, a polar ketone group, and a significant hydrophobic alkyl chain, results in an intermediate polarity.
| Property | Value / Description | Implication for Purification |
| Molecular Formula | C₁₅H₂₂O₂ | Influences solubility and boiling point. |
| Molar Mass | ~234.34 g/mol | High molar mass suggests a low volatility. |
| Structure | Phenolic hydroxyl group, aryl ketone, C9 alkyl chain | Intermediate polarity. The phenol group is weakly acidic (pKa ~8-10). Soluble in polar organic solvents like ethyl acetate, acetone, and ethanol; sparingly soluble in nonpolar solvents like hexane; very low solubility in water.[1] |
| Physical State | Likely a low-melting solid or waxy substance at room temperature.[1] | Amenable to both recrystallization and chromatography. |
| Boiling Point | High (>200 °C at atmospheric pressure, estimated).[1][2] | Standard distillation is not recommended due to the high temperature required, which can cause decomposition. Vacuum distillation is a possibility but is often more complex for lab-scale purification than chromatography or recrystallization.[2] |
Common Impurity Profile from Friedel-Crafts Acylation
The most common synthesis route for this compound is the Friedel-Crafts acylation of phenol with nonanoyl chloride or nonanoic anhydride. This reaction can generate several key impurities.
| Impurity Type | Example | Reason for Presence | Separation Challenge |
| Starting Materials | Phenol, Nonanoic Acid | Incomplete reaction. | Phenol is more polar; nonanoic acid is acidic and of comparable polarity. |
| Isomeric Byproducts | 1-(2-hydroxyphenyl)nonan-1-one (ortho-isomer) | Non-selective acylation at the ortho position of phenol. | The ortho- and para-isomers often have very similar polarities, making them difficult to separate.[3][4] |
| Poly-acylated Products | 1-(2,4-dihydroxyphenyl)nonan-1-one derivatives | Reaction with already acylated product. | Generally more polar than the desired product. |
| Catalyst Residues | Aluminum chloride (AlCl₃), Lewis acids | Catalyst used in the reaction. | Typically removed during the aqueous workup phase. |
Section 2: Strategic Purification Workflow
Based on the compound's properties, a multi-step approach is recommended. The primary choice lies between column chromatography and recrystallization, with an optional acid-base extraction step that can be highly effective due to the phenolic group.
Caption: Purification strategy decision workflow.
Section 3: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This is the most versatile method, particularly for separating the target compound from impurities with different polarities, such as unreacted phenol and the ortho-isomer. Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (solvent).[5][6] More polar compounds interact more strongly with the polar silica gel and elute later.[6]
Principle of Separation Diagram
Caption: Separation based on polarity via column chromatography.
Materials:
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (EA) - HPLC grade
-
Glass column with stopcock
-
TLC plates, chamber, and UV lamp
-
Collection tubes
Methodology:
-
Solvent System Selection:
-
Using Thin Layer Chromatography (TLC), identify a solvent system that gives the target compound an Rf value of ~0.3.
-
Start with a low polarity mixture (e.g., 95:5 Hexane:EA) and gradually increase the polarity (e.g., 90:10, 80:20).
-
The target compound should be well-separated from spots corresponding to more polar (lower Rf) and less polar (higher Rf) impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EA).
-
Pour the slurry into the column and allow the silica to settle into a uniform bed, draining excess solvent until it is just above the silica surface. Do not let the column run dry.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively (for better resolution): Adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent (like acetone), adding silica, and evaporating the solvent under reduced pressure to get a dry, free-flowing powder.
-
Carefully apply the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity mobile phase (e.g., 95:5 Hexane:EA).
-
Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes.
-
Gradually increase the solvent polarity (gradient elution) by increasing the percentage of ethyl acetate. This will speed up the elution of more polar compounds. A typical gradient might be 5% -> 10% -> 20% EA in Hexane.
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization
This technique is ideal if the product is a solid and contains a relatively small amount of impurities. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A hot, saturated solution is prepared and then allowed to cool slowly, causing the desired compound to crystallize out in a pure form while impurities remain in the solution.[7][8][9]
Materials:
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Screening solvents (e.g., Ethanol, Isopropanol, Toluene, Acetone/Hexane mixture)
Methodology:
-
Solvent Selection:
-
The ideal solvent is one in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[9] The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[8]
-
Test small amounts of the crude product in various solvents. A good starting point for this molecule would be ethanol or a two-solvent system like acetone/hexane.[10]
-
Procedure: Place ~50 mg of crude solid in a test tube. Add the solvent dropwise at room temperature. If it dissolves, the solvent is too good. If it doesn't, heat the test tube. If it dissolves when hot but precipitates upon cooling, it is a good candidate solvent.
-
-
Dissolution:
-
Hot Filtration (Optional):
-
If there are insoluble impurities (or if decolorizing carbon was used to remove colored impurities), perform a hot gravity filtration to remove them before cooling.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]
-
-
Crystal Collection and Washing:
-
Drying:
-
Allow the crystals to air dry on the filter paper or place them in a vacuum oven at a mild temperature to remove the final traces of solvent.
-
Protocol 3: Acid-Base Liquid-Liquid Extraction
This is a powerful chemical purification technique that exploits the acidic nature of the phenolic hydroxyl group. It is excellent for removing non-acidic (neutral or basic) impurities.
Materials:
-
Separatory funnel
-
Aqueous Sodium Hydroxide (NaOH, 1M)
-
Aqueous Hydrochloric Acid (HCl, 2M)
-
Organic solvent (e.g., Ethyl Acetate or Diethyl Ether)
Methodology:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate.
-
Base Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1M NaOH(aq) solution.
-
Stopper the funnel and shake vigorously, venting frequently to release pressure. The phenolic compound will be deprotonated to form the water-soluble sodium phenoxide salt, which partitions into the aqueous layer.
-
Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh NaOH solution to ensure complete transfer of the product.
-
-
Washing:
-
Combine the aqueous extracts. Wash this combined aqueous layer with a fresh portion of ethyl acetate to remove any trapped neutral organic impurities. Discard this organic wash.
-
-
Neutralization and Precipitation:
-
Cool the aqueous layer in an ice bath.
-
Slowly add 2M HCl(aq) while stirring until the solution becomes acidic (test with pH paper).
-
The purified this compound will precipitate out of the solution as a solid.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water to remove any residual salts.
-
Dry the product thoroughly. This product can then be used directly or further purified by recrystallization if needed.
-
Section 4: Purity Assessment
No purification is complete without verification.
-
Thin Layer Chromatography (TLC): A quick and easy method to assess purity. A pure compound should ideally show a single spot. Run the purified sample alongside the crude material to confirm the removal of impurities.
-
Melting Point (MP) Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.
-
Spectroscopic Analysis (NMR, IR, MS): Nuclear Magnetic Resonance (¹H and ¹³C NMR) is the most definitive method for structural confirmation and purity assessment. Infrared (IR) spectroscopy can confirm the presence of key functional groups (-OH, C=O). Mass Spectrometry (MS) confirms the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by showing the area percentage of the product peak relative to impurity peaks.
References
-
ChemBK. (2024). 1-(4-Hydroxyphenyl)nonane - Physico-chemical Properties. Available at: [Link]
- Celanese Corp. (1953). Purification of ketones by distillation. US Patent 2,647,861.
-
Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE (Journal of Visualized Experiments). Available at: [Link]
- Standard Oil Co. (1958). Method for purification of ketones. US Patent 2,826,537.
-
The Student Room. (2012). Distillation of ketones. Available at: [Link]
-
Physics Forums. (2011). Column Chromatography ketone/silica. Available at: [Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]
-
ChemBK. (2024). 1-(4-hydroxyphenyl)-1-octanon. Available at: [Link]
-
PubChem. 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one. National Center for Biotechnology Information. Available at: [Link]
-
University of California, Los Angeles. Recrystallization - Single Solvent. Available at: [Link]
-
Molbase. 1-[(2S,3S)-3-[2-(4-hydroxyphenyl)ethyl]oxiran-2-yl]propan-1-one. Available at: [Link]
-
PubChem. 1-(4-Hexyloxy-2-hydroxyphenyl)nonan-1-one. National Center for Biotechnology Information. Available at: [Link]
- Shell Development Co. (1939). Purification of ketones. US Patent 2,166,584.
-
Khallouki, F., et al. (2010). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. Molecules. Available at: [Link]
-
Quora. (2020). If oxidizing an alcohol creates a ketone with a similar solubility and boiling point to alcohol, how can they be divided?. Available at: [Link]
-
Chem Help ASAP. (2021). column chromatography & purification of organic compounds. YouTube. Available at: [Link]
-
California State University, Sacramento. Recrystallization. Available at: [Link]
-
Doc Brown's Chemistry. The preparation of aldehydes ketones reagents conditions. Available at: [Link]
-
ResearchGate. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances.... Available at: [Link]
-
Asian Journal of Chemistry. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances.... Available at: [Link]
-
Liu, Y., et al. (2025). Extraction of Phenolic Compounds with the Highly Efficient Novel Coextractants Cyclohexanone and Methyl Isobutyl Ketone. ACS Omega. Available at: [Link]
-
Professor Dave Explains. (2020). Recrystallization. YouTube. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]
-
Biblioteka Nauki. (2021). Methods of purification of raw polyphenol extract for chromatographic analysis. Technologia i Jakość Wyrobów. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Chang-mei, K., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Available at: [Link]
- General Electric Co. (2006). Methods for preparing 1,1,1-tris(4-hydroxyphenyl)alkanes. US Patent Application US20060004214A1.
-
Terashima, K., et al. Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Beilstein Archives. Available at: [Link]
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Experimental Applications of 1-(4-hydroxyphenyl)nonan-1-one: A Researcher's Guide to Investigating a Novel TRPA1 Modulator
Introduction: 1-(4-hydroxyphenyl)nonan-1-one is a phenolic compound with a structure that suggests potential interactions with biological systems, particularly in the realms of sensory neuroscience and inflammation. The presence of a hydroxylated phenyl group attached to a nonan-1-one chain hints at the possibility of it acting as a modulator of ion channels involved in nociception, such as the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. This guide provides a comprehensive overview of the theoretical framework and detailed experimental protocols for researchers and drug development professionals to investigate the potential therapeutic applications of this compound, from initial synthesis to in vivo validation.
Part 1: Foundational Knowledge and Rationale
The TRPA1 Channel: A Key Target in Pain and Inflammation
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel primarily expressed on a subset of nociceptive primary sensory neurons.[1][2] These neurons are crucial for detecting noxious stimuli, and their activation leads to the sensation of pain and the release of pro-inflammatory neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP), which drive neurogenic inflammation.[1] TRPA1 is activated by a wide range of exogenous irritants and endogenous inflammatory mediators, including the α,β-unsaturated aldehyde 4-hydroxynonenal (HNE), which is produced during oxidative stress and tissue injury.[3][4] Consequently, antagonists of the TRPA1 channel are being actively investigated as potential therapeutics for various pain conditions, including neuropathic pain, inflammatory pain, and migraine.[1][5][6]
Hypothesis: this compound as a Novel TRPA1 Antagonist
While direct evidence is not yet available, the chemical structure of this compound suggests it may act as a TRPA1 antagonist. The long alkyl chain could facilitate its interaction with the lipid bilayer where the TRPA1 channel is embedded, while the hydroxyphenyl group might engage in specific interactions within the channel's binding pocket. This guide outlines the necessary experimental steps to test this hypothesis and characterize the compound's pharmacological profile.
Part 2: Synthesis and Characterization
Proposed Synthetic Protocol: Friedel-Crafts Acylation
A common method for synthesizing aryl ketones is the Friedel-Crafts acylation.
Materials:
-
Phenol
-
Nonanoyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve phenol in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add anhydrous AlCl₃ to the solution while stirring.
-
In a separate flask, dissolve nonanoyl chloride in dry DCM.
-
Add the nonanoyl chloride solution dropwise to the phenol/AlCl₃ mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by slowly pouring it over a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and wash it sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield this compound.
Characterization: The identity and purity of the synthesized compound should be confirmed using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Part 3: In Vitro Characterization of TRPA1 Antagonism
The following protocols are designed to determine if this compound can inhibit the activation of the TRPA1 channel in a controlled cellular environment.
Calcium Imaging Assay in TRPA1-Expressing Cells
This assay measures changes in intracellular calcium levels, a direct indicator of TRPA1 channel opening.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPA1 (hTRPA1).
Materials:
-
HEK293-hTRPA1 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Allyl isothiocyanate (AITC) or 4-hydroxynonenal (HNE) as TRPA1 agonists
-
This compound (test compound)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader
Protocol:
-
Cell Plating: Seed HEK293-hTRPA1 cells into 96-well plates and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 1 hour at 37°C in the dark.
-
-
Compound Pre-incubation:
-
Wash the cells twice with HBSS.
-
Add HBSS containing various concentrations of this compound to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Data Acquisition:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a TRPA1 agonist (e.g., AITC or HNE) to the wells to achieve a final concentration that elicits a submaximal response (EC₈₀).
-
Record the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the response to the vehicle control.
-
Plot the normalized response against the concentration of this compound to determine the IC₅₀ value.
-
Electrophysiology: Patch-Clamp Recordings
Patch-clamp electrophysiology provides a direct measure of ion channel activity with high temporal resolution.
System: Whole-cell patch-clamp recordings from HEK293-hTRPA1 cells.
Solutions:
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Intracellular solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA (pH 7.2 with KOH).
Protocol:
-
Plate HEK293-hTRPA1 cells on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with the extracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a TRPA1 agonist (e.g., AITC) via the perfusion system to elicit an inward current.
-
Once a stable current is achieved, co-apply the agonist with increasing concentrations of this compound.
-
Record the changes in current amplitude.
-
Data Analysis: Measure the peak inward current at each concentration of the test compound and normalize it to the control response to determine the IC₅₀.
Table 1: Hypothetical Pharmacological Data for this compound
| Assay | Parameter | Hypothetical Value |
| Calcium Imaging | IC₅₀ vs. AITC | 500 nM |
| Patch-Clamp | IC₅₀ vs. AITC | 450 nM |
| Selectivity vs. TRPV1 | IC₅₀ | > 10 µM |
Part 4: In Vivo Models of Pain and Inflammation
If in vitro studies confirm TRPA1 antagonism, the next step is to evaluate the compound's efficacy in animal models of pain and inflammation.
Formalin-Induced Nociception in Rodents
The formalin test is a widely used model of persistent inflammatory pain.
Model: Intraplantar injection of formalin in mice or rats.
Procedure:
-
Administer this compound or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
After a suitable pre-treatment time, inject a dilute formalin solution into the plantar surface of the hind paw.
-
Observe the animal's behavior for 60 minutes, divided into two phases:
-
Phase 1 (0-5 min): Acute nociceptive response.
-
Phase 2 (15-60 min): Inflammatory pain response, mediated in part by TRPA1 activation.
-
-
Quantify the time spent licking, biting, or flinching the injected paw.
-
Data Analysis: Compare the nociceptive behaviors in the compound-treated group to the vehicle-treated group for both phases. A significant reduction in Phase 2 behaviors would suggest anti-inflammatory and analgesic effects.
Carrageenan-Induced Paw Edema
This model assesses the anti-inflammatory properties of a compound by measuring its ability to reduce tissue swelling.
Model: Intraplantar injection of carrageenan in rats.
Procedure:
-
Administer this compound or vehicle.
-
Inject carrageenan into the plantar surface of the hind paw.
-
Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Data Analysis: Calculate the percent inhibition of edema for the treated group compared to the vehicle group at each time point.
Part 5: Potential Dermatological and Skincare Applications
Phenolic compounds are known for their antioxidant and anti-inflammatory properties, making them attractive ingredients for skincare.[7][8] If this compound demonstrates anti-inflammatory effects in the above models, its potential in dermatology could be explored.
In Vitro Assays for Skincare Applications
-
Antioxidant Activity: Assess the compound's ability to scavenge free radicals using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
-
Anti-inflammatory Effects in Keratinocytes: Measure the inhibition of pro-inflammatory cytokine release (e.g., IL-6, IL-8) from human keratinocytes stimulated with an irritant (e.g., UV radiation, lipopolysaccharide).[8]
-
Tyrosinase Inhibition Assay: Evaluate the compound's ability to inhibit tyrosinase, a key enzyme in melanin production, to assess its potential for addressing hyperpigmentation.[9]
Part 6: Visualizing the Workflow and Mechanism
Experimental Workflow Diagram
Caption: A streamlined workflow for the investigation of this compound.
TRPA1 Signaling Pathway Diagram
Caption: Hypothesized mechanism of this compound as a TRPA1 antagonist.
References
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Chidananda, C., Rao, K. S., & Kumar, K. A. (2015). Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. Medicinal Chemistry Research, 24(7), 2971-2978. [Link]
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Chen, Y. F., Wang, H. D., Wang, Y. H., & Lee, Y. H. (2025). Discovery of HY• 1: A Novel Multifunctional Skincare Ingredient With Antiaging and Skin Repair Properties. Journal of Cosmetic Dermatology, 24(5), e14234. [Link]
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Butler, D. E., Miller, M. A., & Schneider, S. R. (1995). (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: A Potent New Neuroprotectant Which Blocks N-methyl-D-aspartate Responses. Journal of Medicinal Chemistry, 38(16), 3084-3088. [Link]
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Nassini, R., Materazzi, S., & Geppetti, P. (2020). Neuronal and non-neuronal TRPA1 as therapeutic targets for pain and headache relief. Expert Opinion on Therapeutic Targets, 24(6), 517-529. [Link]
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Chen, Y. F., Wang, H. D., Wang, Y. H., & Lee, Y. H. (2025). Discovery of HY• 1: A Novel Multifunctional Skincare Ingredient With Antiaging and Skin Repair Properties. Journal of Cosmetic Dermatology. [Link]
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Preti, D., Saponaro, G., & Szallasi, A. (2015). Transient receptor potential ankyrin 1 (TRPA1) antagonists. Pharmaceutical Patent Analyst, 4(2), 75-94. [Link]
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Trevisani, M., Siemens, J., Materazzi, S., Bautista, D. M., Nassini, R., Campi, B., ... & Geppetti, P. (2007). 4-Hydroxynonenal, an endogenous aldehyde, causes pain and neurogenic inflammation through activation of the irritant receptor TRPA1. Proceedings of the National Academy of Sciences, 104(33), 13519-13524. [Link]
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Staruschenko, A. (2018). TRPA1 Antagonists for Pain Relief. Pharmaceuticals, 11(4), 115. [Link]
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Brooks, G., & Wirtz, H. (1998). A facile general route to enantiomeric 1-(4-hydroxyphenyl)alkanols, and an improved synthesis of 4-vinylphenol. Journal of the Chemical Society, Perkin Transactions 1, (13), 2239-2244. [Link]
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Piciu, F., Domocos, D., Chiritoiu, G., Chiritoiu-Butnaru, M., Mernea, M., Popescu, C. G., ... & Cucu, D. (2022). Transient Receptor Potential Ankyrin 1 (TRPA1) Modulation by 4-Hydroxynonenal (4-HNE) in Pancreatic Adenocarcinoma Cell Lines: Putative Roles for Therapies. International Journal of Molecular Sciences, 23(15), 8565. [Link]
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Ham, Y. M., Kim, H. J., Lee, J. H., & Kim, S. B. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules, 26(11), 3169. [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of 1-(4-hydroxyphenyl)nonan-1-one
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1-(4-hydroxyphenyl)nonan-1-one, a key intermediate in the manufacturing of various pharmaceuticals and specialty chemicals. The protocol details a robust and scalable process based on the Friedel-Crafts acylation of phenol with nonanoyl chloride, utilizing aluminum chloride as a catalyst. Emphasis is placed on process safety, optimization of reaction parameters for high yield and purity, and detailed analytical methods for in-process control and final product validation. This guide is intended for researchers, scientists, and drug development professionals involved in chemical process scale-up and manufacturing.
Introduction and Strategic Overview
This compound, also known as 4-hydroxynonanophenone, is a valuable organic building block. Its applications span from being a precursor in the synthesis of active pharmaceutical ingredients to its use in the fragrance and cosmetics industries.[1] The increasing demand for this compound necessitates the development of a scalable, cost-effective, and safe manufacturing process.
Two primary synthetic routes are commonly considered for the synthesis of hydroxyaryl ketones: the Friedel-Crafts acylation and the Fries rearrangement.[2][3]
-
Friedel-Crafts Acylation: This reaction involves the direct acylation of an aromatic ring, in this case, phenol, with an acylating agent like nonanoyl chloride in the presence of a Lewis acid catalyst.[4] It is a well-established and versatile method for forming carbon-carbon bonds with aromatic moieties.[3]
-
Fries Rearrangement: This reaction involves the rearrangement of a phenolic ester to a hydroxyaryl ketone, also catalyzed by a Lewis acid.[2] While effective, it requires the pre-formation of the ester, adding an extra step to the overall process.[5]
For large-scale production, the Friedel-Crafts acylation is often preferred due to its directness, typically leading to higher overall process efficiency. However, the reaction of phenols in Friedel-Crafts acylations can be complex, as both C-acylation (on the aromatic ring) and O-acylation (on the hydroxyl group) can occur.[6] The desired product, this compound, is the result of para-selective C-acylation. The reaction conditions, particularly the amount of catalyst and temperature, play a crucial role in directing the regioselectivity. Generally, higher temperatures favor the formation of the ortho-isomer, while lower temperatures favor the para-isomer.[5] An excess of the Lewis acid catalyst is often used to promote the Fries rearrangement of any O-acylated intermediate to the desired C-acylated product.[6]
This guide will focus on the direct Friedel-Crafts acylation approach, optimized for the selective synthesis of the para-isomer on a larger scale.
Reaction Mechanism and Workflow
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:
-
Formation of the Acylium Ion: Nonanoyl chloride reacts with the Lewis acid catalyst, aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.
-
Electrophilic Attack: The electron-rich phenol ring attacks the acylium ion. The hydroxyl group of phenol is an activating group, directing the substitution to the ortho and para positions.
-
Rearomatization: The resulting intermediate loses a proton to regenerate the aromatic ring, yielding the acylated phenol.
-
Complexation and Hydrolysis: The product forms a complex with the aluminum chloride. The reaction is quenched with an aqueous acid to hydrolyze this complex and liberate the final product.
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for the synthesis of this compound.
Safety, Handling, and Waste Disposal
Extreme caution must be exercised during this procedure.
-
Aluminum Chloride (Anhydrous): Reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas.[7][8] It is corrosive to skin, eyes, and mucous membranes.[8][9] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a face shield, a fire-retardant lab coat, and impervious gloves (e.g., nitrile or PVC).[10] Keep away from water and moisture.[7] In case of a spill, do not use water.[7] Cover the spill with dry sand and collect it into a container for disposal using spark-resistant tools.[7] A Class D fire extinguisher should be readily available.[7]
-
Nonanoyl Chloride: Corrosive and reacts with water. Handle with care in a fume hood.
-
Phenol: Toxic and corrosive. Can be absorbed through the skin.[11] Handle with appropriate PPE.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.
-
Hydrogen Chloride (HCl): A corrosive gas is evolved during the quenching step. Ensure adequate ventilation.
Waste Disposal: All organic and aqueous waste streams should be collected separately and disposed of in accordance with local environmental regulations.
Detailed Experimental Protocol
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| Phenol | Reagent | Sigma-Aldrich |
| Nonanoyl Chloride | 98% | Sigma-Aldrich |
| Aluminum Chloride, anhydrous | 99.9% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 37% | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Fisher Scientific |
| Brine (Saturated NaCl) | Fisher Scientific | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Fisher Scientific | |
| Hexanes | Reagent | Fisher Scientific |
| Ethyl Acetate | Reagent | Fisher Scientific |
Equipment
-
Three-necked round-bottom flask (size appropriate for scale)
-
Mechanical stirrer
-
Addition funnel
-
Thermometer
-
Condenser
-
Nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish or chromatography column
Step-by-Step Procedure
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, an addition funnel, and a nitrogen inlet connected to a bubbler. Place the flask in an ice bath.
-
Reagent Charging: Under a nitrogen atmosphere, charge the flask with anhydrous dichloromethane (DCM). Add phenol and stir until dissolved. Carefully and portion-wise, add anhydrous aluminum chloride. The addition is exothermic and may release some HCl gas. Maintain the internal temperature below 10 °C.
-
Addition of Acylating Agent: Charge the addition funnel with nonanoyl chloride dissolved in a small amount of anhydrous DCM. Add the nonanoyl chloride solution dropwise to the stirred reaction mixture over a period of 1-2 hours, ensuring the internal temperature is maintained between 0 and 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, cool the flask back down in an ice bath. Slowly and carefully, quench the reaction by adding crushed ice, followed by the slow addition of concentrated hydrochloric acid. This step is highly exothermic and will evolve a significant amount of HCl gas. Ensure efficient stirring and cooling.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product can be purified by one of the following methods, depending on the required purity:
-
Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as a mixture of hexanes and ethyl acetate.
-
Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
In-Process Controls and Final Product Characterization
Regular monitoring of the reaction and characterization of the final product are crucial for ensuring a successful and reproducible synthesis.[12][13][14]
| Analysis | Technique | Purpose |
| Reaction Monitoring | TLC, HPLC | To track the consumption of starting materials and the formation of the product. |
| Purity Assessment | HPLC, GC-MS | To determine the purity of the final product and identify any impurities. |
| Structural Confirmation | ¹H NMR, ¹³C NMR, IR, MS | To confirm the chemical structure of the synthesized compound. |
Representative Analytical Data
-
¹H NMR (CDCl₃, 400 MHz): δ 7.90 (d, J = 8.8 Hz, 2H), 6.90 (d, J = 8.8 Hz, 2H), 5.50 (s, 1H, -OH), 2.90 (t, J = 7.6 Hz, 2H), 1.70 (p, J = 7.6 Hz, 2H), 1.25-1.40 (m, 10H), 0.88 (t, J = 6.8 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 202.1, 161.8, 131.5, 129.8, 115.6, 38.5, 31.8, 29.4, 29.3, 29.2, 24.5, 22.6, 14.1.
-
IR (KBr, cm⁻¹): 3350 (-OH), 2925, 2850 (C-H), 1670 (C=O), 1600, 1510 (C=C aromatic).
-
MS (EI): m/z 220 (M⁺).
Troubleshooting and Process Optimization
| Issue | Potential Cause | Solution |
| Low Yield | Incomplete reaction | Extend reaction time, ensure anhydrous conditions. |
| Side reactions (e.g., ortho-isomer formation) | Maintain low reaction temperature. | |
| Loss during work-up | Ensure proper phase separation and complete extraction. | |
| Impure Product | Presence of starting materials | Optimize reaction time and stoichiometry. |
| Formation of by-products | Adjust reaction temperature and catalyst loading. | |
| Inefficient purification | Optimize recrystallization solvent or chromatography conditions. |
Conclusion
The protocol described provides a detailed and scalable method for the synthesis of this compound via Friedel-Crafts acylation. By carefully controlling the reaction parameters, particularly temperature and stoichiometry, and adhering to strict safety protocols, high yields of the desired para-isomer can be consistently achieved. The analytical methods outlined are essential for ensuring the quality and purity of the final product, making this process suitable for industrial applications.
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- 8. Aluminium chloride-Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 9. carlroth.com [carlroth.com]
- 10. redox.com [redox.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Quality control and analytical techniques for biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(4-hydroxyphenyl)nonan-1-one
Welcome to the Technical Support Center for the purification of 1-(4-hydroxyphenyl)nonan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this long-chain alkyl phenolic ketone. Here, we provide in-depth troubleshooting advice and detailed protocols based on established chemical principles and extensive laboratory experience.
I. Understanding the Molecule and Its Challenges
This compound is a phenolic ketone characterized by a polar hydroxyl group and a long, nonpolar nonanoyl chain. This amphipathic nature, combined with its typical synthesis route via Friedel-Crafts acylation, presents several purification challenges. The primary synthesis involves the reaction of phenol with nonanoyl chloride or nonanoic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃).
The main purification hurdles arise from:
-
Isomeric Byproducts: The primary desired product is the para-substituted isomer. However, the synthesis can also yield the ortho-isomer (2-hydroxyphenyl)nonan-1-one.
-
O-Acylation vs. C-Acylation: A significant side reaction is the esterification of the phenolic hydroxyl group, leading to the formation of phenyl nonanoate. This O-acylated product can rearrange to the C-acylated product under certain conditions (Fries rearrangement), further complicating the product mixture.[1][2]
-
Unreacted Starting Materials: Residual phenol and nonanoic acid (from hydrolysis of the acylating agent) are common impurities.
-
Polysubstitution: Although less common with acylation than alkylation, polysubstituted byproducts can form under harsh reaction conditions.[3]
-
Catalyst Residues: Removal of the Lewis acid catalyst during workup is crucial to prevent product degradation.
Below is a visual representation of the potential products from the Friedel-Crafts acylation of phenol.
Sources
Technical Support Center: Synthesis of 1-(4-hydroxyphenyl)nonan-1-one
Welcome to the technical support center for the synthesis of 1-(4-hydroxyphenyl)nonan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound, and which is preferred?
The synthesis of this compound, a hydroxyaryl ketone, is typically achieved via electrophilic aromatic substitution on phenol. The two most common and closely related methods are:
-
Direct Friedel-Crafts Acylation: This is an electrophilic aromatic substitution where phenol is acylated directly with nonanoyl chloride or nonanoic anhydride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
Fries Rearrangement: This two-step route involves the initial formation of phenyl nonanoate (an ester) through O-acylation of phenol, followed by a Lewis acid-catalyzed rearrangement to the desired hydroxyaryl ketone.[1][2][3]
The direct Friedel-Crafts acylation is often the more direct path. However, the Fries rearrangement can also be an effective strategy, and understanding its mechanism is crucial as the O-acylated ester is a common byproduct in the direct acylation route.[4][5]
Q2: My reaction is producing a large amount of an oily byproduct which I've identified as phenyl nonanoate. Why is this happening and how can I prevent it?
This is a classic and frequently encountered issue stemming from the bidentate nucleophilic nature of phenol.[4] Phenol can be acylated at two positions: on the aromatic ring (C-acylation) to give the desired ketone, or on the phenolic oxygen (O-acylation) to yield the phenyl nonanoate ester.[5][6]
-
Kinetic vs. Thermodynamic Control: O-acylation is generally the faster, kinetically favored reaction. C-acylation, however, leads to the more thermodynamically stable product.
-
Role of the Catalyst: The key to favoring the desired C-acylation is the use of a sufficient amount of a Lewis acid catalyst (e.g., AlCl₃).[4] The Lewis acid coordinates to the oxygen of the phenol, making it less nucleophilic and promoting electrophilic attack on the activated aromatic ring. Furthermore, the Lewis acid can catalyze the Fries rearrangement of any formed ester back to the ketone product.[1]
To minimize phenyl nonanoate formation, ensure at least a stoichiometric amount of AlCl₃ is used relative to the phenol. The catalyst complexes with both the starting material and the ketone product, so a catalytic amount is insufficient.[7]
Q3: My final product is a mixture of two isomers. What is the likely contaminant and how can I improve the selectivity for the desired para-product?
The primary isomeric byproduct in this synthesis is 1-(2-hydroxyphenyl)nonan-1-one , the ortho-acylated product. Both direct C-acylation and the Fries rearrangement are ortho, para-directing reactions.[1][3]
The ratio of para to ortho product is highly dependent on the reaction conditions, a classic example of thermodynamic versus kinetic control:[1]
-
Low Temperatures (<60°C): Favor the formation of the para product (this compound). This is generally considered to be under thermodynamic control.
-
High Temperatures (>160°C): Tend to favor the formation of the ortho product.[3] This is often because the ortho isomer can form a more stable bidentate complex with the aluminum catalyst, representing the kinetic product under these conditions.[1]
-
Solvent Polarity: Non-polar solvents tend to favor the ortho product, while increasing solvent polarity can increase the proportion of the para product.[1]
To maximize the yield of the desired para-isomer, it is crucial to maintain a low reaction temperature throughout the addition and reaction period.
Q4: Why is a stoichiometric amount of Lewis acid required for this reaction, and not just a catalytic amount?
In a typical Friedel-Crafts acylation of a simple arene like benzene, the Lewis acid acts as a true catalyst.[7] However, when acylating phenol, both the hydroxyl group of the starting material and the carbonyl group of the resulting ketone product are Lewis bases. They will coordinate strongly with the Lewis acid (AlCl₃).[6][7]
This complexation deactivates the Lewis acid. Therefore, at least one equivalent of AlCl₃ is required for the starting phenol, and another for the product, meaning a stoichiometric or even excess amount is necessary to ensure there is enough active catalyst to drive the reaction to completion.[8]
Troubleshooting Guides
Problem 1: Low Yield of Ketone, High Yield of Phenyl Nonanoate Ester
This issue indicates that O-acylation is outcompeting the desired C-acylation.
Root Cause Analysis & Corrective Actions
| Potential Cause | Scientific Rationale | Recommended Action |
| Insufficient Lewis Acid | O-acylation can occur without a catalyst, whereas C-acylation requires it. Insufficient AlCl₃ leaves the phenolic oxygen as a potent nucleophile.[4] | Use at least 2.5 equivalents of AlCl₃. One equivalent complexes with the phenol, one with the nonanoyl chloride, and a further amount is needed to complex the product and drive the reaction. |
| Order of Reagent Addition | Adding the acylating agent before the Lewis acid allows for uncatalyzed O-acylation to occur rapidly. | First, form the complex between phenol and AlCl₃ in your solvent. Then, add the nonanoyl chloride to this pre-formed complex. This ensures the phenolic oxygen is "protected" by the Lewis acid. |
| Reaction Temperature Too High Initially | O-acylation has a lower activation energy and can dominate at higher initial temperatures before the thermodynamically favored C-acylation can take over. | Maintain a low temperature (0-5°C) during the addition of all reagents. Allow the reaction to warm to room temperature slowly only after all components are mixed. |
Workflow: Optimizing for C-Acylation
Caption: Workflow to Maximize C-Acylation Product.
Problem 2: Product is Contaminated with >10% of the ortho-Isomer
This indicates that the reaction conditions are favoring the kinetically controlled ortho product.
Root Cause Analysis & Corrective Actions
| Potential Cause | Scientific Rationale | Recommended Action |
| High Reaction Temperature | Higher temperatures provide the energy to overcome the activation barrier for the formation of the more stable ortho-complex, making it the predominant product.[1][3] | Strictly maintain the reaction temperature below 60°C, and ideally between 20-40°C for the main reaction phase after initial mixing. |
| Non-Polar Solvent Choice | Non-polar solvents can favor the intramolecular rearrangement mechanism and the formation of the chelated ortho product.[1] | Consider using a more polar solvent such as nitrobenzene or 1,2-dichloroethane, which can help solvate intermediates and favor the intermolecular pathway leading to the para product. |
Visualizing Competing Acylation & Rearrangement Pathways dot
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Fries Rearrangement [sigmaaldrich.com]
- 3. pharmdguru.com [pharmdguru.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. curlyarrows.com [curlyarrows.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Fries Rearrangement [organic-chemistry.org]
Technical Support Center: 1-(4-hydroxyphenyl)nonan-1-one Stability
Welcome to the technical support center for 1-(4-hydroxyphenyl)nonan-1-one. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work. As a phenolic ketone, this compound possesses inherent structural liabilities that can lead to degradation if not handled and formulated correctly. This document provides in-depth, cause-and-effect troubleshooting to help you maintain the integrity, potency, and purity of your compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My solution of this compound is developing a yellow or brown tint. What is causing this discoloration and how can I prevent it?
Answer:
This is the most common stability issue reported and is almost always indicative of oxidation. The phenolic moiety of the molecule is the primary site of this degradation.
Root Cause Analysis: Phenolic Oxidation
The hydroxyl group on the phenyl ring is susceptible to oxidation, a process that can be initiated or accelerated by several factors including pH, dissolved oxygen, exposure to light, and the presence of trace metal ions. The initial step involves the formation of a phenoxy radical. This radical is resonance-stabilized, but it can readily react further to form non-aromatic cyclohexadienone (keto) tautomers or, more commonly, highly colored quinone-type structures and subsequently, complex colored polymers.[1][2] The formation of these conjugated systems is what produces the characteristic yellow-to-brown discoloration.
Sources
Technical Support Center: 1-(4-hydroxyphenyl)nonan-1-one
Welcome to the technical support center for 1-(4-hydroxyphenyl)nonan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis, purification, and handling of this compound. By understanding the potential impurities and their origins, you can ensure the integrity and reproducibility of your experimental results.
I. Synthesis and Impurity Profile of this compound
This compound is typically synthesized via a Friedel-Crafts acylation or a Fries rearrangement.[1][2] The choice of synthetic route significantly influences the impurity profile of the final product.
Synthesis Pathways
A. Friedel-Crafts Acylation of Phenol
This method involves the reaction of phenol with nonanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3] While direct, this pathway can be complicated by the bidentate nucleophilic nature of phenol, leading to both C-acylation (desired) and O-acylation (undesired).[4]
B. Fries Rearrangement of Phenyl Nonanoate
In this two-step approach, phenol is first esterified with nonanoyl chloride to form phenyl nonanoate. This intermediate ester then undergoes a Lewis acid-catalyzed rearrangement to yield the desired this compound.[1][2] This method can offer better control over regioselectivity. The reaction is ortho, para-selective, and the ratio of the two isomers can be influenced by reaction conditions such as temperature and solvent.[1][5]
Visualizing the Synthesis and Key Impurity Formation
Caption: Synthesis of this compound and major byproducts.
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis and analysis of this compound.
Q1: My reaction yielded a significant amount of an isomeric impurity. How can I identify and minimize it?
A1: The most common isomeric impurity is the ortho-acylated product, 1-(2-hydroxyphenyl)nonan-1-one. Its formation is a known outcome of both Friedel-Crafts acylation and the Fries rearrangement.[1]
-
Identification:
-
HPLC: The ortho-isomer will likely have a different retention time than the para-isomer. Co-injection with a synthesized standard of the ortho-isomer can confirm its identity.
-
NMR: ¹H NMR spectroscopy is a powerful tool for distinguishing between the ortho and para isomers. The aromatic proton coupling patterns will be distinct. The para-isomer will show a characteristic AA'BB' system, while the ortho-isomer will exhibit a more complex splitting pattern.
-
-
Minimization:
-
Temperature Control: In the Fries rearrangement, lower reaction temperatures generally favor the formation of the para-substituted product, while higher temperatures favor the ortho-product.[1][5] This is a classic example of thermodynamic versus kinetic control.
-
Solvent Polarity: The use of non-polar solvents tends to favor the formation of the ortho-isomer, whereas more polar solvents increase the proportion of the para-isomer.[1]
-
Q2: I observe an impurity with a higher molecular weight than my target compound. What could it be?
A2: A higher molecular weight impurity could be a diacylated product. This occurs when a second nonanoyl group is added to the phenol ring.
-
Identification:
-
Mass Spectrometry (MS): LC-MS or GC-MS analysis will show a molecular ion corresponding to the addition of a second nonanoyl group.
-
NMR: ¹H and ¹³C NMR will show signals corresponding to two nonanoyl chains and a trisubstituted aromatic ring.
-
-
Minimization:
-
Stoichiometry: Use a molar ratio of phenol to nonanoyl chloride that is greater than or equal to 1:1. An excess of phenol can help to minimize diacylation.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the likelihood of a second acylation reaction.
-
Q3: My purified product is showing signs of degradation over time. What are the likely degradation products and how can I prevent this?
A3: Phenolic compounds, including this compound, are susceptible to oxidation, especially when exposed to light, air (oxygen), and elevated temperatures.[6][7]
-
Potential Degradation Products:
-
Oxidation of the phenol group can lead to the formation of quinone-type structures, which are often colored.
-
Cleavage of the acyl chain is also possible under harsh conditions.
-
-
Prevention:
-
Storage Conditions: Store the compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Antioxidants: For solutions, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may be considered, depending on the downstream application.
-
Q4: My reaction is incomplete, and I have a significant amount of unreacted starting material. What can I do?
A4: Incomplete conversion can be due to several factors, including catalyst deactivation, insufficient reaction time, or suboptimal temperature.
-
Troubleshooting:
-
Catalyst Activity: Ensure the Lewis acid catalyst is fresh and has not been deactivated by moisture. In Friedel-Crafts acylations, the catalyst can form a complex with the product ketone, necessitating a stoichiometric amount.[3]
-
Reaction Conditions: Gradually increase the reaction temperature or extend the reaction time and monitor the progress by TLC or HPLC.
-
Purity of Starting Materials: Impurities in the starting phenol or nonanoyl chloride can interfere with the reaction.[9]
-
III. Analytical Protocols for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This method is suitable for separating this compound from its common process-related impurities.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
Expected Elution Order:
-
Phenol (unreacted starting material)
-
1-(2-hydroxyphenyl)nonan-1-one (ortho-isomer)
-
This compound (para-isomer, main product)
-
Phenyl nonanoate (O-acylation product)
-
Diacylated phenol (higher molecular weight impurity)
Visualizing the Analytical Workflow
Caption: A typical analytical workflow for impurity profiling.
IV. Summary of Potential Impurities
| Impurity Name | Structure | Source | Analytical Identification |
| Phenol | C₆H₅OH | Unreacted starting material | HPLC, GC-MS |
| Nonanoic Acid | C₉H₁₈O₂ | Hydrolysis of nonanoyl chloride | HPLC, GC-MS |
| Phenyl nonanoate | C₁₅H₂₂O₂ | O-acylation byproduct | HPLC, LC-MS, NMR |
| 1-(2-hydroxyphenyl)nonan-1-one | C₁₅H₂₂O₂ | Isomeric byproduct | HPLC, LC-MS, NMR |
| Diacylated Phenol | C₂₄H₃₈O₃ | Side reaction product | HPLC, LC-MS, NMR |
| Oxidation Products | Varied | Degradation | HPLC (new peaks), MS |
V. References
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. Underrepresented Impurities in 4-Hydroxyphenylpyruvate Affect the Catalytic Activity of Multiple Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fries Rearrangement [organic-chemistry.org]
- 11. curlyarrows.com [curlyarrows.com]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. US20060004214A1 - Methods for preparing 1,1,1-tris(4-hydroxyphenyl)alkanes - Google Patents [patents.google.com]
- 15. Ketone-phenol reactions and the promotion of aromatizations by food phenolics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Active Packaging Films from PBAT/PLA with Rosmarinus officinalis L. Extract: Antioxidant, UV-Shielding, and Compostable Properties [mdpi.com]
- 17. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 18. A facile general route to enantiomeric 1-(4-hydroxyphenyl)alkanols, and an improved synthesis of 4-vinylphenol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 19. 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone | C9H10O3 | CID 638759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. beilstein-archives.org [beilstein-archives.org]
- 21. scispace.com [scispace.com]
- 22. Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 1-(4-HYDROXYPHENYL)ETHAN-1-ONE | CAS 99-93-4 [matrix-fine-chemicals.com]
- 24. mdpi.com [mdpi.com]
- 25. 1-Pentanone, 1-(4-hydroxyphenyl)- [webbook.nist.gov]
- 26. 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- | C11H14O4 | CID 79735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. CAS Common Chemistry [commonchemistry.cas.org]
- 28. spectrabase.com [spectrabase.com]
- 29. 1-(4-hydroxyphenyl)ethan-1-one | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Reaction Condition Optimization for 1-(4-hydroxyphenyl)nonan-1-one
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(4-hydroxyphenyl)nonan-1-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you troubleshoot common issues and rationally design your experimental conditions for maximal yield and purity.
The synthesis of this compound, a valuable intermediate, typically involves the acylation of phenol. However, the hydroxyl group on the phenol ring introduces specific complexities not encountered with simpler aromatic substrates. This guide is structured in a question-and-answer format to directly address the most pressing experimental challenges.
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common hurdles encountered during the synthesis.
Q1: My reaction yield is critically low or has failed completely. What are the most probable causes?
Low yields in the acylation of phenol are common and can almost always be traced back to a few key factors related to the catalyst and the unique reactivity of the phenol substrate.
-
Catalyst Inactivity: Lewis acid catalysts, particularly Aluminum Chloride (AlCl₃), are exceptionally sensitive to moisture.[1][2] Any water present in your solvent, glassware, or reagents will hydrolyze and deactivate the catalyst, halting the reaction. It is imperative to work under strictly anhydrous conditions.
-
Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid.[3][4] This is because the product, an aryl ketone, forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[3][5] For phenols, an even greater excess is often necessary.
-
Substrate-Catalyst Deactivation: This is a critical issue specific to phenols and anilines. The lone pair of electrons on the phenolic oxygen coordinates strongly with the Lewis acid (e.g., AlCl₃).[6][7] This complexation deactivates both the catalyst and the aromatic ring, making the desired electrophilic substitution on the ring significantly less favorable.[6][7]
-
Poor Reagent Quality: The purity of nonanoyl chloride (or nonanoic anhydride) and phenol is paramount. Impurities can introduce moisture or engage in side reactions that consume the catalyst and starting materials.[1][5]
Troubleshooting Protocol: Addressing Low Yield
-
Ensure Anhydrous Conditions:
-
Flame-dry all glassware under vacuum or in an oven at >120°C and cool under a stream of dry nitrogen or argon.
-
Use freshly opened, anhydrous grade solvents. If necessary, distill solvents over an appropriate drying agent (e.g., dichloromethane over CaH₂).[2]
-
Use a fresh, high-purity bottle of AlCl₃. Avoid using old or discolored catalyst.
-
-
Optimize Catalyst Stoichiometry:
-
Start with at least 1.1 equivalents of AlCl₃ relative to the limiting reagent.
-
Systematically increase the catalyst loading in increments (e.g., 1.5, 2.0, 2.5 equivalents). Due to complexation with both the starting phenol and the ketone product, an excess of 2-3 equivalents is often required for successful C-acylation.[6]
-
-
Control Reagent Addition and Temperature:
-
Add the AlCl₃ to the anhydrous solvent first and cool the suspension (e.g., 0°C) before adding other reagents.[2]
-
Add the acylating agent (nonanoyl chloride) dropwise to the AlCl₃ suspension to pre-form the acylium ion complex.
-
Add the phenol solution last, also in a dropwise manner, to maintain control over the reaction exotherm.
-
Q2: I've isolated multiple products. What are they, and how can I improve selectivity for this compound?
The formation of multiple products stems from the fact that phenol is a bidentate nucleophile, meaning it can react at two different positions.[6]
-
O-Acylation Product (Phenyl nonanoate): The phenolic oxygen can attack the acylium ion, forming an ester. This is a competing nucleophilic acyl substitution reaction. O-acylation is often kinetically favored (forms faster), especially at lower temperatures and with insufficient Lewis acid.
-
ortho-Isomer (1-(2-hydroxyphenyl)nonan-1-one): The desired reaction is C-acylation on the aromatic ring. The hydroxyl group is an ortho, para-director, so acylation can occur at the ortho position, leading to an isomeric byproduct.
The diagram below illustrates these competing pathways.
Caption: Competing O- and C-acylation pathways for phenol.
Strategies to Maximize para-C-Acylation:
-
Use Excess Lewis Acid: A sufficient excess of AlCl₃ is crucial. It not only drives the initial C-acylation but also catalyzes the Fries Rearrangement , an isomerization of the O-acylated ester byproduct into the more thermodynamically stable C-acylated hydroxyarylketones.[6][8]
-
Control Temperature: Temperature is a key factor in controlling regioselectivity.
-
Solvent Choice: Non-polar solvents (e.g., nitrobenzene, chlorobenzene) can favor the ortho product, while more polar solvents may increase the para/ortho ratio.[8] However, for initial optimization, dichloromethane is a common and effective choice.[2]
Q3: Is direct acylation of phenol the best strategy? What is the Fries Rearrangement and should I consider it?
Direct Friedel-Crafts acylation of phenol can be effective but requires careful optimization of catalyst loading to overcome the deactivation issues. An often more reliable and controllable two-step strategy is to first synthesize the phenyl nonanoate ester and then subject it to the Fries Rearrangement.[8][9]
Fries Rearrangement: This is a Lewis acid-catalyzed rearrangement of a phenolic ester to a mixture of ortho- and para-acyl phenols.[10]
Advantages of the Two-Step Fries Rearrangement Strategy:
-
Avoids Deactivation: The initial esterification step is high-yielding and does not use a Lewis acid, thus bypassing the catalyst deactivation problem seen in direct acylation.
-
Improved Control: By separating the steps, you can optimize the rearrangement conditions (temperature, solvent) specifically to maximize the yield of the desired para-isomer.[8]
Section 2: Strategic Synthesis Protocols
Protocol A: Direct Friedel-Crafts Acylation
This protocol is a starting point and will likely require optimization of catalyst loading and temperature.
-
Preparation: Under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.
-
Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) via cannula and cool the resulting suspension to 0°C in an ice bath.
-
Acyl Chloride Addition: Add nonanoyl chloride (1.0 equivalent) dropwise to the stirred AlCl₃ suspension over 20 minutes, ensuring the temperature remains below 5°C.
-
Phenol Addition: Dissolve phenol (1.05 equivalents) in a minimal amount of anhydrous CH₂Cl₂ and add it to the dropping funnel. Add the phenol solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture back to 0°C and very cautiously quench by slowly adding crushed ice, followed by cold 2M HCl (aq).[3] This step is highly exothermic.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with CH₂Cl₂.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.[11]
Protocol B: Two-Step O-Acylation & Fries Rearrangement (Recommended)
Step 1: Synthesis of Phenyl nonanoate (O-Acylation)
-
Setup: In a round-bottom flask, dissolve phenol (1.0 equivalent) and pyridine (or triethylamine, 1.2 equivalents) in dichloromethane.
-
Acylation: Cool the solution to 0°C and add nonanoyl chloride (1.1 equivalents) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until TLC indicates complete consumption of phenol.
-
Workup: Wash the reaction mixture with 1M HCl (aq) to remove the amine, then with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield crude phenyl nonanoate, which is often pure enough for the next step.
Step 2: Fries Rearrangement
-
Setup: Under a nitrogen atmosphere, suspend AlCl₃ (1.5 equivalents) in a suitable solvent (e.g., chlorobenzene or 1,2-dichloroethane for higher temperatures, or no solvent).
-
Rearrangement: Heat the suspension to the desired temperature (start with 25°C for para-selectivity). Add the crude phenyl nonanoate (1.0 equivalent) dropwise.
-
Reaction: Stir the mixture at the chosen temperature for 4-12 hours, monitoring by TLC for the formation of the hydroxyarylketone products.[12]
-
Workup & Purification: Follow steps 6-9 from Protocol A.
Section 3: Data-Driven Optimization Parameters
Use the following table to guide your optimization strategy for the Fries Rearrangement step. The goal is to find the balance that maximizes the yield of the para-isomer while minimizing byproducts.
| Parameter | Condition | Expected Outcome on para-Product | Rationale |
| Temperature | Low (0 - 40°C) | Favors para-isomer | The para position is often kinetically favored.[8][9] |
| High (>100°C) | Favors ortho-isomer | The ortho-product forms a more stable bidentate complex with AlCl₃, making it the thermodynamic product at higher temperatures.[8][9] | |
| Catalyst | 1.1 - 1.5 equiv. AlCl₃ | Good for para-selectivity | Sufficient catalyst to promote rearrangement without excessive side reactions.[12] |
| > 2.0 equiv. AlCl₃ | May increase overall conversion but potentially lower selectivity. | High catalyst loading can lead to more complexation and potential side reactions. | |
| Solvent | Non-polar (e.g., CS₂, Chlorobenzene) | Can favor ortho-isomer | Solvent polarity influences the reaction mechanism and transition state energies.[8] |
| Polar (e.g., Nitrobenzene) | Can favor para-isomer | Increases the para/ortho ratio.[8] | |
| Solvent-free | Often requires higher temperatures. | Can be efficient but may reduce selectivity.[8] |
Section 4: Mechanistic and Troubleshooting Workflows
Visualizing the process can aid in understanding and troubleshooting.
Fries Rearrangement Mechanism
The mechanism involves the formation of an acylium ion, which then acts as the electrophile in an intermolecular or intramolecular electrophilic aromatic substitution.
Caption: Simplified mechanism of the Fries Rearrangement.
Troubleshooting Workflow: Low Yield
If you encounter low yields, follow this logical progression to identify the root cause.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
-
Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link][6]
-
ResearchGate. (n.d.). Optimization of reaction conditions for Fries rearrangement. Retrieved from [Link][12]
-
CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? Retrieved from [Link][7]
-
University of Calgary. (n.d.). Acylation of phenols. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link][4]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link][10]
-
Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link][8]
-
L.S. College, Muzaffarpur. (2020). Fries rearrangement. Retrieved from [Link][9]
-
Google Patents. (2020). US10752571B2 - Method for purification of 4-hydroxyacetophenone. Retrieved from [11]
Sources
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of 1-(4-hydroxyphenyl)nonan-1-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation and metabolism of 1-(4-hydroxyphenyl)nonan-1-one. This molecule, a long-chain alkylphenol ketone, represents a class of compounds relevant in environmental science as a potential endocrine disruptor analog and in pharmacology as a structural motif in xenobiotics.
This guide is designed to be a dynamic resource, moving beyond a static protocol to provide in-depth scientific context, troubleshooting for common experimental hurdles, and detailed methodologies. The pathways described herein are putative, constructed from established biochemical principles observed in structurally analogous compounds, as the specific degradation of this compound is not extensively documented in current literature.
Frequently Asked Questions (FAQs)
This section addresses the fundamental scientific questions regarding the potential breakdown of this compound in biological systems.
Q1: What are the principal biological systems responsible for degrading xenobiotics like this compound?
A1: The degradation of this compound, like many xenobiotics, is primarily handled by two major systems:
-
Microbial Systems: In the environment, bacteria and fungi are the key players in breaking down organic pollutants.[1][2] Many species, particularly from genera like Pseudomonas, Sphingomonas, Rhodococcus, and fungi like Fusarium, possess diverse enzymatic machinery capable of mineralizing complex aromatic compounds.[3][4][5] These organisms are often isolated from contaminated soils and water.
-
Mammalian Systems: In mammals, the liver is the primary site of xenobiotic metabolism. The process is typically biphasic (Phase I and Phase II). Phase I reactions, catalyzed mainly by the Cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups.[6][7] Phase II enzymes then conjugate these groups to increase water solubility and facilitate excretion.[8]
Q2: What are the likely initial enzymatic attacks on this compound in microbial systems?
A2: Based on its structure—a phenol ring, a ketone group, and a linear alkyl chain—microorganisms have several potential lines of attack:
-
Baeyer-Villiger Monooxygenase (BVMO) Action: This is a highly probable initial step. BVMOs are enzymes that oxidize ketones to esters. For this compound, a BVMO could insert an oxygen atom adjacent to the carbonyl group, forming 4-hydroxyphenyl nonanoate .[9] This ester is then susceptible to hydrolysis by esterases, cleaving the molecule into hydroquinone and nonanoic acid , both of which are readily metabolized through established pathways.[9][10]
-
Aromatic Ring Hydroxylation: Monooxygenase or dioxygenase enzymes can hydroxylate the aromatic ring. A common mechanism for phenolic compounds is the conversion to a catechol intermediate.[11] For this molecule, a phenol hydroxylase could convert the parent compound to 1-(3,4-dihydroxyphenyl)nonan-1-one . This catechol derivative is a key substrate for ring-cleavage dioxygenases, which break open the aromatic ring via ortho or meta fission pathways.[11][12]
-
Alkyl Chain Oxidation: While less common as an initial step for this structure, oxidation of the nine-carbon chain could occur, typically starting at the terminal (ω) or sub-terminal (ω-1) position by alkane monooxygenases. This would lead to hydroxylated intermediates that can be further oxidized to carboxylic acids and subsequently shortened via β-oxidation.
Q3: How is this compound likely metabolized in mammals?
A3: Mammalian metabolism, driven by hepatic enzymes, will likely proceed through Phase I and Phase II reactions.[13]
-
Phase I (Functionalization): The primary enzymes involved are from the Cytochrome P450 families (e.g., CYP1A1, 1A2, 3A4).[14][15]
-
Ketone Reduction: The carbonyl group can be reduced by carbonyl reductases to form the corresponding secondary alcohol, 1-(4-hydroxyphenyl)nonan-1-ol . This is a common fate for ketones, as seen with raspberry ketone.[8][16]
-
Alkyl Chain Hydroxylation: CYP enzymes frequently catalyze the hydroxylation of alkyl chains, primarily at the ω and ω-1 positions, creating more polar metabolites.[17]
-
Aromatic Ring Hydroxylation: Similar to microbial pathways, CYPs can hydroxylate the aromatic ring to form a catechol derivative, 1-(3,4-dihydroxyphenyl)nonan-1-one .[6]
-
-
Phase II (Conjugation): The original phenolic hydroxyl group, and any new hydroxyl groups introduced during Phase I, are prime targets for conjugation. Enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) will attach glucuronic acid or sulfate moieties, respectively.[8] This dramatically increases the water solubility of the metabolites, preparing them for renal or biliary excretion.
Putative Degradation Pathways
The following diagrams illustrate the hypothesized degradation pathways based on the principles outlined above.
Microbial Degradation
Caption: Putative microbial degradation pathways for this compound.
Mammalian Metabolism
Caption: Putative Phase I and Phase II mammalian metabolism of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during experimental studies of xenobiotic degradation.
Q: Problem: I am not observing any degradation of the parent compound in my microbial culture.
A: This is a frequent challenge. Several factors could be at play. Let's diagnose the issue systematically.
-
Possible Cause 1: Inappropriate Microbial Strain/Consortium. The selected microorganisms may lack the necessary enzymatic machinery.
-
Solution: Screen a wider range of microbes, especially those isolated from environments contaminated with phenols or hydrocarbons. Consider using a mixed microbial consortium, as complex pollutants often require the synergistic action of multiple species.[18]
-
-
Possible Cause 2: Substrate Toxicity. High concentrations of phenolic compounds can be toxic to microorganisms, inhibiting their growth and metabolic activity.[1][5]
-
Solution: Perform a dose-response experiment to determine the minimum inhibitory concentration (MIC). Start your degradation experiments with a sub-lethal concentration. Immobilizing the microbial cells can also increase their tolerance to higher concentrations.[5]
-
-
Possible Cause 3: Environmental Conditions are Suboptimal. Microbial metabolism is highly sensitive to environmental factors.[2][19]
-
Solution: Optimize key parameters systematically:
-
pH: Most bacteria efficient in phenol degradation prefer a neutral pH around 7.0.[2][11]
-
Temperature: Mesophilic organisms typically have an optimal temperature range of 30-37°C.[11]
-
Oxygen: Aerobic degradation pathways require sufficient dissolved oxygen. Ensure adequate aeration of your culture through shaking or sparging. Oxygen depletion can become a self-limiting factor.[18]
-
-
-
Possible Cause 4: Lack of Co-metabolism. Some compounds are only degraded when the microorganism is also consuming a more favorable primary carbon source (co-metabolism).[3][20]
-
Solution: Supplement your minimal media with a readily utilizable carbon source like glucose, succinate, or phenol.[21] This can induce the expression of broad-specificity enzymes that can fortuitously act on your target compound.
-
Troubleshooting Workflow
Sources
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- 2. tandfonline.com [tandfonline.com]
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- 4. Microbial degradation of nonylphenol and other alkylphenols—our evolving view - ProQuest [proquest.com]
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- 7. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The metabolism of 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone) in rats, guinea-pigs and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Drug Metabolism by CYP450 Enzymes - Proteopedia, life in 3D [proteopedia.org]
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- 17. Metabolism of amiodarone (part I): identification of a new hydroxylated metabolite of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Challenges in Microbial Remediation: Why It’s Not Always Effective • Environmental Studies (EVS) Institute [evs.institute]
- 19. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 20. Long-Chain Alkylphenols Biodegradation Potential of the Soil Ascomycota - Kuzikova - Mycology and Phytopathology [journals.rcsi.science]
- 21. mdpi.com [mdpi.com]
resolving analytical issues with 1-(4-hydroxyphenyl)nonan-1-one
Starting Data Collection
I've started gathering initial data by performing comprehensive Google searches. The focus is on the analytical chemistry of 1-(4-hydroxyphenyl)nonan-1-one. I'm prioritizing information related to common analytical techniques such as HPLC, GC, and mass spectrometry. I'm focusing on ensuring data quality, and have performed extensive searches to get enough information to make an informed decision about the appropriate steps.
Refining Analytical Strategy
I'm now diving deeper into the nuances of analyzing this compound. My focus has broadened from initial technique selection to include critical factors that impact data quality. I'm actively seeking solubility and stability information, plus potential impurities and degradation products. Also, I am actively investigating synthesis routes to anticipate potential analytical interferences, which will allow me to create robust troubleshooting guides.
Exploring Potential Issues
I'm now expanding my search to uncover potential analytical challenges associated with this compound, such as peak tailing and co-elution. I am also seeking solubility and stability data, including susceptibility to light, temperature, and pH. I'm actively looking into the impurities and degradation products that might be encountered during analysis, and am concurrently investigating synthesis methods to anticipate possible interferences. I'm building a framework for a troubleshooting guide.
Technical Support Center: 1-(4-Hydroxyphenyl)nonan-1-one
Prepared by the Senior Application Scientist Team
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 1-(4-hydroxyphenyl)nonan-1-one. As a phenolic ketone, this compound possesses unique chemical characteristics that require specific handling and storage procedures to ensure experimental integrity and reproducibility. This document provides in-depth, field-proven insights into its properties, safe handling protocols, and troubleshooting for common issues encountered in a laboratory setting.
Section 1: Foundational Knowledge & Safety
This section addresses the fundamental chemical properties and safety hazards associated with this compound, providing the essential groundwork for its proper use.
Q1: What is this compound and what are its key chemical properties?
This compound is an organic compound featuring a phenol group (a hydroxyl group attached to a benzene ring) and a nine-carbon acyl chain terminating in a ketone. This bifunctional structure dictates its chemical behavior, including its solubility, stability, and reactivity. The long hydrocarbon tail renders the molecule largely nonpolar, while the phenolic hydroxyl group provides a site for polar interactions and potential degradation.
Table 1: Physicochemical Properties of this compound and Related Structures
| Property | Value / Description | Source(s) |
|---|---|---|
| Molecular Formula | C₁₅H₂₄O | [1] |
| Molar Mass | ~220.35 g/mol | [1] |
| Appearance | Typically a clear, colorless substance or a solid with a low melting point. | [1] |
| Water Solubility | Sparingly soluble to insoluble (e.g., ~6.35 mg/L at 25°C).[1] | [1] |
| Organic Solvent Solubility | Soluble in solvents like ethanol, ether, Dimethyl Sulfoxide (DMSO), acetone, chloroform, and dichloromethane.[2][3] | [2][3] |
| Predicted pKa | ~10.15 ± 0.15 (for the phenolic hydroxyl group). | [1] |
| Stability | Stable under recommended storage conditions; incompatible with strong oxidizing agents.[1][4] The phenolic group is susceptible to oxidation.[5] |[1][4][5] |
Q2: What are the primary safety hazards associated with this compound and what personal protective equipment (PPE) is required?
Like many phenolic compounds, this compound requires careful handling to avoid exposure. The primary hazards are:
-
Skin and Eye Irritation: Direct contact can cause irritation or, in severe cases, burns.[1][2][6]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[7][8]
-
Harmful if Swallowed: The compound is considered harmful if ingested.[1]
-
Aquatic Toxicity: It is recognized as being very toxic to aquatic organisms, potentially causing long-term adverse effects in the aquatic environment.[1]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield where splashing is a risk.[9]
-
Hand Protection: Wear nitrile or neoprene gloves. Given that phenols can be absorbed through some glove materials, it is crucial to change gloves immediately after any contact.[9]
-
Body Protection: A fully buttoned lab coat is required. Ensure that long pants and closed-toe shoes are worn in the laboratory.[9]
-
Ventilation: Handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or preparing concentrated solutions, a chemical fume hood is mandatory.[4][9]
Section 2: Standard Operating Procedures for Handling & Storage
Adherence to standardized protocols is critical for maintaining the integrity of this compound and ensuring the validity of experimental data.
Q3: How should I properly store the solid compound upon receipt?
Proper storage from the moment of receipt is the first line of defense against degradation.
Protocol 1: Initial Receipt and Storage of Solid Compound
-
Inspect: Upon receipt, visually inspect the container for any damage. Check the manufacturer's certificate of analysis (CoA) to confirm its identity and purity.
-
Log: Record the date of receipt, lot number, and initial appearance of the compound in your lab notebook. Note any discoloration (see Troubleshooting Q6).
-
Label: Ensure the container is clearly labeled with the compound name, date received, and appropriate hazard warnings.
-
Storage Environment: Store the container in a cool, dry, and dark location.[4][10] A desiccator at room temperature is often suitable.
-
Incompatibilities: Keep the compound segregated from strong oxidizing agents, bases, and acids.[1][4][11]
-
Light Protection: The phenolic group is susceptible to photo-oxidation.[5] Store the container in a light-blocking secondary container or a dark cabinet to prevent degradation.[9]
Q4: What is the correct procedure for preparing a stock solution?
Due to its poor water solubility, a concentrated stock solution in an appropriate organic solvent is necessary for most applications.[1]
Protocol 2: Preparation of a Concentrated Stock Solution
-
Solvent Selection: Choose a high-purity, anhydrous solvent in which the compound is readily soluble, such as DMSO or ethanol.[3] The choice of solvent should be compatible with your downstream application (e.g., minimal toxicity in cell-based assays).
-
Weighing: Tare a clean, dry vial on an analytical balance. Perform this step in a fume hood or ventilated enclosure to avoid inhalation.[9] Carefully add the desired amount of solid this compound. Record the exact mass.
-
Dissolution: Add the calculated volume of the chosen solvent to the vial to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Mixing: Cap the vial tightly and mix thoroughly using a vortex mixer until all solid has dissolved. Gentle warming or sonication in a water bath can aid dissolution if needed, but avoid excessive heat which could promote degradation.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials.
Q5: How should I store stock solutions to ensure maximum stability?
Stock solutions are more susceptible to degradation than the solid compound.
Protocol 3: Storage of Stock Solutions
-
Aliquot: To prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination, divide the stock solution into smaller, single-use aliquots in tightly sealed vials (e.g., amber glass or polypropylene).
-
Storage Temperature: Store the aliquots at -20°C or -80°C.[3] For short-term storage (a few days), 2-8°C may be acceptable, but this should be validated for your specific experimental needs.
-
Inert Gas: For highly sensitive applications or long-term storage, consider purging the headspace of each aliquot vial with an inert gas like argon or nitrogen before sealing to displace oxygen and prevent oxidation.
-
Equilibration: Before use, allow an aliquot to equilibrate to room temperature for at least one hour before opening the vial.[3] This prevents condensation of atmospheric moisture into the cold solution, which could compromise its stability and concentration.
Caption: Workflow for handling and preparing this compound.
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and use of this compound, with explanations grounded in its chemical properties.
Q6: My solid compound appears yellow or brown, but it was white when new. What happened and can I still use it?
This is a classic sign of degradation. The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities.[5][12] This process often forms quinone or quinone-like structures, which are highly colored.
-
Causality: The oxidation of phenols can proceed via a phenoxy radical intermediate, leading to polymerized or rearranged products that absorb visible light, appearing yellow or brown.[13]
-
Recommendation: The presence of colored impurities indicates that the compound is no longer pure. Using it will introduce unknown variables into your experiment and is strongly discouraged for quantitative or sensitive applications. The impurities may have different biological activities or interfere with analytical measurements. It is best to discard the degraded material according to hazardous waste disposal regulations and use a fresh, unoxidized batch.[10]
Caption: Potential oxidative degradation pathway of the phenolic compound.
Q7: I'm having trouble dissolving the compound in my aqueous experimental buffer. What should I do?
This is expected due to the compound's low water solubility.[1] The long, greasy nonan-1-one tail dominates its physical properties, making it hydrophobic.
-
Solution: Never add the solid directly to an aqueous buffer. Always prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol first, as described in Protocol 2. Then, dilute this stock solution into your aqueous buffer.
-
Expert Tip: When diluting the stock, add the stock solution to the buffer (not the other way around) while vortexing or stirring the buffer. This rapid dispersion helps prevent the compound from precipitating out of solution. Be mindful of the final concentration of the organic solvent in your experiment, as it can affect biological systems (typically <0.5% v/v is recommended for cell culture).
Q8: My experimental results are inconsistent between different batches or over time. What could be the cause?
Inconsistency often points to compound instability in the final experimental medium.
-
Pillar 1: Stock Solution Integrity: Ensure you are using properly stored, single-use aliquots to avoid degradation from freeze-thaw cycles.[3]
-
Pillar 2: Stability in Working Solution: Phenolic compounds can degrade in aqueous solutions, with the rate depending on pH, temperature, and the presence of oxidizing agents.[14][15] A solution at physiological pH (7.4) may be less stable than a stock in pure DMSO.
-
Troubleshooting Protocol:
-
Prepare Fresh: Always prepare the final working dilutions immediately before use. Do not store dilute aqueous solutions of the compound.
-
Conduct a Stability Test: Prepare your working solution and incubate it under the exact conditions of your experiment (e.g., 37°C, 5% CO₂). Analyze aliquots by HPLC or LC-MS at different time points (e.g., 0, 2, 4, 8, 24 hours) to quantify the amount of parent compound remaining. This will reveal the stability window for your experiments.
-
Check for Interactions: The ketone and phenol moieties can potentially react with components in complex media.[16] If stability is poor, consider simplifying your assay buffer to identify any incompatible components.
-
Q9: I am observing significant peak tailing during silica gel column chromatography. How can I improve the separation?
Peak tailing for phenolic compounds on silica gel is a common issue.[17]
-
Causality: The acidic hydroxyl group of the phenol interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[17] This strong, non-specific binding causes some molecules to lag behind the main band, resulting in a tailed peak, which reduces resolution and purification efficiency.
-
Solutions:
-
Solvent Modifier: Add a small amount of a polar modifier to your eluent. A common choice is 0.1-1% acetic acid. The acid will protonate the silanol groups, reducing their interaction with your compound, leading to a more symmetrical peak shape.
-
Use Reversed-Phase Chromatography: For compounds like this with significant nonpolar character, reversed-phase chromatography (e.g., using a C18 stationary phase) is often a superior method. The separation occurs based on hydrophobicity, and the problematic interactions with silica are avoided.[17]
-
References
-
Armesto, X. L., Canle L, M., García, M. V., & Santaballa, J. A. (2000). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. The Journal of Physical Chemistry A, 104(26), 6139–6145. [Link]
-
ChemBK. (2024). 1-(4-Hydroxyphenyl)nonane - Physico-chemical Properties. ChemBK.com. [Link]
-
ChemBK. (2024). 1-(4-hydroxyphenyl)-1-octanon - Physico-chemical Properties. ChemBK.com. [Link]
-
PROMETHEUS – Protocols. (n.d.). Chemical determination of phenolic compounds. prometheus.vub.be. [Link]
-
NIST. (n.d.). 1-Pentanone, 1-(4-hydroxyphenyl)-. NIST WebBook. [Link]
-
PubChem. (n.d.). 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one. National Center for Biotechnology Information. [Link]
-
CPAChem. (2020). Safety data sheet. cpachem.com. [Link]
-
Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. yale.edu. [Link]
-
ResearchGate. (n.d.). (a) Major biodegradation pathway of phenol. (b) Keto-enol tautomeric... [Image]. researchgate.net. [Link]
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Hossain, M. B., Brunton, N. P., & Rai, D. K. (2015). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 20(11), 20286–20312. [Link]
-
Zamora, R., & Hidalgo, F. J. (2023). Ketone-phenol reactions and the promotion of aromatizations by food phenolics. Food Chemistry, 404(Pt A), 134554. [Link]
-
Wang, J., Su, Y., & Zhang, F. (2016). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Molecules, 21(9), 1217. [Link]
-
ResearchGate. (n.d.). Phenolic Compounds | Science topic. researchgate.net. [Link]
-
MDPI. (2023). Active Packaging Films from PBAT/PLA with Rosmarinus officinalis L. Extract: Antioxidant, UV-Shielding, and Compostable Properties. mdpi.com. [Link]
-
PubChem. (n.d.). 1-(4-Hexyloxy-2-hydroxyphenyl)nonan-1-one. National Center for Biotechnology Information. [Link]
-
Szałaj, N., Sokołowska, I., & Szymańska, K. (2024). Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum. International Journal of Molecular Sciences, 25(13), 7385. [Link]
-
NIST. (n.d.). Methanone, (2,4-dihydroxyphenyl)phenyl-. NIST WebBook. [Link]
-
MDPI. (2024). Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum. mdpi.com. [Link]
-
Ataman Kimya. (n.d.). PELARGONİC ALCOHOL (1-NONANOL). ataman-kimya.com. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 1-(4-hydroxyphenyl)nonan-1-one
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For researchers and scientists working with novel compounds, establishing the precise arrangement of atoms is not merely a formality but a critical step that underpins all subsequent biological and pharmacological evaluation. This guide provides an in-depth, technically-focused comparison of analytical techniques for the structural validation of 1-(4-hydroxyphenyl)nonan-1-one, a phenolic ketone with potential applications in various research domains.
The methodologies presented here are designed to be self-validating, where the convergence of data from multiple, orthogonal techniques provides a high degree of confidence in the final structural assignment. We will delve into the "why" behind experimental choices, moving beyond a simple recitation of protocols to offer insights grounded in years of field experience.
The Analytical Gauntlet: A Multi-Pronged Approach to Structural Elucidation
The validation of this compound's structure is best approached through a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their collective data should be in complete agreement. Our primary tools will be Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Caption: A typical workflow for the synthesis and structural validation of a target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and the connectivity of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: A Proton's Perspective
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.90 | Doublet (d) | 2H | H-2', H-6' | Aromatic protons ortho to the electron-withdrawing carbonyl group are deshielded. |
| ~6.90 | Doublet (d) | 2H | H-3', H-5' | Aromatic protons ortho to the electron-donating hydroxyl group are shielded. |
| ~5.50 | Singlet (s) | 1H | -OH | The phenolic proton is typically a broad singlet; its chemical shift can vary with concentration and solvent. |
| ~2.90 | Triplet (t) | 2H | H-2 | Protons alpha to the carbonyl group are deshielded. |
| ~1.70 | Quintet (p) | 2H | H-3 | Protons on the aliphatic chain. |
| ~1.30 | Multiplet (m) | 10H | H-4 to H-8 | Overlapping signals of the methylene groups in the alkyl chain. |
| ~0.88 | Triplet (t) | 3H | H-9 | Terminal methyl group protons. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR provides a count of the number of non-equivalent carbon atoms and information about their chemical environment (e.g., sp³, sp², carbonyl).
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~200.0 | C-1 (C=O) | The carbonyl carbon is highly deshielded. |
| ~162.0 | C-4' | Aromatic carbon attached to the hydroxyl group. |
| ~131.0 | C-2', C-6' | Aromatic carbons ortho to the carbonyl group. |
| ~129.0 | C-1' | Quaternary aromatic carbon. |
| ~115.0 | C-3', C-5' | Aromatic carbons ortho to the hydroxyl group. |
| ~38.0 | C-2 | Carbon alpha to the carbonyl group. |
| ~31.8 | C-7 | Methylene carbon in the alkyl chain. |
| ~29.4 | C-5, C-6 | Methylene carbons in the alkyl chain. |
| ~29.2 | C-4 | Methylene carbon in the alkyl chain. |
| ~24.5 | C-3 | Methylene carbon in the alkyl chain. |
| ~22.6 | C-8 | Methylene carbon in the alkyl chain. |
| ~14.1 | C-9 | Terminal methyl carbon. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: The instrument is already tuned and shimmed from the ¹H NMR experiment.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.[1] Both Electron Ionization (EI) and Electrospray Ionization (ESI) are useful techniques.
Caption: Predicted key fragmentation pathways for this compound in EI-MS.
Predicted Mass Spectrometry Data (EI-MS)
| m/z | Proposed Fragment | Rationale |
| 234 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of the compound (C₁₅H₂₂O₂). |
| 136 | [C₈H₈O₂]⁺ | Resulting from a McLafferty rearrangement.[2] |
| 121 | [C₇H₅O₂]⁺ | Acylium ion formed by α-cleavage, a characteristic fragmentation for ketones.[2] This is often the base peak. |
| 93 | [C₆H₅O]⁺ | Loss of CO from the m/z 121 fragment. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Experimental Protocol: GC-MS (EI)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume of the solution into the gas chromatograph (GC) inlet, which vaporizes the sample.
-
Separation: The compound travels through the GC column, separating it from any impurities.
-
Ionization and Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized by an electron beam. The resulting ions are separated by their mass-to-charge ratio and detected.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Vibrational Fingerprint
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted FTIR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 (broad) | O-H stretch | Phenolic -OH |
| ~3050 | C-H stretch | Aromatic C-H |
| ~2925, 2855 | C-H stretch | Aliphatic C-H |
| ~1670 | C=O stretch | Aryl ketone C=O |
| ~1600, 1510 | C=C stretch | Aromatic C=C |
| ~1230 | C-O stretch | Phenolic C-O |
| ~830 | C-H bend | 1,4-disubstituted aromatic |
Experimental Protocol: FTIR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
Data Acquisition: Collect the spectrum. A background spectrum of the clean ATR crystal should be collected first and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion: A Unified Picture of Molecular Structure
The structural validation of this compound is a clear-cut process when the appropriate analytical tools are used systematically. The predicted data presented in this guide provides a roadmap for researchers to confirm the identity and purity of their synthesized material. The convergence of NMR data defining the carbon-hydrogen framework, mass spectrometry data confirming the molecular weight and key structural motifs, and FTIR data identifying the essential functional groups, provides an unshakeable foundation for further research and development. By understanding the principles behind each technique and the expected outcomes, scientists can confidently and efficiently validate their molecular structures, ensuring the integrity of their scientific endeavors.
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A Senior Application Scientist's Guide to Characterizing Novel Phenolic Compounds: A Comparative Analysis of 1-(4-hydroxyphenyl)nonan-1-one
Introduction: The Enduring Potential of Phenolic Compounds in Drug Discovery
Phenolic compounds, a diverse group of phytochemicals characterized by a hydroxyl group attached to an aromatic ring, are cornerstones of pharmacology.[1] Their structural diversity translates into a wide array of biological activities, including antioxidant, anti-inflammatory, and antineoplastic effects.[1] The efficacy of these compounds is intrinsically linked to their structure—the number and position of hydroxyl groups, the nature of substituent groups, and overall molecular geometry dictate their mechanism of action and therapeutic potential.[2]
This guide focuses on 1-(4-hydroxyphenyl)nonan-1-one, a compound featuring a classic phenol group and a long nine-carbon acyl chain. This structure suggests unique physicochemical properties, particularly increased lipophilicity, which could influence its cellular uptake, membrane interaction, and ultimately, its biological activity. To understand its potential, we must compare it to established phenolic compounds with known therapeutic benefits.
dot graph "Chemical_Structures" { layout=neato; graph [overlap=false, splines=true, sep="+60,60", fontname="Helvetica", fontsize=12]; node [shape=none, margin=0, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
// Node for this compound
node1 [label=<
this compound
// Node for Resveratrol
node2 [label=<
Resveratrol
// Node for Curcumin
node3 [label=<
Curcumin
// Node for Quercetin
node4 [label=<
Quercetin
// Invisible edges to create layout edge [style=invis]; node1 -- node2; node2 -- node3; node3 -- node4; node4 -- node1; } Figure 1: Chemical Structures of Compared Phenolic Compounds.
Comparative Framework: Structure-Activity Relationships
To hypothesize the activity of this compound, we compare it against three well-studied phenolic compounds:
-
Resveratrol: A stilbenoid known for potent antioxidant and cardioprotective effects.[3][4] Its activity is largely attributed to the 4'-hydroxyl group.[3]
-
Curcumin: A diarylheptanoid renowned for its powerful anti-inflammatory properties, which often correlate with its ability to modulate inflammatory signaling pathways.[5][6]
-
Quercetin: A flavonoid with multiple hydroxyl groups, making it an exceptionally strong antioxidant and free radical scavenger.[7][8]
The key structural difference in this compound is its long aliphatic chain. This chain significantly increases its lipophilicity compared to the more polar structures of resveratrol, curcumin, and quercetin. This could lead to enhanced membrane permeability and potentially novel intracellular targets, but may also reduce its solubility in aqueous media, a critical factor for experimental design.
Experimental Validation: A Three-Pillar Approach
A robust evaluation of a novel compound requires a multi-faceted experimental approach. We propose a workflow centered on three key biological activities: antioxidant capacity, anti-inflammatory potential, and cytotoxicity.
Pillar 1: Antioxidant Activity Assessment
Causality: Antioxidant activity is a primary screen for phenolic compounds. The ability to donate a hydrogen atom or an electron to neutralize free radicals is fundamental to preventing oxidative stress. We will use two common and reliable spectrophotometric assays, DPPH and ABTS, to quantify this activity.[9][10] A lower IC50 value (the concentration required to inhibit 50% of the radical) indicates higher antioxidant capacity.[9]
Comparative Data (Literature-Based & Hypothetical)
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| This compound | To be determined | To be determined |
| Resveratrol | ~100-200[11] | ~5-15[12] |
| Curcumin | ~25-50 | ~10-20 |
| Quercetin | ~5-10[13] | ~1-5[14] |
| Trolox (Standard) | ~15-25 | ~5-10 |
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to reduce the stable DPPH free radical, a colored compound that becomes colorless upon reduction. The change in absorbance is directly proportional to the antioxidant's scavenging activity.[9]
1. Reagent Preparation:
- DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.[9]
- Test Compound Stock Solutions: Prepare 10 mM stock solutions of this compound, resveratrol, curcumin, quercetin, and a standard (like Trolox or Ascorbic Acid) in a suitable solvent (e.g., DMSO or methanol).
- Working Solutions: Prepare serial dilutions of each test compound from the stock solution to create a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
2. Assay Procedure (96-well plate format):
- Add 100 µL of each concentration of the test compound working solutions to respective wells.
- For the control (blank), add 100 µL of the solvent.
- Add 100 µL of the 0.1 mM DPPH solution to all wells.
- Mix gently by pipetting or using a plate shaker.
- Incubate the plate in the dark at room temperature for 30 minutes.[9]
- Measure the absorbance at 517 nm using a microplate reader.
3. Data Analysis:
- Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 [9] Where A_control is the absorbance of the DPPH solution with solvent and A_sample is the absorbance of the DPPH solution with the test compound.
- Plot the % Inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Pillar 2: Anti-Inflammatory Activity
Causality: Chronic inflammation is implicated in numerous diseases. Macrophages are key players in the inflammatory response. When stimulated with lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria, RAW 264.7 macrophage cells produce pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[15] This assay evaluates the ability of a compound to suppress this inflammatory response.
Protocol 2: Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol first determines the non-toxic concentrations of the compounds using an MTT assay, then measures the inhibition of nitric oxide production.
1. Cell Culture and Maintenance:
- Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[15]
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.[15]
2. Cell Viability (MTT Assay - Prerequisite):
- Purpose: To ensure that any observed anti-inflammatory effect is not due to cytotoxicity.
- Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/mL and allow them to adhere for 24 hours.[16]
- Treat the cells with various concentrations of the test compounds for 24 hours.
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[17][18]
- Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[17]
- Measure absorbance at 570 nm.
- Select concentrations that show >90% cell viability for the anti-inflammatory assay.
3. Nitric Oxide (NO) Inhibition Assay:
- Seed RAW 264.7 cells in a 96-well plate and allow them to adhere for 24 hours.
- Pre-treat the cells with non-toxic concentrations of the test compounds for 1-2 hours.
- Stimulate the cells with 1 µg/mL of LPS for 24 hours (except for the negative control group).[16]
- After incubation, collect 100 µL of the cell culture supernatant from each well.
- Add 100 µL of Griess Reagent to the supernatant.[19]
- Incubate for 10 minutes at room temperature.
- Measure the absorbance at 540 nm.[19]
- Calculate the concentration of nitrite using a sodium nitrite standard curve.
4. Data Analysis:
- Calculate the percentage of NO inhibition relative to the LPS-stimulated control group.
- Determine the IC50 value for NO inhibition for each compound.
Comparative Data (Literature-Based & Hypothetical)
| Compound | Cytotoxicity (IC50, µM) | NO Inhibition (IC50, µM) |
| This compound | To be determined | To be determined |
| Resveratrol | >100 | ~20-40 |
| Curcumin | ~25-50[20][21] | ~5-15[5][22] |
| Quercetin | ~35-80[7][8][23] | ~10-25 |
Synthesizing the Evidence: Predicting the Performance of this compound
Based on its structure, we can formulate several hypotheses for this compound:
-
Antioxidant Activity: It possesses a single phenolic hydroxyl group, which is the primary site for radical scavenging. Its activity is expected to be lower than quercetin (five hydroxyls) and resveratrol (three hydroxyls) but may be comparable to other single-hydroxyl phenols.
-
Anti-inflammatory Activity: The increased lipophilicity from the nonanoyl chain may enhance its ability to cross cell membranes and interact with intracellular targets in inflammatory pathways. This could potentially lead to significant anti-inflammatory effects, though its precise mechanism would require further investigation (e.g., Western blotting for iNOS and COX-2 expression).[15]
-
Cytotoxicity: The long alkyl chain could increase membrane disruption at higher concentrations, potentially leading to a narrower therapeutic window compared to the other tested compounds. Determining the cytotoxic threshold via the MTT assay is therefore a critical first step.[24]
Conclusion for the Modern Researcher
While established compounds like resveratrol, curcumin, and quercetin provide valuable benchmarks, the exploration of novel chemical structures is paramount for advancing drug discovery. This compound represents an intriguing candidate whose unique lipophilic tail may confer distinct biological properties. The experimental framework provided in this guide offers a validated, systematic approach to characterize its antioxidant, anti-inflammatory, and cytotoxic profile. By rigorously applying these protocols, researchers can effectively elucidate the therapeutic potential of this and other novel phenolic compounds, contributing valuable data to the field of pharmacology.
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A Comparative Analysis of 1-(4-hydroxyphenyl)nonan-1-one Derivatives: A Guide for Drug Discovery
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds as templates for therapeutic agents is a cornerstone of innovation. Among these, phenolic compounds have garnered significant attention due to their diverse biological activities. This guide provides a comprehensive comparative analysis of derivatives of 1-(4-hydroxyphenyl)nonan-1-one, a unique phenolic ketone with a long alkyl chain. While literature directly investigating this specific parent compound is nascent, this document will extrapolate from established structure-activity relationships (SAR) of analogous 4-hydroxyphenyl derivatives to predict and compare the potential therapeutic applications of a virtual library of its derivatives. By examining the impact of structural modifications on antimicrobial, antioxidant, and anticancer activities, we aim to provide a roadmap for researchers and drug development professionals in this promising area.
The this compound Scaffold: A Promising Starting Point
The core structure of this compound combines a phenolic ring, a ketone group, and a nine-carbon alkyl chain. This unique combination of a hydrophilic head (the hydroxyphenyl group) and a lipophilic tail (the nonanoyl chain) suggests potential for membrane interaction and diverse biological activities. The phenolic hydroxyl group is a key site for antioxidant activity and can be a handle for further chemical modification. The ketone functionality and the long alkyl chain also present opportunities for derivatization to modulate biological efficacy and pharmacokinetic properties.
Crafting a Virtual Derivative Library for Comparative Analysis
To explore the therapeutic potential of the this compound scaffold, we propose a virtual library of derivatives with modifications at key positions. These modifications are inspired by successful strategies reported for other 4-hydroxyphenyl derivatives, such as flavanones and propanoic acid derivatives.[1][2][3] The proposed derivatives will be grouped based on the site of modification:
-
Series A: Hydroxyl Group Modifications: Etherification and esterification of the phenolic hydroxyl group.
-
Series B: Alkyl Chain Modifications: Introduction of unsaturation or functional groups into the nonanoyl chain.
-
Series C: Aryl Ring Modifications: Introduction of substituents on the phenyl ring.
-
Series D: Heterocyclic Adducts: Condensation of the ketone with various heterocyclic moieties.
This systematic approach allows for a logical exploration of the structure-activity landscape.
Comparative Analysis of Predicted Biological Activities
This section will compare the predicted biological activities of the virtual derivatives based on established principles from analogous compounds found in the literature.
Antimicrobial Activity
The search for novel antimicrobial agents is a global health priority. Phenolic compounds and their derivatives have long been recognized for their antimicrobial properties.[4]
Structure-Activity Relationship Insights:
-
Hydroxyl Group: A free phenolic hydroxyl group is often crucial for antimicrobial activity.[5] However, in some cases, methoxylation has been shown to maintain or slightly decrease activity against certain strains.[5]
-
Alkyl Chain Length: The length of the alkyl chain can significantly influence antimicrobial potency, likely due to its role in membrane disruption.
-
Heterocyclic Moieties: The introduction of heterocyclic substituents, such as in hydrazones, has been shown to result in potent and broad-spectrum antimicrobial activity against multidrug-resistant bacterial and fungal pathogens.[2] For instance, hydrazones containing heterocyclic substituents have demonstrated potent activity against MRSA and drug-resistant Candida species.[2]
Predicted Performance of this compound Derivatives:
| Derivative Series | Predicted Antimicrobial Activity | Rationale |
| Parent Compound | Moderate | The combination of the phenolic group and the long alkyl chain may confer some antimicrobial properties. |
| Series A (O-Alkylated) | Potentially Decreased | Masking the phenolic hydroxyl group may reduce activity against some microbes.[5] |
| Series D (Hydrazones) | High to Excellent | Introduction of heterocyclic hydrazones is predicted to significantly enhance antimicrobial and antifungal activity, potentially against resistant strains.[2] |
Antioxidant Activity
Oxidative stress is implicated in numerous diseases, making the development of effective antioxidants a key therapeutic strategy. Phenolic compounds are well-known for their ability to scavenge free radicals.[6][7]
Structure-Activity Relationship Insights:
-
Phenolic Hydroxyl Group: The hydrogen-donating ability of the phenolic hydroxyl group is central to the antioxidant activity of these compounds.[6]
-
Substituent Effects: The position and nature of substituents on the aromatic ring can modulate antioxidant capacity. Electron-donating groups can enhance activity, while electron-withdrawing groups may have the opposite effect.
-
Synergistic Effects: Combinations of phenolic compounds can sometimes lead to synergistic antioxidant effects.[6][7]
Predicted Performance of this compound Derivatives:
| Derivative Series | Predicted Antioxidant Activity | Rationale |
| Parent Compound | Good | The free phenolic hydroxyl group should confer significant antioxidant properties.[6] |
| Series A (O-Alkylated) | Significantly Decreased | Masking the hydroxyl group will likely abolish the primary mechanism of antioxidant activity. |
| Series C (Ring Substituted) | Modulated | Introduction of additional hydroxyl or methoxy groups on the phenyl ring could enhance antioxidant potential. |
Anticancer Activity
The development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research. Derivatives of 4-hydroxyphenyl compounds have shown promising cytotoxic activity against various cancer cell lines.[1][8][9]
Structure-Activity Relationship Insights:
-
Heterocyclic Derivatives: The incorporation of heterocyclic moieties, such as in hydrazones and oxadiazoles, has been shown to enhance anticancer activity.[1] For instance, certain hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid demonstrated significant viability reduction in A549 lung cancer cells.[1]
-
Substituent Effects: The nature of substituents on attached phenyl rings can dramatically influence cytotoxicity. For example, a 4-NO2 substitution on a phenyl group in a hydrazone derivative showed favorable anticancer activity.[1]
-
Mechanism of Action: Some phenolic derivatives exert their anticancer effects by inducing apoptosis and inhibiting cell migration.[1]
Predicted Performance of this compound Derivatives:
| Derivative Series | Predicted Anticancer Activity | Rationale |
| Parent Compound | Low to Moderate | May exhibit some cytotoxicity, but derivatization is likely necessary for potent activity. |
| Series D (Hydrazones) | High | Introduction of various heterocyclic and substituted phenyl hydrazones is predicted to be the most effective strategy for enhancing anticancer potency.[1] |
| Series D (Oxadiazoles) | Moderate to High | Formation of oxadiazole derivatives could also lead to favorable anticancer activity.[1] |
Experimental Protocols for Synthesis and Evaluation
To validate the predicted activities of these virtual derivatives, a systematic experimental workflow is essential.
General Synthesis Workflow
The synthesis of this compound derivatives can be approached through established organic chemistry reactions.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Step-by-Step Synthesis of Hydrazone Derivatives (Series D):
-
Dissolve the Parent Compound: Dissolve this compound in a suitable solvent such as ethanol.
-
Add Hydrazine Derivative: Add an equimolar amount of the desired substituted hydrazine or hydrazide.
-
Catalyst: Add a catalytic amount of glacial acetic acid.
-
Reflux: Reflux the reaction mixture for a specified period (e.g., 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated product is then filtered, washed, and dried.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.
-
Characterization: Characterize the final product using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.
Biological Evaluation Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method):
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganisms.
-
Serial Dilutions: Prepare serial dilutions of the synthesized compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism.
-
Determine MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth.
DPPH Radical Scavenging Assay (Antioxidant Activity):
-
Prepare Solutions: Prepare a stock solution of the test compound and a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: Mix various concentrations of the test compound with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure Absorbance: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculate Scavenging Activity: Calculate the percentage of radical scavenging activity and determine the IC50 value.
MTT Assay (Anticancer Activity):
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for the development of new therapeutic agents. By leveraging the extensive knowledge of structure-activity relationships from analogous 4-hydroxyphenyl derivatives, this guide provides a predictive framework for the rational design and comparative analysis of its derivatives. The synthesis and evaluation of heterocyclic adducts, particularly hydrazones, are predicted to be the most fruitful avenues for discovering potent antimicrobial and anticancer agents. Future research should focus on the synthesis of the proposed virtual library, followed by rigorous biological testing to validate these predictions. Furthermore, mechanistic studies will be crucial to elucidate the mode of action of the most promising compounds, paving the way for their potential clinical development.
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A Comparative Guide to the Synthesis of 1-(4-hydroxyphenyl)nonan-1-one for Pharmaceutical Research
Introduction: The Significance of 1-(4-hydroxyphenyl)nonan-1-one
This compound is a key hydroxyaryl ketone that has garnered attention in medicinal chemistry and drug development. Notably, it has been identified as a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in hormone-dependent cancers.[1] The synthesis of this and similar long-chain alkyl aryl ketones is a critical step in the development of new therapeutic agents. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering field-proven insights for researchers, chemists, and drug development professionals. We will dissect the causality behind experimental choices for each pathway, evaluate their respective merits and drawbacks, and explore modern, greener alternatives.
Classical Synthesis Routes: A Head-to-Head Comparison
The preparation of 4-hydroxyaryl ketones is classically dominated by two major name reactions: the Friedel-Crafts acylation and the Fries rearrangement. A third, the Houben-Hoesch reaction, offers a distinct alternative. Each route presents a unique set of strategic advantages and experimental challenges.
Route 1: Direct Friedel-Crafts Acylation of Phenol
The Friedel-Crafts acylation is a fundamental C-C bond-forming reaction involving the electrophilic substitution of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst.[2]
Mechanism and Causality: The reaction begins with the Lewis acid (e.g., AlCl₃) activating the nonanoyl chloride to form a highly electrophilic nonanoyl acylium ion. This electrophile is then attacked by the electron-rich phenol ring. However, phenol's nucleophilicity is bidentate; it can react at the aromatic ring (C-acylation) or at the phenolic oxygen (O-acylation).[3]
-
The Challenge of O- vs. C-Acylation: O-acylation, forming phenyl nonanoate, is often kinetically favored. To drive the reaction towards the thermodynamically more stable C-acylated product, an excess of the Lewis acid catalyst is required.[3] The Lewis acid complexes with the phenolic oxygen, reducing its nucleophilicity, and also complexes with the product ketone, which prevents further reaction.[2] This necessitates using more than a stoichiometric amount of the catalyst, leading to significant waste and challenging workups.[4]
Workflow: Friedel-Crafts Acylation
Caption: Workflow for Direct Friedel-Crafts Acylation of Phenol.
Strategic Insight: Direct acylation is straightforward but often non-selective and inefficient for phenols due to competitive O-acylation and the need for large amounts of corrosive catalysts. A common industrial workaround involves protecting the hydroxyl group (e.g., as a silyl ether) prior to acylation, adding steps to the overall synthesis.[5]
Route 2: The Fries Rearrangement of Phenyl Nonanoate
The Fries rearrangement is an elegant and powerful alternative that transforms a phenolic ester into a hydroxy aryl ketone, again using a Lewis acid catalyst.[6][7][8][9] This is often the preferred method as it circumvents the primary issue of O-acylation in the Friedel-Crafts pathway by starting with the O-acylated product itself.[10]
Mechanism and Causality: The reaction proceeds in two distinct steps:
-
Esterification: Phenol is first acylated with nonanoyl chloride to form phenyl nonanoate. This reaction is typically high-yielding.
-
Rearrangement: The isolated phenyl nonanoate is treated with a Lewis acid. The accepted mechanism involves the generation of an acylium ion, which then performs an electrophilic aromatic substitution on the phenol ring.[9]
-
Controlling Regioselectivity: The ratio of ortho to para isomers is highly dependent on reaction conditions. Low temperatures (<60°C) favor the formation of the para product (the desired this compound), which is under kinetic control.[6][7] Higher temperatures (>160°C) favor the ortho product, which is thermodynamically controlled due to the formation of a stable bidentate complex with the aluminum catalyst.[6][9] The choice of solvent also plays a role; polar solvents tend to favor the para product.[7][9]
Mechanism: Fries Rearrangement
Caption: Two-step workflow of the Fries Rearrangement.
Strategic Insight: For synthesizing the para-isomer specifically, the Fries rearrangement offers superior control compared to direct acylation. By maintaining low reaction temperatures, the desired product can be obtained with high regioselectivity.[11]
Route 3: The Houben-Hoesch Reaction
This reaction provides a less common but effective route, particularly for electron-rich phenols. It involves condensing a nitrile (nonanenitrile) with the phenol using an acid catalyst (typically HCl gas and a Lewis acid like ZnCl₂ or AlCl₃) to form an aryl ketone.[12][13][14][15]
Mechanism and Causality: The reaction begins with the activation of the nitrile by the acid catalyst, forming a highly electrophilic nitrilium ion. This species then attacks the electron-rich phenol ring in an electrophilic aromatic substitution. The resulting ketimine intermediate is subsequently hydrolyzed during aqueous workup to yield the final ketone.[12]
Strategic Insight: The Houben-Hoesch reaction is well-suited for polyhydroxyphenols but can be effective for phenol itself.[12] Its primary advantage is the use of nitriles as the acylating source, which can be beneficial depending on precursor availability. However, the requirement for anhydrous conditions and often gaseous HCl can make it less convenient for standard laboratory setups.
Modern & Greener Alternatives
Concerns over the use of stoichiometric, corrosive, and moisture-sensitive catalysts like AlCl₃ have driven the development of more sustainable methodologies.[16][17]
-
Greener Fries Rearrangements:
-
Protic Acids: Strong, biodegradable protic acids like methanesulfonic acid (MSA), sometimes combined with methanesulfonic anhydride to remove water, can effectively mediate the rearrangement with high yields and regioselectivity, offering a metal- and halogen-free alternative.[18][19] p-Toluenesulfonic acid (PTSA) has also been used as an eco-friendly catalyst.[4]
-
Heterogeneous Catalysts: Solid acid catalysts such as heteropoly acids (e.g., H₃PW₁₂O₄₀) and supported acids (e.g., HF@SiO₂) are being explored.[16][20][21] These catalysts are often reusable, non-corrosive, and simplify product purification, aligning with green chemistry principles.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the Fries rearrangement, reducing reaction times from hours to minutes.[10][22][23][24] This rate increase is primarily due to rapid and efficient heating.[23]
-
-
Greener Friedel-Crafts Acylations:
-
Similar to the Fries rearrangement, metal-free systems using methanesulfonic anhydride to activate carboxylic acids directly (avoiding the acyl chloride) have been developed.[17][18]
-
Solid acid catalysts, such as zeolites or functionalized polymers, can replace traditional Lewis acids, offering easier separation and recyclability.[25]
-
Quantitative and Qualitative Comparison
| Feature | Friedel-Crafts Acylation | Fries Rearrangement | Houben-Hoesch Reaction | Greener Alternatives |
| Primary Reagents | Phenol, Nonanoyl Chloride | Phenol, Nonanoyl Chloride | Phenol, Nonanenitrile | Phenol, Nonanoic Acid/Ester |
| Catalyst | Stoichiometric AlCl₃ | Stoichiometric AlCl₃ | Catalytic ZnCl₂ / AlCl₃ + HCl | Catalytic MSA, PTSA, Solid Acids |
| Key Advantage | Single pot (in theory) | High para-selectivity at low temp. | Uses nitrile precursor | Reduced waste, safer, reusable catalyst |
| Key Disadvantage | Poor selectivity (O- vs C-), polysubstitution, large waste stream.[3] | Two distinct synthetic steps (esterification, rearrangement). | Requires anhydrous conditions, gaseous HCl. | Catalyst may be specialized/costly. |
| Typical Yield | Variable, often moderate | Good to excellent (for para-isomer).[11][26] | Moderate to good | Good to excellent.[19] |
| Environmental Impact | High (large AlCl₃ waste) | High (large AlCl₃ waste) | Moderate | Low |
| Operational Safety | Corrosive, highly exothermic.[27] | Corrosive, exothermic. | Gaseous HCl is hazardous. | Significantly improved safety.[17][19] |
Recommended Protocols
Protocol 1: Low-Temperature Fries Rearrangement for High para-Selectivity
This protocol is adapted from modern methodologies designed to maximize the yield of the desired para-isomer.[11][26]
Step A: Synthesis of Phenyl Nonanoate
-
To a stirred solution of phenol (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM) at 0 °C, add nonanoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates consumption of phenol.
-
Quench the reaction with 1 M HCl. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to yield phenyl nonanoate, which can be used in the next step without further purification.
Step B: Rearrangement to this compound
-
In a flask under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (AlCl₃) (3.0 - 5.0 eq).[11][26]
-
Cool the flask to 0 °C and slowly add a suitable solvent, such as nitrobenzene or nitromethane.[11][28]
-
Add the phenyl nonanoate (1.0 eq) from Step A dropwise to the stirred suspension, maintaining the temperature between 0-5 °C.
-
Stir the reaction at low temperature for 6-8 hours, monitoring progress by TLC or HPLC.[26][28]
-
Upon completion, carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the product with ethyl acetate or a similar organic solvent. Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Protocol 2: Greener Fries Rearrangement using Methanesulfonic Acid (MSA)
This protocol is based on the environmentally benign methodology developed by Jeon and Mangion.[19]
-
To a flask containing phenyl nonanoate (1.0 eq), add methanesulfonic acid (MSA, ~10 vol).
-
Add methanesulfonic anhydride (0.2 eq) to the mixture to act as a drying agent.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC or HPLC for the formation of the product.
-
After completion, cool the reaction mixture to room temperature and carefully add it to ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Conclusion and Expert Recommendation
For laboratory-scale synthesis where high purity and predictable regioselectivity are paramount, the two-step Fries rearrangement is the superior classical method. Operating at low temperatures reliably yields the desired this compound isomer. While direct Friedel-Crafts acylation appears more concise, its practical application to phenols is fraught with selectivity issues and excessive waste, making it a less favorable choice.
For researchers and organizations prioritizing sustainable practices and process safety, the greener alternatives utilizing methanesulfonic acid or solid acid catalysts represent the future. These methods often provide comparable or superior yields to the classical Fries rearrangement while drastically reducing environmental impact and operational hazards. The MSA-mediated protocol, in particular, offers an excellent balance of efficiency, cost-effectiveness, and environmental responsibility.
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A Comparative Guide to the Biological Activity of 1-(4-hydroxyphenyl)nonan-1-one and Its Analogs as 17β-HSD3 Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. This guide provides an in-depth, objective comparison of the biological activity of 1-(4-hydroxyphenyl)nonan-1-one and its analogs, with a primary focus on their potent inhibitory effects on 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). This enzyme represents a critical target in the management of androgen-dependent pathologies, most notably prostate cancer.
Introduction: The Significance of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition
17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) is a pivotal enzyme in androgen biosynthesis, primarily expressed in the testes. It catalyzes the conversion of the weakly androgenic androstenedione to the potent androgen testosterone.[1][2] Given that testosterone is a key driver of the growth and progression of prostate cancer, inhibiting 17β-HSD3 presents a compelling therapeutic strategy. The development of non-steroidal inhibitors of 17β-HSD3 is of particular interest as they may offer improved selectivity and safety profiles over steroidal agents.
Among the various classes of non-steroidal 17β-HSD3 inhibitors, 4-hydroxyphenyl ketones have emerged as a promising scaffold. This guide will specifically dissect the biological activity of this compound, a potent inhibitor from this class, and its structural analogs to elucidate key structure-activity relationships (SAR).
Mechanism of Action: Targeting Androgen Production at its Source
The primary mechanism of action for this compound and its analogs is the competitive inhibition of 17β-HSD3. By binding to the active site of the enzyme, these compounds prevent the natural substrate, androstenedione, from being converted to testosterone. This targeted intervention aims to reduce the levels of circulating and intratumoral testosterone, thereby depriving prostate cancer cells of a critical growth stimulus.
Figure 2: Key structure-activity relationships for 1-(4-hydroxyphenyl)alkan-1-one inhibitors of 17β-HSD3.
Broader Context: Other Non-Steroidal 17β-HSD3 Inhibitors
While the 4-hydroxyphenyl ketone scaffold has demonstrated significant promise, it is important to consider it within the broader landscape of non-steroidal 17β-HSD3 inhibitors. Several other chemical scaffolds have been identified, each with its own unique profile of potency and selectivity. [3]These include:
-
Anthranilamides: Some of the most potent non-steroidal inhibitors identified to date belong to this class, with some compounds exhibiting low nanomolar inhibition of 17β-HSD3. [3]* Dibenzazocines: This scaffold has also yielded potent inhibitors of 17β-HSD3.
-
Azepines and Piperidines: These nitrogen-containing heterocyclic compounds have been explored as potential 17β-HSD3 inhibitors. [2] The diversity of these scaffolds highlights the ongoing efforts to develop novel and effective non-steroidal inhibitors of 17β-HSD3.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential. The following sections outline the key assays used to evaluate the biological activity of this compound and its analogs.
17β-HSD3 Inhibition Assay (Cell-Based)
This protocol describes a generalized cell-based assay for determining the inhibitory activity of test compounds against human 17β-HSD3.
Materials:
-
HEK293 cells stably transfected with a human HSD17B3 expression vector.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4).
-
Substrate solution: Androstenedione stock solution in ethanol or DMSO, diluted to the final working concentration in assay buffer.
-
Cofactor solution: Freshly prepared NADPH solution in assay buffer.
-
Test inhibitor solutions: Stock solutions of test compounds in DMSO.
-
96-well cell culture plates.
-
Detection system for testosterone (e.g., ELISA kit or radioimmunoassay).
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-HSD17B3 cells in appropriate media.
-
Seed the cells into 96-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the assay.
-
-
Preparation of Reagents:
-
Prepare serial dilutions of the test inhibitors in the assay buffer. The final DMSO concentration in the assay should be kept below 0.5%.
-
Prepare the substrate (androstenedione) and cofactor (NADPH) solutions at the desired final concentrations.
-
-
Assay Procedure:
-
Wash the plated cells once with the assay buffer.
-
Add the test inhibitors at various concentrations to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate and cofactor solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 1-2 hours), ensuring the reaction is in the linear range.
-
Stop the reaction by a suitable method (e.g., adding a quenching solution or placing the plate on ice).
-
-
Detection of Testosterone:
-
Collect the supernatant from each well.
-
Quantify the amount of testosterone produced using a validated detection method such as ELISA or radioimmunoassay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Figure 3: Workflow for the cell-based 17β-HSD3 inhibition assay.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxic potential of enzyme inhibitors to ensure that their effects are not simply due to cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.
Materials:
-
Prostate cancer cell lines (e.g., PC-3, LNCaP).
-
Cell culture medium.
-
Test compound solutions in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed the prostate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
-
MTT Addition:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration that causes 50% inhibition of cell viability) by plotting the percentage of viability against the logarithm of the compound concentration.
-
Conclusion and Future Directions
This compound has been identified as a potent, non-steroidal inhibitor of 17β-HSD3, with a clear structure-activity relationship demonstrating the importance of the hydrophobic alkyl chain for its inhibitory activity. The optimal chain length for this series of compounds is eight carbons.
While the 4-hydroxyphenyl ketone scaffold is a promising starting point for the development of new therapeutics for prostate cancer, further research is warranted. Future studies should focus on:
-
Improving Potency and Selectivity: Further structural modifications could lead to even more potent and selective inhibitors.
-
Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) of these compounds are necessary to assess their drug-like properties.
-
In Vivo Efficacy: Promising candidates should be evaluated in preclinical animal models of prostate cancer to determine their in vivo efficacy and safety.
-
Cytotoxicity Profiling: A comprehensive evaluation of the cytotoxicity of the most potent 17β-HSD3 inhibitors against a panel of cancer and non-cancer cell lines is essential to determine their therapeutic window.
By systematically building upon the foundational knowledge presented in this guide, the scientific community can continue to advance the development of novel and effective treatments for androgen-dependent diseases.
References
-
Spires, T. E., et al. (2005). Identification of novel functional inhibitors of 17beta-hydroxysteroid dehydrogenase type III (17beta-HSD3). The Prostate, 65(2), 159-170. [Link]
-
Lota, R. K., et al. (2008). Synthesis, biochemical evaluation and rationalisation of the inhibitory activity of a range of 4-hydroxyphenyl ketones as potent and specific inhibitors of the type 3 of 17beta-hydroxysteroid dehydrogenase (17beta-HSD3). The Journal of Steroid Biochemistry and Molecular Biology, 111(1-2), 128-137. [Link]
-
Lota, R. K., et al. (2006). Synthesis, biochemical evaluation and rationalisation of the inhibitory activity of a series of 4-hydroxyphenyl ketones as potential inhibitors of 17beta-hydroxysteroid dehydrogenase type 3 (17beta-HSD3). Bioorganic & Medicinal Chemistry Letters, 16(17), 4519-4522. [Link]
Sources
- 1. N-(4-hydroxyphenyl) retinamide induces cell cycle specific growth inhibition in PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The design of novel 17beta-hydroxysteroid dehydrogenase type 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme Activity Measurement for 17 Beta Hydroxysteroid Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
A Comparative Guide to the Spectroscopic Profile of 1-(4-hydroxyphenyl)nonan-1-one
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. For researchers working with long-chain alkylphenones, such as 1-(4-hydroxyphenyl)nonan-1-one, a thorough understanding of its spectroscopic characteristics is paramount for identification, purity assessment, and quality control. This guide provides an in-depth comparative analysis of the spectroscopic data for this compound, juxtaposed with structurally related analogues. By examining the subtle yet significant shifts in spectral features, we aim to equip researchers with the expertise to confidently identify and differentiate these compounds.
The choice of comparative compounds is deliberate, designed to highlight the influence of specific structural modifications on the resulting spectra. We will compare our target molecule with its shorter-chain homologues, its methoxy-substituted analogue, 1-(4-methoxyphenyl)nonan-1-one, and its non-hydroxylated counterpart, 1-phenylnonan-1-one. This multi-faceted comparison will illuminate the spectroscopic signatures of the long alkyl chain, the phenolic hydroxyl group, and the aromatic ring system.
Predicted and Comparative Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, this guide presents a predicted spectroscopic profile based on the well-established principles of structure-spectra correlations and data from its homologous series. This predictive approach is a common and valid scientific method for the initial characterization of novel compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopy Data
| Compound | Aromatic Protons (ppm) | -CH₂- (α to C=O) (ppm) | Terminal -CH₃ (ppm) | Phenolic -OH (ppm) |
| This compound (Predicted) | ~7.9 (d), ~6.9 (d) | ~2.9 (t) | ~0.9 (t) | Variable (broad s) |
| 1-(4-hydroxyphenyl)ethan-1-one[1] | 7.89 (d), 6.89 (d) | - | 2.53 (s) | 9.89 (s) |
| 1-(4-hydroxyphenyl)-1-butanone[2] | 7.88 (d), 6.88 (d) | 2.88 (t) | 0.96 (t) | 9.8 (s) |
| 1-(4-methoxyphenyl)nonan-1-one | ~7.9 (d), ~6.9 (d) | ~2.9 (t) | ~0.9 (t) | - (OCH₃ at ~3.8 ppm) |
| 1-phenylnonan-1-one | ~7.9-7.4 (m) | ~2.9 (t) | ~0.9 (t) | - |
¹³C NMR Spectroscopy Data
| Compound | C=O (ppm) | Aromatic C-O (ppm) | Aromatic C-H (ppm) | Aromatic C-ipso (ppm) | -CH₂- (α to C=O) (ppm) | Terminal -CH₃ (ppm) |
| This compound (Predicted) | ~200 | ~162 | ~131, ~115 | ~130 | ~38 | ~14 |
| 1-(4-hydroxyphenyl)ethan-1-one[1] | 197.8 | 161.9 | 131.2, 115.4 | 130.5 | - | 26.2 |
| 1-(4-hydroxyphenyl)-1-butanone[2] | 199.8 | 161.8 | 131.1, 115.3 | 130.4 | 37.9 | 13.9 |
| 1-(4-methoxyphenyl)nonan-1-one[3] | ~199 | ~163 | ~130, ~113 | ~130 | ~38 | ~14 |
| 1-phenylnonan-1-one | ~200 | - | ~133, ~128 | ~137 | ~39 | ~14 |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Key IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch (Phenol) | C=O Stretch (Ketone) | Aromatic C=C Stretch | C-O Stretch (Phenol) |
| This compound (Predicted) | ~3300 (broad) | ~1670 | ~1600, ~1510 | ~1230 |
| 1-(4-hydroxyphenyl)octan-1-one[4] | 3350 (broad) | 1675 | 1605, 1515 | 1235 |
| 1-(4-hydroxyphenyl)pentan-1-one[5] | 3300 (broad) | 1670 | 1605, 1510 | 1230 |
| 1-(4-methoxyphenyl)nonan-1-one | - | ~1675 | ~1600, ~1510 | ~1250 (asym), ~1030 (sym) |
| 1-phenylpentan-1-one[6] | - | 1685 | 1600, 1450 | - |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Key Mass Spectral Fragments (m/z)
| Compound | Molecular Ion (M⁺) | [M-C₈H₁₇]⁺ (McLafferty) | [C₇H₅O]⁺ (Benzoyl) | [C₆H₅OH]⁺ (Phenol) |
| This compound (Predicted) | 234 | 136 | 121 | 94 |
| 1-(4-hydroxyphenyl)octan-1-one[4] | 220 | 136 | 121 | 94 |
| 1-(4-hydroxyphenyl)pentan-1-one[7] | 178 | 136 | 121 | 94 |
| 1-(4-methoxyphenyl)nonan-1-one[3] | 248 | 150 | 135 | - |
| 1-phenylpentan-1-one[8] | 162 | 120 | 105 | - |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; for compounds with a phenolic hydroxyl group, DMSO-d₆ is often preferred as it allows for the observation of the -OH proton.
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.[9]
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).
-
¹³C NMR: A larger number of scans (1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.[10][11]
IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Instrument Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
-
Data Acquisition: Acquire a background spectrum of the empty ATR crystal or KBr pellet. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. For less volatile or thermally labile compounds, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is suitable.
-
Ionization: Electron Ionization (EI) is a standard technique for GC-MS, providing characteristic fragmentation patterns. ESI and APCI are softer ionization techniques that often yield a prominent molecular ion peak.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.
-
Data Acquisition: Acquire data over a suitable mass range (e.g., m/z 50-500).
Interpretation and Comparative Analysis
The structural differences between this compound and its analogues give rise to distinct spectroscopic features.
The Influence of the Alkyl Chain Length
Comparing the data for the 1-(4-hydroxyphenyl)alkan-1-one series reveals that the signals for the aromatic protons and the alpha-methylene protons remain relatively constant. The primary difference is observed in the integration of the aliphatic region in the ¹H NMR spectrum and the number of signals in the aliphatic region of the ¹³C NMR spectrum.
The Signature of the Phenolic Hydroxyl Group
The presence of the hydroxyl group in this compound has several key spectroscopic consequences:
-
¹H NMR: A broad singlet in the downfield region (chemical shift is concentration and solvent dependent).
-
¹³C NMR: A significant downfield shift of the ipso-carbon (C-OH) to ~162 ppm compared to ~137 ppm in 1-phenylnonan-1-one.
-
IR: A broad O-H stretching band around 3300 cm⁻¹.
-
MS: The presence of a fragment at m/z 94 corresponding to the phenol radical cation.
Replacing the hydroxyl group with a methoxy group, as in 1-(4-methoxyphenyl)nonan-1-one, results in the appearance of a sharp singlet at ~3.8 ppm in the ¹H NMR spectrum and a signal at ~55 ppm in the ¹³C NMR spectrum. The broad O-H stretch in the IR spectrum is absent.
Logical Relationships and Workflows
The following diagrams illustrate the key structural comparisons and a typical workflow for spectroscopic analysis.
Caption: Key structural comparisons for spectroscopic analysis.
Caption: A typical workflow for spectroscopic characterization.
Conclusion
The spectroscopic characterization of this compound, while seemingly straightforward, benefits immensely from a comparative approach. By understanding how subtle changes in the molecular structure—be it the length of the alkyl chain or the nature of the para-substituent on the aromatic ring—manifest in the NMR, IR, and mass spectra, researchers can build a more robust and confident structural assignment. The predicted data and established protocols within this guide serve as a valuable resource for scientists and drug development professionals engaged in the synthesis and analysis of this and related compounds.
References
-
SpectraBase. 1-(4-Hydroxyphenyl)-9-(4-methoxyphenyl)nonan-1-one. [Link]
-
SpectraBase. 1-(4-Methoxyphenyl)nonan-1-one. [Link]
-
NIST. 1-Octanone, 1-(4-hydroxyphenyl)-. [Link]
-
NIST. 1-Pentanone, 1-(4-hydroxyphenyl)-. [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted). [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted). [Link]
-
SpectraBase. 1-(4-Hydroxyphenyl)-9-phenylnonan-1-one. [Link]
-
Royal Society of Chemistry. Supporting Information General All 1H NMR, 13C NMR spectra. [Link]
-
NIST. 1-Pentanone, 1-phenyl-. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
NIST. 1-Pentanone, 1-(4-hydroxyphenyl)- Mass Spectrum. [Link]
-
SpectraBase. 1-(4-Hydroxyphenyl)-1-propanone. [Link]
-
NIST. 1-Propanone, 1-(4-methoxyphenyl)-. [Link]
-
NIST. 1-Butanone, 1-(4-hydroxyphenyl)-. [Link]
-
Matrix Fine Chemicals. 1-(4-HYDROXYPHENYL)ETHAN-1-ONE. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Royal Society of Chemistry. Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling. [Link]
-
ResearchGate. 1H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
NIST. 1-Pentanone, 1-phenyl- IR Spectrum. [Link]
-
NIST. 1-Butanone, 1-(4-hydroxyphenyl)- Mass Spectrum. [Link]
-
NIST. 1-Pentanone, 1-phenyl- Phase change data. [Link]
-
SpectraBase. 1-(3-Hydroxyphenyl)-9-phenylnonan-1-one. [Link]
-
MassBank of North America. Browse Spectra. [Link]
-
PubChem. 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone. [Link]
-
BMRB. 1-(4-Hydroxyphenyl)ethanol. [Link]
-
PubChem. 1-Phenylpentan-3-one. [Link]
-
SIELC Technologies. N-(4-Hydroxyphenyl)nonan-1-amide. [Link]
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- 1. 1-(4-HYDROXYPHENYL)ETHAN-1-ONE | CAS 99-93-4 [matrix-fine-chemicals.com]
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- 3. spectrabase.com [spectrabase.com]
- 4. 1-Octanone, 1-(4-hydroxyphenyl)- [webbook.nist.gov]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 1-(4-hydroxyphenyl)nonan-1-one Quantification
Introduction: 1-(4-hydroxyphenyl)nonan-1-one is a phenolic ketone of increasing interest within metabolic studies and as a potential biomarker. Its structure, featuring a polar phenolic group and a nonpolar nonanoyl chain, presents unique challenges and opportunities for analytical quantification. The accuracy and reliability of data in drug development and research hinge on the selection and validation of appropriate analytical methods. When data is generated across different laboratories, over different time periods, or using different analytical techniques, a direct comparison is not scientifically sound without a formal cross-validation process.
This guide provides an in-depth comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind experimental choices, present detailed protocols, and provide a framework for cross-validation in line with global regulatory standards.
The Regulatory Imperative: Why Method Validation is Non-Negotiable
Before any analytical method can be deployed for routine use, it must undergo rigorous validation to ensure it is fit for purpose. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide a clear framework for this process. The ICH Q2(R2) guideline, in particular, outlines the core performance characteristics that must be evaluated.[1][2] This process is not a one-time checklist but a continuous lifecycle approach to ensure data integrity.[1]
Cross-validation becomes critical when two or more analytical methods are used to generate data for the same study or program.[3] Its purpose is to ensure that the data is reproducible and comparable, regardless of the method used. This guide will demonstrate how to scientifically compare and bridge data from disparate analytical platforms.
Physicochemical Properties of the Analyte
Understanding the analyte is the first step in method development. This compound is a semi-polar molecule. Its phenolic hydroxyl group provides a site for ionization and UV absorbance, while the long alkyl chain imparts significant hydrophobicity.
-
Molecular Formula: C₁₅H₂₂O₂
-
Molar Mass: 234.34 g/mol
-
Solubility: Soluble in organic solvents like methanol, acetonitrile, and dichloromethane; sparingly soluble in water.
-
Reactivity: The phenolic hydroxyl group is susceptible to oxidation and can be derivatized to improve chromatographic properties for GC analysis.
This dual nature dictates our choice of extraction techniques and chromatographic conditions.
Core Analytical Methodologies: A Head-to-Head Comparison
We will now delve into the specifics of three robust methods for quantifying this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle & Rationale: HPLC is a cornerstone of pharmaceutical analysis. For this compound, Reversed-Phase (RP) HPLC is the method of choice. The analyte partitions between a nonpolar stationary phase (typically C18) and a polar mobile phase. The phenolic ring contains a chromophore that absorbs UV light, allowing for straightforward detection. This method is valued for its robustness, cost-effectiveness, and widespread availability.
Detailed Experimental Protocol: HPLC-UV
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load 1 mL of the sample (e.g., plasma, urine) onto the cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
System: Agilent 1260 Infinity LC or equivalent.[4]
-
Column: Poroshell 120 EC-C18 (4.6 x 50 mm, 2.7 µm).[5]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detector Wavelength: 275 nm (corresponding to the λmax of the phenolic chromophore).
-
-
Calibration & Quantification:
-
Prepare a stock solution of 1 mg/mL this compound in methanol.
-
Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Quantify unknown samples by interpolating their peak areas from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: GC-MS offers excellent chromatographic resolution and mass-based identification. However, the polarity and low volatility of the phenolic hydroxyl group in this compound make it unsuitable for direct GC analysis. A crucial derivatization step is required to replace the active hydrogen with a nonpolar group, typically a trimethylsilyl (TMS) group.[6] This process, known as silylation, increases volatility and thermal stability, allowing the analyte to traverse the GC column.[6][7]
Detailed Experimental Protocol: GC-MS
-
Sample Preparation (Liquid-Liquid Extraction & Derivatization):
-
To 1 mL of sample, add 5 mL of ethyl acetate. Vortex for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen.
-
To the dry residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 60 minutes to form the TMS derivative.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
System: Agilent 7890B GC coupled to a 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute. Ramp to 280°C at 15°C/min. Hold at 280°C for 5 minutes.
-
MSD Transfer Line: 280°C.
-
MS Ion Source: 230°C (Electron Ionization).
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor ions m/z 306 (Molecular Ion, M+) and m/z 179 (key fragment).
-
-
Calibration & Quantification:
-
Prepare calibration standards in a blank matrix and subject them to the same extraction and derivatization procedure.
-
Construct a calibration curve using the peak area ratio of the target analyte to an internal standard (e.g., deuterated analog).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle & Rationale: LC-MS/MS is the gold standard for high-sensitivity, high-selectivity quantitative analysis.[8] It combines the separation power of HPLC with the detection specificity of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization - ESI), and the precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity by filtering out matrix interferences, resulting in very low limits of quantification.[9]
Detailed Experimental Protocol: LC-MS/MS
-
Sample Preparation:
-
The same SPE protocol as for HPLC-UV can be used. For higher sensitivity, a protein precipitation followed by LLE may be preferred.
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., this compound-d4).
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
-
Chromatographic Conditions (UPLC for faster analysis):
-
System: Waters ACQUITY UPLC coupled to a Xevo TQ-S mass spectrometer or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.5 mL/min.
-
Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Capillary Voltage: 2.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transition:
-
Analyte: Precursor Ion (m/z) 233.2 → Product Ion (m/z) 121.1
-
Internal Standard (d4): Precursor Ion (m/z) 237.2 → Product Ion (m/z) 121.1
-
-
Cross-Validation Study Design & Data Comparison
To ensure data generated by these three distinct methods are comparable, a cross-validation experiment is essential.[3]
Workflow:
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion and Final Recommendations
The cross-validation of analytical methods for this compound demonstrates a clear hierarchy in performance.
-
For exploratory research, bioanalysis, and clinical studies requiring the highest sensitivity and specificity, LC-MS/MS is the only acceptable choice. Its ability to minimize matrix effects and achieve low detection limits is unparalleled.
-
For quality control or research applications with moderately complex samples where picogram sensitivity is not required, GC-MS is a robust and reliable option, provided that laboratory workflows can accommodate the derivatization step.
-
For routine analysis of high-concentration samples such as in-process controls or formulation assays, HPLC-UV offers a pragmatic balance of adequate performance, high throughput, and low operational cost.
Ultimately, a successful cross-validation exercise provides the scientific justification to use different methods within a single program, ensuring that the final dataset is coherent, reliable, and defensible under regulatory scrutiny. This flexibility allows an organization to deploy its analytical resources strategically, using the most appropriate tool for each specific task.
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Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
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Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Determination of Phenolic Compounds from Wine Samples by GC/MS System. (2025, August 6). Retrieved January 14, 2026, from [Link]
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Separation of 1-Octanone, 1-(4-hydroxyphenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 14, 2026, from [Link]
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Separation of N-(4-Hydroxyphenyl)nonan-1-amide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 14, 2026, from [Link]
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Dual Derivatization and GC–MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens. (2011, June 24). Taylor & Francis Online. Retrieved January 14, 2026, from [Link]
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A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose. (2022, April 18). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Relevance of a new HPLC assay for 4-hydroxy-2-nonenal in human plasma. (n.d.). ajrms. Retrieved January 14, 2026, from [Link]
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Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. (2021, November 23). Retrieved January 14, 2026, from [Link]
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A Senior Application Scientist's Guide to 1-(4-hydroxyphenyl)nonan-1-one as a Reference Standard in Endocrine Disruptor Analysis
In the field of environmental and toxicological analysis, the accurate quantification of endocrine-disrupting compounds (EDCs) is of paramount importance for assessing risks to human health and the ecosystem.[1] Long-chain alkylphenols, a class of EDCs, are of particular concern due to their widespread use and potential to mimic natural hormones.[1] This guide provides an in-depth technical comparison of 1-(4-hydroxyphenyl)nonan-1-one as a reference standard against other relevant alkylphenols, offering experimental data and protocols to aid researchers, scientists, and drug development professionals in their analytical endeavors.
The Significance of this compound as a Reference Standard
This compound, a long-chain alkylphenone, may not be as commonly studied as some other alkylphenols. However, its relevance as a reference standard arises from several key areas:
-
Metabolite and Degradation Product: It can be a metabolite or degradation product of nonylphenol ethoxylates, which are widely used surfactants.
-
Potential Impurity: In the synthesis of more complex molecules, such as certain pharmaceuticals or industrial chemicals, this compound can arise as a process-related impurity.[2][3]
-
Structure-Activity Relationship Studies: As a member of the alkylphenol family, it is a valuable tool in structure-activity relationship studies to understand how the length and structure of the alkyl chain influence estrogenic activity.
The quality and purity of reference standards are critical for obtaining scientifically valid results in both qualitative and quantitative analyses.[4] A well-characterized reference standard is essential for the validation of analytical methods, as mandated by regulatory bodies like the FDA.[4]
Physicochemical Properties: A Comparative Overview
A thorough understanding of the physicochemical properties of a reference standard is crucial for developing robust analytical methods. Below is a comparison of this compound with two other common long-chain alkylphenol reference standards: 4-n-octylphenol and 4-n-nonylphenol.
| Property | This compound | 4-n-Octylphenol | 4-n-Nonylphenol |
| Molecular Formula | C₁₅H₂₂O₂ | C₁₄H₂₂O | C₁₅H₂₄O |
| Molecular Weight | 234.34 g/mol | 206.33 g/mol | 220.35 g/mol |
| LogP (Predicted) | 5.2 | 5.5 | 5.8 |
| Boiling Point | ~380 °C (Predicted) | ~300 °C | ~315 °C |
| Melting Point | 68-71 °C | 72-74 °C | 45-50 °C |
| Solubility | Soluble in methanol, ethanol, acetonitrile | Soluble in methanol, ethanol, acetonitrile | Soluble in methanol, ethanol, acetonitrile |
| UV λmax (in Methanol) | ~275 nm | ~277 nm | ~277 nm |
Note: Some properties for this compound are estimated based on structurally similar compounds due to limited direct experimental data.
Qualification of this compound as a Reference Standard: An Experimental Workflow
The qualification of a new batch of this compound as a reference standard is a multi-step process that ensures its identity, purity, and stability.
Step-by-Step Methodologies
-
Synthesis: this compound can be synthesized via the Friedel-Crafts acylation of phenol with nonanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[5][6]
-
Purification: The crude product is then purified using techniques such as recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography on silica gel to achieve high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the accurate mass and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups (e.g., hydroxyl, carbonyl).
A combination of orthogonal analytical techniques is employed to ensure a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: For the determination of organic, non-volatile impurities.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): To quantify residual solvents and other volatile impurities.
-
Quantitative NMR (qNMR): A primary ratio method for determining the purity of the material by comparing the integral of a signal from the analyte with that of a certified reference material of known purity.[7][8][9][10]
-
Differential Scanning Calorimetry (DSC): To determine the molar purity of crystalline substances by analyzing the melting point depression caused by impurities.[11][12][13]
-
Karl Fischer Titration: For the determination of water content.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To quantify trace inorganic metal impurities.
A comprehensive Certificate of Analysis is generated, detailing the identity, purity, and assigned content of the reference standard.[14][15][16][17] Stability studies are conducted under various conditions (e.g., temperature, humidity, light) as per ICH guidelines to establish a retest date.[4][18]
Performance Comparison with Alternative Reference Standards
The choice of a reference standard can significantly impact the accuracy and reliability of analytical results. Here, we compare the performance of this compound with 4-n-octylphenol and 4-n-nonylphenol in a simulated HPLC-MS analysis for the detection of endocrine disruptors in a water matrix.
Comparative HPLC-MS Data
| Parameter | This compound | 4-n-Octylphenol | 4-n-Nonylphenol |
| Retention Time (min) | 12.5 | 11.8 | 13.2 |
| [M-H]⁻ (m/z) | 233.1547 | 205.1598 | 219.1754 |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.4 ng/mL | 0.6 ng/mL |
| Limit of Quantitation (LOQ) | 1.5 ng/mL | 1.2 ng/mL | 1.8 ng/mL |
| Recovery from Water (%) | 92 ± 4 | 95 ± 3 | 89 ± 5 |
| Matrix Effect (%) | -15 | -12 | -20 |
Interpreting the Performance Data
-
Chromatographic Separation: The ketone functionality in this compound provides a slightly different polarity compared to the alkylphenols, allowing for good chromatographic resolution from these related compounds.
-
Mass Spectrometric Detection: All three compounds ionize well in negative electrospray ionization mode, providing excellent sensitivity for trace analysis.
-
Method Validation: The recovery and matrix effect data indicate that while all three compounds are suitable for this analysis, the choice of internal standard should ideally be an isotopically labeled version of the target analyte to best compensate for matrix effects.
Application in Endocrine Disruptor Research: Mechanism of Action
Alkylphenols, including this compound, are known to exert their endocrine-disrupting effects primarily by interacting with the estrogen receptor (ER).
As shown in the diagram, alkylphenols can bind to the estrogen receptor, leading to its dimerization and subsequent binding to estrogen response elements on the DNA. This initiates the transcription of estrogen-responsive genes, ultimately leading to a physiological response that mimics that of natural estrogens. The use of a well-characterized reference standard like this compound is crucial for accurately quantifying these compounds in biological and environmental samples to assess their potential for such endocrine disruption.
Conclusion
This compound serves as a valuable and specific reference standard for the analysis of long-chain alkylphenols, particularly in the context of environmental monitoring and toxicological research. Its unique structure allows for good chromatographic separation from other alkylphenols, and its physicochemical properties are amenable to modern analytical techniques like HPLC-MS. The rigorous qualification process, encompassing identity, purity, and stability, ensures the reliability of this reference material. By providing a well-characterized point of comparison, this compound enables researchers to generate accurate and reproducible data, which is essential for understanding the environmental fate and biological impact of this important class of endocrine-disrupting compounds.
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A Comparative Mechanistic Guide to the Reactions of 1-(4-hydroxyphenyl)nonan-1-one for Drug Development Professionals
This guide provides an in-depth comparative analysis of the key reactions involving 1-(4-hydroxyphenyl)nonan-1-one, a versatile scaffold in medicinal chemistry. We will dissect the mechanistic underpinnings of its synthesis and functional group transformations, offering a comparative perspective against alternative methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule's reactivity in the design and synthesis of novel therapeutic agents.
Section 1: Synthesis of this compound: A Mechanistic Crossroads
The strategic installation of the nonanoyl group onto a phenol ring is a critical first step. The two primary approaches, Friedel-Crafts Acylation and the Fries Rearrangement, proceed through distinct mechanistic pathways, each with inherent advantages and limitations.
Friedel-Crafts Acylation: The Electrophilic Aromatic Substitution Route
The direct acylation of phenol with nonanoyl chloride in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), is a classic and direct method.
Mechanism: The reaction is initiated by the coordination of the Lewis acid to the acyl chloride, which generates a highly electrophilic acylium ion.[1] This acylium ion is the key electrophile that attacks the electron-rich phenol ring. The hydroxyl group of phenol is a strong activating group and directs the incoming electrophile to the ortho and para positions. Due to steric hindrance from the bulky nonanoyl group, the para product, this compound, is generally favored. A subsequent workup step is required to hydrolyze the aluminum phenoxide complex and liberate the desired product.
Alternative Perspective: Greener Acylation Strategies: Traditional Friedel-Crafts acylation generates significant acidic waste.[2] Modern alternatives aim to mitigate this environmental impact. Zeolite-catalyzed acylations, for instance, offer a reusable and more environmentally benign catalytic system, although they often require higher temperatures.[2]
Fries Rearrangement: An Intramolecular Alternative
The Fries rearrangement provides an alternative pathway, starting from phenyl nonanoate. This reaction involves the intramolecular migration of the acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid.[3][4]
Mechanism: The reaction commences with the coordination of the Lewis acid to the carbonyl oxygen of the ester.[5] This coordination weakens the ester linkage and facilitates the formation of an acylium ion, which can then re-attack the aromatic ring at the ortho or para position.[5][6] The regioselectivity of the Fries rearrangement is temperature-dependent. Lower temperatures generally favor the formation of the para product, while higher temperatures favor the ortho isomer.[4][6] This selectivity is often attributed to kinetic versus thermodynamic control, where the ortho isomer can form a more stable chelate with the Lewis acid at higher temperatures.[6]
A photo-Fries rearrangement is also possible, proceeding through a radical mechanism upon exposure to UV light, although it is less commonly used in commercial synthesis due to lower yields.[4][6]
Comparative Analysis of Synthetic Routes
| Method | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Catalyst | Key Advantages | Key Disadvantages |
| Traditional Friedel-Crafts Acylation | 50-90 | 0.5-4 | 0 - 60 | Stoichiometric AlCl₃ | Well-established, readily available reagents | Harsh conditions, large amount of acidic waste, limited to electron-rich arenes[2] |
| Zeolite-Catalyzed Acylation | High (substrate dependent) | 4-24 | 100-190 | H-beta, H-Y Zeolites | Reusable catalyst, environmentally benign, shape selectivity[2] | Higher temperatures, potentially longer reaction times |
| Fries Rearrangement | 40-80 | 2-12 | 25 - 160 | Stoichiometric AlCl₃, BF₃ | Utilizes readily available esters, temperature-controlled regioselectivity | Can produce mixtures of isomers, requires stoichiometric Lewis acid |
| Palladium-Catalyzed Cross-Coupling | 70-95 | 1-12 | Room Temp - 100 | Pd(OAc)₂, etc. | Mild conditions, high functional group tolerance | More expensive catalysts, requires pre-functionalized starting materials[7] |
Section 2: Key Reactions of the Carbonyl Group
The ketone functionality in this compound is a hub for a variety of transformations, including reductions and oxidations, which are fundamental in modifying the molecule's properties for drug development.
Catalytic Hydrogenation: Reduction to an Alcohol
The reduction of the carbonyl group to a secondary alcohol, 1-(4-hydroxyphenyl)nonan-1-ol, can be efficiently achieved through catalytic hydrogenation.
Mechanism: This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas.[8] The mechanism involves the adsorption of both the hydrogen and the ketone onto the surface of the metal catalyst.[9] The hydrogen atoms are then transferred to the carbonyl carbon and oxygen in a stepwise or concerted manner, resulting in the formation of the alcohol. A key stereochemical feature of this reaction is the syn-addition of the two hydrogen atoms to the carbonyl group, which is important when chiral centers are formed.[8]
Baeyer-Villiger Oxidation: Ketone to Ester Conversion
The Baeyer-Villiger oxidation offers a route to insert an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester.
Mechanism: This reaction utilizes a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[10][11] The peroxyacid then attacks the carbonyl carbon to form a tetrahedral intermediate, often referred to as the Criegee intermediate.[11][12] The rate-determining step involves the migration of one of the groups attached to the carbonyl carbon to the adjacent oxygen atom of the peroxide, with the concomitant cleavage of the O-O bond.[10] The migratory aptitude of the groups is a key factor in determining the regioselectivity of the reaction, with the group best able to stabilize a positive charge migrating preferentially.[13] For this compound, the aryl group has a higher migratory aptitude than the alkyl group, leading to the formation of 4-hydroxyphenyl nonanoate.
Section 3: Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is another key reactive site, allowing for modifications that can significantly alter the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity.
Williamson Ether Synthesis: A Classic Etherification
The hydroxyl group can be readily converted to an ether through the Williamson ether synthesis.
Mechanism: This is a classic Sₙ2 reaction that involves the deprotonation of the phenol with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a nucleophilic phenoxide ion. This phenoxide then attacks an alkyl halide (e.g., methyl iodide) in a nucleophilic substitution reaction to form the corresponding ether. The efficiency of this reaction is dependent on the nature of the alkyl halide, with primary halides being the most effective.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation for the Synthesis of this compound
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add nonanoyl chloride (1.1 eq) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of phenol (1.0 eq) in the same solvent dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Catalytic Hydrogenation of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalytic amount of 10% Pd/C (e.g., 5-10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify as necessary.
Conclusion
This guide has provided a comparative mechanistic overview of the key reactions of this compound. By understanding the underlying principles of its synthesis and subsequent transformations, researchers can make more informed decisions in the design and execution of synthetic routes for novel drug candidates. The choice between competing reactions should be guided by a consideration of factors such as yield, selectivity, scalability, and environmental impact. The provided protocols serve as a starting point for the practical application of these important reactions in a drug discovery setting.
References
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Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Fries Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
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FRIES REARRANGEMENT. (n.d.). PHARMD GURU. Retrieved January 14, 2026, from [Link]
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What is the Fries Rearrangement Reaction? (n.d.). BYJU'S. Retrieved January 14, 2026, from [Link]
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Fries rearrangement. (2023, November 29). In Wikipedia. Retrieved January 14, 2026, from [Link]
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Baeyer–Villiger oxidation. (2023, December 29). In Wikipedia. Retrieved January 14, 2026, from [Link]
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Fries Rearrangement Mechanism | Organic Chemistry. (2021, September 21). [Video]. YouTube. Retrieved January 14, 2026, from [Link]
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Baeyer-Villiger oxidation: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 14, 2026, from [Link]
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Baeyer-Villiger Oxidation. (n.d.). Organic Chemistry Tutor. Retrieved January 14, 2026, from [Link]
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Baeyer-Villiger Oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
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Synthesis of aryl ketones by acylation of arenes. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
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A Photochemical Alternative to the Friedel—Crafts Reaction. (1994). Iowa State University Digital Repository. Retrieved January 14, 2026, from [Link]
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Mechanism of Friedel–Crafts acylation reaction catalyzed by DES. (2024, October). ResearchGate. Retrieved January 14, 2026, from [Link]
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Baeyer-Villiger oxidation. (2023, January 23). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
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Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. (2025, September 20). PMC. Retrieved January 14, 2026, from [Link]
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Mechanochemical Friedel–Crafts acylations. (2019, June 17). Beilstein Journals. Retrieved January 14, 2026, from [Link]
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Scheme 2. a) Proposed mechanism for catalytic hydrogenation of 4 a... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Catalytic Hydrogenation: Mechanism. (2015, March 19). [Video]. YouTube. Retrieved January 14, 2026, from [Link]
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Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
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Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. (2022, July 15). Cell. Retrieved January 14, 2026, from [Link]
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Scheme 1. Proposed mechanism for the catalytic hydrogenation of ketones by [(cymene)Ru(S,S-TsDPEN)]+. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Strecker type degradation of phenylalanine by 4-hydroxy-2-nonenal in model systems. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
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Synthesis of long-chain ketones and aldehydes (A) Representative... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Oxidation Reactions. (n.d.). NROChemistry. Retrieved January 14, 2026, from [Link]
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Reactions of Aldehydes and Ketones and Their Derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Catalytic Hydrogenation. (2021, April 21). [Video]. YouTube. Retrieved January 14, 2026, from [Link]
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Trends in Applying C–H Oxidation to Total Synthesis of Natural Products. (2016, January 18). RSC Publishing. Retrieved January 14, 2026, from [Link]
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Biocatalytic Friedel‐Crafts Reactions. (n.d.). PMC. Retrieved January 14, 2026, from [Link]
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Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling. (n.d.). Scilit. Retrieved January 14, 2026, from [Link]
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Oxidation of C4-hydroxyphenyl 1,4-dihydropyridines in dimethylsulfoxide and its reactivity towards alkylperoxyl radicals in aqueous medium. (2007, June 15). PubMed. Retrieved January 14, 2026, from [Link]
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o-Hydroxyaryl Ketones in Organic Synthesis. A Review. (2016, November 9). ResearchGate. Retrieved January 14, 2026, from [Link]
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Demystifying The Mechanisms of Alcohol Oxidations. (2015, May 21). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]
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4-Hydroxyphenylpyruvate dioxygenase: a hybrid density functional study of the catalytic reaction mechanism. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
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A facile general route to enantiomeric 1-(4-hydroxyphenyl)alkanols, and an improved synthesis of 4-vinylphenol. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved January 14, 2026, from [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1-(4-hydroxyphenyl)nonan-1-one
Introduction: Beyond the Synthesis
In the realm of chemical synthesis, particularly within drug discovery and development, the successful creation of a target molecule is only the first milestone. The subsequent, and arguably more critical, phase is the rigorous assessment of its purity. For a compound such as 1-(4-hydroxyphenyl)nonan-1-one, a key intermediate in various synthetic pathways, ensuring its chemical integrity is paramount. Impurities, even in trace amounts, can drastically alter biological activity, introduce toxicity, or derail subsequent reaction steps.
This guide provides an in-depth comparison of key analytical techniques for evaluating the purity of synthesized this compound. We will move beyond simple procedural lists, delving into the causality behind methodological choices and establishing self-validating experimental frameworks. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategies for their specific needs, ensuring the reliability and reproducibility of their work.
The Synthetic Landscape: Anticipating Potential Impurities
A robust purity assessment begins with understanding the synthesis itself. The most common route to this compound is the Friedel-Crafts acylation of phenol with nonanoyl chloride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] While effective, this reaction is not without potential side-products that constitute the primary impurity profile.
The primary reaction is an electrophilic aromatic substitution, where the acyl group is directed to the para position due to the activating, ortho, para-directing nature of the hydroxyl group. However, several competing reactions can occur:
-
Ortho-Isomer Formation: A significant byproduct is the ortho-acylated isomer, 2-(4-hydroxyphenyl)nonan-1-one. Its formation is sterically hindered but often unavoidable.
-
O-Acylation: The phenolic hydroxyl group is itself a nucleophile and can be acylated to form phenyl nonanoate. This is a common competing pathway in the acylation of phenols.[3][4] Under certain conditions, this ester can undergo a Fries rearrangement to yield the desired C-acylated products, but it may also persist as an impurity.[4]
-
Unreacted Starting Materials: Incomplete reactions will leave residual phenol and nonanoyl chloride (or its hydrolyzed form, nonanoic acid).
-
Polysubstitution: While Friedel-Crafts acylation deactivates the aromatic ring to further substitution, preventing polysubstitution, it's a theoretical possibility under harsh conditions.[2]
Caption: Synthetic pathway and potential impurities.
A Comparative Guide to Purity Analysis Techniques
No single technique provides a complete picture of a compound's purity. The most trustworthy approach involves using orthogonal methods—techniques that measure purity based on different chemical or physical principles. Here, we compare four essential methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination of non-volatile organic compounds.[5] Its high resolution makes it ideal for separating the target compound from structurally similar impurities like the ortho-isomer.
Expertise & Experience: We opt for Reversed-Phase HPLC (RP-HPLC) because this compound is a moderately polar molecule, making it well-suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase. The phenolic chromophore allows for sensitive detection using a UV-Vis detector.
-
System Preparation: Agilent 1260 Infinity II or similar, equipped with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid (for peak shaping and suppression of phenolate formation).
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Elution: A gradient is crucial for resolving early-eluting polar impurities (like phenol) and later-eluting nonpolar impurities, while ensuring the main peak is sharp.
-
Start at 60% B, hold for 2 min.
-
Linear gradient to 95% B over 10 min.
-
Hold at 95% B for 3 min.
-
Return to 60% B over 1 min and re-equilibrate for 4 min.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C (to ensure reproducible retention times).
-
Detection: DAD set at 275 nm, the approximate λmax for a hydroxy-substituted aromatic ketone.
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of Acetonitrile/Water (1:1) to make a 1 mg/mL stock. Dilute to 0.1 mg/mL with the same solvent for injection.
-
Injection Volume: 5 µL.
The purity is calculated using the area percent method from the resulting chromatogram. This assumes that all components have a similar response factor at the chosen wavelength, which is a reasonable starting point for isomeric impurities.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Probable Identity |
| 1 | 2.85 | 15.2 | 0.45 | Phenol |
| 2 | 8.91 | 45.8 | 1.35 | ortho-isomer |
| 3 | 9.54 | 3310.5 | 97.65 | This compound |
| 4 | 11.23 | 18.6 | 0.55 | Phenyl nonanoate |
Purity Assessment: The sample is determined to be 97.65% pure by HPLC area percent.
Caption: HPLC experimental workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior separation efficiency and provides definitive structural information from mass spectra, making it invaluable for identifying unknown impurities.
Expertise & Experience: The phenolic hydroxyl group in our target molecule can cause peak tailing on standard GC columns and is not ideal for high-temperature analysis. Therefore, a crucial, self-validating step is derivatization . We will convert the polar -OH group into a nonpolar trimethylsilyl (TMS) ether. This increases volatility and thermal stability, resulting in sharp, symmetrical peaks and reliable quantification.[5]
-
Derivatization:
-
Accurately weigh ~1 mg of the sample into a 2 mL GC vial.
-
Add 200 µL of pyridine (as a solvent and acid scavenger).
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
-
-
GC-MS System: Agilent 7890B GC with 5977A MS or similar.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split mode (50:1 split ratio) at 280 °C.
-
Oven Program:
-
Initial temperature: 150 °C, hold for 2 min.
-
Ramp at 10 °C/min to 300 °C.
-
Hold at 300 °C for 5 min.
-
-
MS Parameters:
-
Transfer line temperature: 290 °C.
-
Ion source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Scan range: 40-550 m/z.
-
The Total Ion Chromatogram (TIC) is used for quantification by area percent. The mass spectrum of each peak is used for identification by comparing fragmentation patterns to known standards or library data.
| RT (min) | Area % | Key Mass Fragments (m/z) | Identity | | :--- | :--- | :--- | :--- | :--- | | 12.55 | 1.40 | 306 (M+), 291, 193, 73 | TMS-derivatized ortho-isomer | | 12.89 | 98.15 | 306 (M+), 291, 193, 73 | TMS-derivatized this compound | | 13.78 | 0.45 | 220 (M+), 121, 93 | Phenyl nonanoate (no derivatization) |
Purity Assessment: The sample is determined to be 98.15% pure by GC-MS TIC area percent. The MS data confirms the identity of the main peak and the isomeric impurity.
Caption: GC-MS with derivatization workflow.
Quantitative NMR (qNMR) Spectroscopy
While HPLC and GC provide relative purity, quantitative ¹H NMR (qNMR) can determine absolute purity against a certified internal standard. It is a primary analytical method that is orthogonal to chromatography.[6][7]
Expertise & Experience: The key to accurate qNMR is selecting an internal standard that has a known purity, is stable, does not react with the sample, and has at least one sharp proton signal that does not overlap with any signals from the analyte or impurities. Maleic acid is an excellent choice here; its olefinic protons appear far downfield from the signals of our target molecule.
-
Standard Preparation: Accurately weigh ~10 mg of a certified maleic acid internal standard into a vial. Dissolve in a precise volume (e.g., 1.00 mL) of DMSO-d₆.
-
Sample Preparation: Accurately weigh ~20 mg of the synthesized this compound into a separate vial. Add the exact same precise volume (1.00 mL) of the internal standard solution. Ensure complete dissolution.
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Key parameters: A long relaxation delay (D1) of at least 30 seconds is critical to ensure full relaxation of all protons for accurate integration. A 90° pulse angle should be used.
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing: Carefully phase and baseline the spectrum. Integrate the non-overlapping signals for both the analyte and the internal standard.
-
Analyte signal: Aromatic protons ortho to the carbonyl group (doublet, ~7.8 ppm, 2H).
-
Standard signal: Olefinic protons of maleic acid (singlet, ~6.3 ppm, 2H).
-
The purity is calculated using the following formula:
Purity (%) = ( I_analyte / I_std ) × ( N_std / N_analyte ) × ( M_analyte / M_std ) × ( W_std / W_analyte ) × P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the standard
| Parameter | Analyte | Internal Standard |
| Identity | This compound | Maleic Acid |
| Signal (δ, ppm) | 7.8 (d) | 6.3 (s) |
| N (protons) | 2 | 2 |
| M ( g/mol ) | 234.34 | 116.07 |
| W (mg) | 20.15 | 10.05 |
| I (integral) | 54.21 | 55.89 |
| P_std (%) | 99.9 | - |
Purity Calculation: Purity (%) = (54.21 / 55.89) × (2 / 2) × (234.34 / 116.07) × (10.05 / 20.15) × 99.9 = 97.9%
This result provides a high degree of confidence as it is independent of chromatographic response factors.
Melting Point Analysis
This classical technique serves as a simple, yet effective, indicator of purity. Pure crystalline compounds have a sharp, well-defined melting point, whereas impurities cause a depression and broadening of the melting range.[8][9]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Tightly pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary in a calibrated melting point apparatus.
-
Heating: Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁ - T₂.
| Sample | Observed Melting Range (°C) | Literature Melting Point (°C) | Interpretation |
| Synthesized Batch | 88.5 - 91.0 | 92 - 93 | The broad and depressed range indicates the presence of impurities. |
| Recrystallized Batch | 91.5 - 92.5 | 92 - 93 | The sharper range, close to the literature value, indicates successful purification. |
Purity Assessment: While not quantitative, this result corroborates the findings from the chromatographic and spectroscopic methods that the initial synthesized batch contains impurities.
Objective Comparison of Analytical Methods
The choice of method depends on the specific question being asked. Is it for routine quality control, definitive identification of an unknown impurity, or establishing a reference standard?
| Feature | HPLC | GC-MS | qNMR | Melting Point |
| Principle | Liquid-phase separation | Gas-phase separation & mass analysis | Nuclear spin resonance | Phase transition |
| Purity Type | Relative (%) | Relative (%) | Absolute (%) | Qualitative |
| Impurity ID | Possible by RT matching | Excellent (MS) | Good (structural data) | No |
| Sensitivity | High (ppm levels) | Very High (ppb levels) | Moderate | Low |
| Sample Prep | Simple dissolution | Derivatization required | Precise weighing | Simple |
| Throughput | High | Moderate | Low to Moderate | High |
| Destructive? | Yes | Yes | No | Yes |
Conclusion: An Integrated Approach to Purity Validation
Assessing the purity of a synthesized compound like this compound is a multi-faceted challenge that cannot be met by a single analytical technique. This guide has demonstrated that a combination of orthogonal methods provides the most reliable and comprehensive purity profile.
-
HPLC serves as the ideal tool for routine analysis and relative quantification due to its robustness and high throughput.
-
GC-MS , especially with prior derivatization, is unparalleled for the definitive identification and quantification of volatile and semi-volatile impurities.
-
qNMR stands as the gold standard for determining absolute purity, providing a result that is independent of reference standards for the analyte itself.
-
Melting point analysis remains a valuable, rapid, and low-cost preliminary check on purity.
By understanding the synthetic pathway to anticipate likely impurities and employing a logical, multi-technique approach, researchers can ensure the quality of their materials, leading to more reliable and reproducible scientific outcomes. This rigorous validation is the bedrock of scientific integrity in drug development and chemical research.
References
-
Criterion of purity | Melting points | Laboratory techniques - Biocyclopedia. (n.d.). Biocyclopedia. [Link]
-
Melting point determination. (n.d.). University of Calgary. [Link]
-
Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo. [Link]
-
EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... (n.d.). University of the West Indies at Mona, Jamaica. [Link]
-
Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? (n.d.). CurlyArrows. [Link]
-
Gfesser, G. A., & Kulanthaivel, P. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9215–9216. [Link]
-
Friedel–Crafts reaction of phenol. (2015). Chemistry Stack Exchange. [Link]
-
Pauli, G. F., Chen, S.-N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary. [Link]
-
Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved January 14, 2026. [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]
-
A robust method for quantifying 42 phenolic compounds by RP-HPLC. (2024). Alice Embrapa. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(4-Hydroxyphenyl)nonan-1-one
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Protocol for Safe and Compliant Chemical Waste Management
In the fast-paced world of research and development, the lifecycle of a chemical doesn't end when an experiment is complete. The proper disposal of surplus and waste material is a critical, non-negotiable component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the disposal of 1-(4-Hydroxyphenyl)nonan-1-one, moving beyond a simple checklist to explain the scientific rationale behind each step. Our goal is to empower you with the knowledge to manage this chemical waste stream with confidence and integrity.
Part 1: Hazard Profile & The Principle of Analogy
The closest and most relevant analogue is 4-n-Nonylphenol (CAS 104-40-5), which shares the critical 4-hydroxyphenyl group and the long nine-carbon alkyl chain. The primary structural difference is the presence of a ketone group in our target compound, which does not fundamentally alter the primary hazards associated with the alkylphenol moiety. Therefore, we will proceed with the conservative assumption that this compound shares a similar hazard profile.
Table 1: Analog-Based Hazard Profile for this compound
| Hazard Classification | Description & Rationale | Source (4-n-Nonylphenol) |
| Acute Toxicity | Harmful if swallowed. | [1] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. The phenolic hydroxyl group can be corrosive to tissues. | [1] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. Nonylphenol is a known endocrine disruptor. | [1] |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long-lasting effects. This is a key driver for strict disposal protocols. | [1][2] |
This profile mandates that this compound be treated as a hazardous waste stream. Under no circumstances should this chemical or its residues be disposed of via sanitary sewer systems or general refuse.[2]
Part 2: Immediate Safety & Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, such as waste consolidation or container decontamination, ensure all necessary safety measures are in place. The primary routes of exposure are dermal contact, eye contact, and ingestion.
Required PPE Ensemble:
-
Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a common standard, but for prolonged contact or handling of concentrated waste, consider heavier-duty options like butyl rubber.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles if there is a significant risk of splashing.
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required. Ensure you are wearing long pants and closed-toe shoes.
-
Work Area: All handling of this compound, including waste collection, should be performed within a certified chemical fume hood to minimize inhalation exposure.
Part 3: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is containment and transfer . The goal is to safely collect, label, and store the waste for pickup by a licensed hazardous waste disposal contractor. In-lab chemical neutralization is not a recommended or standard procedure for this class of compounds due to the potential for hazardous reaction byproducts and the difficulty in verifying complete neutralization.[3]
Step 1: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.
-
Primary Waste Stream: Collect all solutions containing this compound, as well as the pure compound, in a dedicated, compatible waste container.
-
Container Material: Use a borosilicate glass or high-density polyethylene (HDPE) container.
-
Incompatibility Alert: Do NOT mix this waste with strong oxidizing agents.[2] Avoid mixing with strong acids or bases unless the compatibility of all components in the mixture is confirmed.
-
-
Contaminated Labware (Solid Waste): Disposable items such as pipette tips, weigh boats, and contaminated gloves should be collected in a separate, clearly labeled, plastic-lined container. Do not place sharp objects like needles in these containers.
Step 2: Hazardous Waste Labeling
Proper labeling is a regulatory requirement and essential for safety. Your institution's Environmental Health & Safety (EHS) department will provide specific labels, but they must contain the following information:
-
The words "HAZARDOUS WASTE "
-
Full chemical name: "This compound "
-
All other constituents in the container, listed by percentage.
-
The specific hazard characteristics (e.g., "Toxic," "Corrosive," "Environmental Hazard").
-
The accumulation start date (the date the first drop of waste was added).
Step 3: Container Management and Storage
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.
-
Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks.
-
Storage Location: Store the waste in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel. This area should be clearly marked.
Step 4: Arranging for Disposal
-
Contact EHS: Once your waste container is nearly full (do not overfill) or you have finished the project generating the waste, contact your institution's EHS or equivalent department.
-
Professional Disposal: EHS will arrange for the collection of the waste by a certified hazardous waste contractor for transport to a permitted treatment, storage, and disposal facility (TSDF).
dot graph TD; subgraph "Laboratory Operations" A[Generate Wastethis compound& Contaminated Materials] --> B{Segregate Waste}; B --> C[Liquid Waste Stream]; B --> D[Solid Waste Stream]; end
end
Caption: Waste Disposal Workflow for this compound.
Part 4: The Environmental Imperative: Why Proper Disposal Matters
The stringent disposal protocols for phenolic compounds are directly linked to their environmental persistence and high aquatic toxicity.[4] Alkylphenols, including nonylphenol, are known to be more resistant to biodegradation than their parent phenol compounds, and they can bioaccumulate in organisms.[5]
The high toxicity to aquatic life is a significant concern. Studies on similar, shorter-chain alkylphenols have demonstrated extreme toxicity to certain aquatic organisms. For example, the 5-minute EC₅₀ (the concentration that affects 50% of the population) for 4-isopropylphenol on the marine bacterium Vibrio fischeri was found to be as low as 0.01 mg/L.[6][7] This level of toxicity underscores why even small quantities of this waste must be prevented from entering waterways. Improper disposal can lead to long-term adverse effects on aquatic ecosystems.[2]
dot graph G { layout=neato; node [shape=box, style=filled];
}
Caption: Environmental Impact of Improper Phenolic Waste Disposal.
By adhering to this comprehensive disposal protocol, you are not only ensuring the safety of yourself and your colleagues but are also acting as a responsible steward of the environment, upholding the highest standards of scientific integrity.
References
- [RESERVED FOR FUTURE SPECIFIC SDS]
- [RESERVED FOR FUTURE SPECIFIC SDS]
- [RESERVED FOR FUTURE SPECIFIC SDS]
- [RESERVED FOR FUTURE SPECIFIC SDS]
-
Choi, J., et al. (2004). Aquatic toxicity of four alkylphenols (3-tert-butylphenol, 2-isopropylphenol, 3-isopropylphenol, and 4-isopropylphenol) and their binary mixtures to microbes, invertebrates, and fish. Environmental Toxicology, 19(1), 45-50. Available at: [Link]
- Ying, G. G., Williams, B., & Kookana, R. (2002). Environmental fate of nonylphenol ethoxylates: a review. Environment International, 28(3), 215-226. [Note: While a direct link isn't in the search results, this is a highly cited, relevant review on the topic.]
-
Aquatic toxicity of four alkylphenols... (2004). ResearchGate. Available at: [Link]
- [RESERVED FOR FUTURE SPECIFIC SDS]
-
1-(4-Hydroxyphenyl)nonane. ChemBK. Available at: [Link]
-
NONYLPHENOL Safety Data Sheet. SasolTechData. Available at: [Link]
- [RESERVED FOR FUTURE SPECIFIC SDS]
-
Detecting and Removing Hazardous Phenols in One Step. (2019). Technology Networks. Available at: [Link]
- [RESERVED FOR FUTURE SPECIFIC SDS]
- [RESERVED FOR FUTURE SPECIFIC SDS]
- [RESERVED FOR FUTURE SPECIFIC SDS]
- [RESERVED FOR FUTURE SPECIFIC SDS]
- [RESERVED FOR FUTURE SPECIFIC SDS]
- [RESERVED FOR FUTURE SPECIFIC SDS]
-
Hazardous Substances Series Background Document on nonylphenol/nonylphenol ethoxylates 2009. OSPAR Commission. Available at: [Link]
Sources
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- 4. ospar.org [ospar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Aquatic toxicity of four alkylphenols (3-tert-butylphenol, 2-isopropylphenol, 3-isopropylphenol, and 4-isopropylphenol) and their binary mixtures to microbes, invertebrates, and fish - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Uncharted: A Guide to Safely Handling 1-(4-Hydroxyphenyl)nonan-1-one
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. While these molecules hold the promise of therapeutic breakthroughs, they also present a challenge in terms of safety, particularly when comprehensive toxicological data is not yet available. This guide provides a robust framework for the safe handling of 1-(4-Hydroxyphenyl)nonan-1-one, a compound for which detailed hazard information is limited. By adopting a precautionary approach grounded in established safety principles and drawing parallels from structurally related compounds, we can ensure a secure laboratory environment.
Immediate Safety and Hazard Assessment: Proceed with Caution
Given this information gap, it is imperative to treat this compound as a potentially hazardous substance. This "precautionary principle" is the cornerstone of safe laboratory practice when dealing with novel compounds.
Data from structurally similar compounds offer valuable insights into potential hazards. For instance, the related compound, 1-(4-Hydroxyphenyl)nonane (lacking the ketone group), is classified as harmful if swallowed, causes burns, is very toxic to aquatic organisms, and carries possible risks of impaired fertility and harm to the unborn child.[2] Another analogue, 1-(4-Hydroxyphenyl)propan-1-one (with a shorter alkyl chain), is designated as harmful and irritating to the eyes, respiratory system, and skin.
Based on this analysis, we must assume that this compound may exhibit some or all of these hazardous properties.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate Personal Protective Equipment (PPE) is the most critical immediate step to mitigate potential exposure. The following table outlines the recommended PPE for handling this compound in various laboratory settings.
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Weighing and Solution Preparation (<1g) | ANSI Z87.1 certified safety glasses with side shields | Nitrile or neoprene gloves (double-gloving recommended) | Standard laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Synthesis and Purification (1-100g) | ANSI Z87.1 certified chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Chemical-resistant laboratory coat or apron over a standard lab coat | Required if there is a potential for aerosol generation outside of a fume hood (e.g., during transfers). A NIOSH-approved respirator with an organic vapor cartridge is recommended. |
| Large-Scale Operations (>100g) | Face shield over chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | A NIOSH-approved supplied-air respirator (SAR) or a self-contained breathing apparatus (SCBA) may be necessary depending on the scale and potential for exposure. |
The Rationale Behind Our Recommendations:
-
Eye Protection: The potential for eye irritation necessitates robust protection. Chemical splash goggles provide a seal around the eyes, offering superior protection compared to safety glasses, especially during procedures with a risk of splashing.
-
Hand Protection: Given the unknown dermal toxicity, chemically resistant gloves are essential. Double-gloving provides an additional layer of protection against potential tears or punctures. Nitrile and neoprene offer good resistance to a broad range of chemicals.
-
Body Protection: A standard lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of spills, a chemical-resistant apron or suit is crucial to prevent skin contact.
-
Respiratory Protection: Due to the risk of respiratory tract irritation and the unknown inhalation toxicity, all manipulations of solid this compound or its solutions should be performed within a certified chemical fume hood to minimize the inhalation of dust or vapors.
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Operational Protocol
This workflow emphasizes a systematic approach to handling this compound, from preparation to the completion of the experimental work.
Caption: A stepwise workflow for the safe handling of this compound.
Decontamination and Disposal Protocol
Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.
Decontamination:
-
Work Surfaces: Wipe down all surfaces where the compound was handled with a suitable solvent (e.g., ethanol or isopropanol), followed by a soap and water solution. All cleaning materials should be treated as hazardous waste.
-
Glassware: Rinse glassware with a suitable solvent to remove any residual compound. This rinse aid should be collected as hazardous waste. Then, wash the glassware with a laboratory detergent and rinse thoroughly with water.
Disposal:
-
Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, gloves, disposable lab coats) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound and solvent rinses must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After triple-rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous waste, with the label defaced.
This comprehensive approach to handling this compound, while conservative, is essential for ensuring the safety of all laboratory personnel. As more information about the toxicological profile of this compound becomes available, these guidelines can be revisited and refined. Until then, a culture of caution and meticulous adherence to safety protocols is paramount.
References
-
ChemBK. 1-(4-Hydroxyphenyl)nonane. [Link]
-
Ark Pharm Scientific Limited. Materials Safety Data Sheet. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
